molecular formula C8H16N2O2 B1295877 N'-butyrylbutanohydrazide CAS No. 4853-66-1

N'-butyrylbutanohydrazide

Katalognummer: B1295877
CAS-Nummer: 4853-66-1
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: YSGWZHXCNJWCBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-Butyrylbutanohydrazide (CAS 4853-66-1) is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.228 g/mol . As a hydrazide derivative, it belongs to a class of compounds where a hydrazide functional group is central to its structure, making it a valuable synthon and building block in various research chemistry applications . Hydrazides and their derivatives are powerful tools in medicinal chemistry, serving as key precursors for synthesizing a plethora of novel compounds with a broad range of biological activities . Researchers utilize such compounds as fundamental scaffolds for the development of heterocycles, including oxadiazoles and triazoles, which are structures of high interest in drug discovery . While specific biological data for this compound is not widely reported in the current literature, related hydrazide compounds are investigated for diverse applications such as urease inhibition , antimicrobial agents , and antitumor activities . This compound is presented as a high-purity chemical reagent for use in synthetic organic chemistry and biochemical research. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N'-butanoylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWZHXCNJWCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285824
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4853-66-1
Record name NSC42946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N'-Butyrylbutanohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and scientifically grounded protocol for the synthesis of N'-butyrylbutanohydrazide, also known as 1,2-dibutanoylhydrazine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights gleaned from established laboratory practices. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for professionals in chemical research and drug development.

Introduction and Theoretical Foundations

This compound is a symmetrical diacylhydrazine. Molecules in this class are of significant interest due to their roles as versatile intermediates in organic synthesis, their potential applications in medicinal chemistry, and their use in the development of novel materials. The synthesis of symmetrical hydrazides is most directly achieved through the diacylation of hydrazine.

The core of this protocol is the nucleophilic acyl substitution reaction between butyric anhydride and hydrazine hydrate. This method is often preferred for synthesizing symmetrical diacylhydrazines due to its efficiency and the high reactivity of the anhydride, which readily drives the reaction to completion, often leading to the desired di-substituted product.[1]

The Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic acyl substitution.

  • First Acylation: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of butyric anhydride. This forms a tetrahedral intermediate.

  • Intermediate Collapse & Second Acylation: The intermediate collapses, expelling a butyrate anion as a leaving group to form the mono-acylated intermediate, N-butyrylhydrazine (butanohydrazide). This intermediate is still nucleophilic and rapidly undergoes a second acylation with another molecule of butyric anhydride (or, in this case, the second acyl group of the same molecule is attacked by the other nitrogen), following the same mechanistic pathway to yield the final this compound product.

Due to the high reactivity of anhydrides, stopping the reaction at the mono-acylated stage can be challenging, making this an ideal route for the target symmetrical diacyl product.[1]

ReactionMechanism Fig. 1: Reaction Mechanism for this compound Synthesis reac1 Butyric Anhydride inter1 Tetrahedral Intermediate 1 reac1->inter1 Nucleophilic Attack inter3 Tetrahedral Intermediate 2 reac1->inter3 reac2 Hydrazine (H₂N-NH₂) reac2->inter1 inter2 Butanohydrazide (Mono-acylated) inter1->inter2 Collapse (-Butyrate) byprod Butyric Acid (Byproduct) inter1->byprod inter2->inter3 Second Nucleophilic Attack prod This compound inter3->prod Collapse (-Butyrate) inter3->byprod

Caption: Fig. 1: Reaction Mechanism for this compound Synthesis

Materials and Methods

Reagent & Material Specifications

Proper reagent selection and preparation are critical for the success and reproducibility of the synthesis. The following table summarizes the key reagents.

ReagentChemical FormulaCAS NumberMolar Mass ( g/mol )Key Properties
Butyric AnhydrideC₈H₁₄O₃106-31-0158.197Corrosive, water-sensitive, combustible liquid[2][3]
Hydrazine Hydrate (~64%)H₆N₂O7803-57-850.06Toxic, corrosive, suspected carcinogen[4]
Ethanol (Absolute)C₂H₅OH64-17-546.07Flammable, used as reaction solvent
Deionized WaterH₂O7732-18-518.015Used for work-up and recrystallization

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on established methods for hydrazide synthesis via hydrazinolysis of acyl precursors.[4][5]

Synthesis Workflow

The overall experimental process is outlined in the following workflow diagram.

ExperimentalWorkflow Fig. 2: Experimental Workflow A 1. Reagent Preparation (Dissolve Hydrazine Hydrate in Ethanol) B 2. Reaction Setup (Cool solution in ice bath) A->B C 3. Reagent Addition (Slowly add Butyric Anhydride) B->C D 4. Reflux (Heat mixture for 3-5 hours) C->D E 5. Reaction Monitoring (Use TLC to track completion) D->E F 6. Product Isolation (Cool, precipitate, and filter) E->F Upon Completion G 7. Purification (Recrystallize from ethanol-water) F->G H 8. Characterization (MP, FTIR, NMR) G->H

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (0.05 mol) in 50 mL of absolute ethanol.

  • Reagent Addition: Cool the flask in an ice-water bath. Place butyric anhydride (0.105 mol, a slight excess to ensure di-substitution) into a dropping funnel. Add the butyric anhydride dropwise to the stirred hydrazine solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C. The formation of a precipitate may be observed.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-5 hours.[5]

  • Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]

  • Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and butyric acid salts.

  • Purification: Purify the crude this compound by recrystallization. A suitable solvent system is typically an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Safety, Characterization, and Data

Critical Safety Precautions
  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Butyric Anhydride: This compound is corrosive and reacts with water, potentially violently if heated, to form butyric acid.[2] It should be handled with care, avoiding contact with skin and eyes, and protected from moisture.[3]

  • General: The reflux procedure should be conducted with appropriate care to prevent solvent ignition. Ensure all joints are properly sealed.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • FTIR: Look for characteristic N-H stretching bands (around 3200-3300 cm⁻¹), C=O (amide I) stretching (around 1640-1680 cm⁻¹), and N-H bending (amide II) bands (around 1520-1550 cm⁻¹).

    • ¹H and ¹³C NMR: The spectra should be consistent with the symmetrical structure of the molecule, showing characteristic peaks for the butyryl chain protons and carbons.

  • Elemental Analysis: The experimentally determined percentages of C, H, N, and O should correspond to the calculated theoretical values.[1]

Expected Results

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Product This compound
CAS Number 4853-66-1[6]
Molecular Formula C₈H₁₆N₂O₂
Molar Mass 172.23 g/mol
Appearance White to off-white crystalline solid
Theoretical Yield ~8.61 g (based on 0.05 mol hydrazine)
Expected Yield 75-90%
Melting Point Literature values may vary; determine experimentally.

Conclusion

This guide presents a robust and reliable protocol for the synthesis of this compound via the reaction of butyric anhydride with hydrazine hydrate. By understanding the mechanistic principles and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable chemical intermediate. The emphasis on procedural rationale and thorough characterization ensures that the final product is of high purity, suitable for subsequent applications in research and development.

References

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]1]

  • Al-Ghorbani, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481-489. Retrieved from [Link]5]

  • Bersworth, F. C. (1974). U.S. Patent No. 3,787,482. Washington, DC: U.S. Patent and Trademark Office. Retrieved from ]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]4]

  • Wang, Y., et al. (2013). CN Patent No. 103408454A. Retrieved from ]

  • Wikipedia. (n.d.). Butyric anhydride. Retrieved from [Link]3]

  • ResearchGate. (2019). How to convert anhydrides into acid hydrazide?. Retrieved from [Link]]

Sources

physicochemical properties of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N'-butyrylbutanohydrazide

Abstract

This compound, also known as N,N'-dibutyrylhydrazine, is a symmetrical hydrazide derivative possessing a unique combination of polar amide functionalities and nonpolar alkyl chains. This structure imparts a specific set of physicochemical properties that are critical for its application in chemical synthesis, materials science, and drug development. Hydrazide moieties are prevalent in many biologically active compounds, making a thorough understanding of their physical and chemical characteristics essential for researchers. This guide provides a comprehensive analysis of the key , details the experimental protocols for their determination, and presents its spectroscopic profile for identification and characterization. The narrative is grounded in fundamental chemical principles to provide not just data, but a causal understanding of the compound's behavior.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is systematically named based on the substitution on the hydrazine core.

  • IUPAC Name: N',2-dibutanoylhydrazine-1-carboxamide

  • Common Name: N,N'-Dibutyrylhydrazine

  • CAS Number: 4853-66-1[1]

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight: 172.23 g/mol

The molecular structure consists of a central hydrazine core symmetrically substituted on both nitrogen atoms with butanoyl (butyryl) groups. This symmetry and the presence of hydrogen bond donors (N-H) and acceptors (C=O) are primary determinants of its physical properties.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interplay between the molecule's hydrogen-bonding capacity and its alkyl chains governs its physical state, solubility, and partitioning behavior.

Table 1: Summary of Physicochemical Properties

Property Value Significance for Researchers
Physical State Solid at STP (Predicted) Affects handling, storage, and formulation.
Melting Point Data not available Key indicator of purity; defines the upper limit for solid-state processing.
Boiling Point Data not available Important for purification by distillation, though decomposition may occur.
Solubility Data not available Crucial for selecting appropriate solvents for reactions, purification, and formulation.
pKa Data not available (Predicted Weakly Basic/Acidic) Influences solubility in aqueous media and interaction with biological targets.

| LogP | Data not available (Predicted) | Indicates lipophilicity, which is critical for membrane permeability in drug design. |

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C).[2] The presence of impurities typically depresses the melting point and broadens the range, making it a crucial parameter for purity assessment.[3][4]

Causality: this compound's structure allows for intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. Its molecular symmetry facilitates efficient packing into a crystal lattice.[4] These factors suggest that it is a solid at room temperature with a relatively high melting point compared to non-hydrogen-bonding analogues of similar molecular weight.

Solubility Profile

Solubility is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5] The solubility profile is critical for choosing solvents for synthesis, recrystallization, and formulation.

Causality & Predicted Behavior:

  • Water: The two polar amide groups can hydrogen bond with water, but the two nonpolar n-butyl chains are hydrophobic. This dual nature likely results in low to moderate water solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have a significant polar character, making them good candidates for dissolving this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols can both donate and accept hydrogen bonds, suggesting good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar butyl chains will interact favorably with these solvents, but the polar amide core will not. Solubility is expected to be poor.

  • Aqueous Acids/Bases: The hydrazide nitrogens are weakly basic, and the N-H protons are weakly acidic. Solubility may be slightly enhanced in acidic or basic solutions due to salt formation, but a significant change is unlikely given the reduced basicity caused by the adjacent carbonyl groups.[6][7]

Spectroscopic Profile for Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Predicted Absorptions:

  • ~3200 cm⁻¹ (strong, sharp): N-H stretching vibration, characteristic of secondary amides.

  • 2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl (butyl) chains.

  • ~1640 cm⁻¹ (strong): C=O stretching (Amide I band). This is one of the most prominent peaks in the spectrum.

  • ~1550 cm⁻¹ (moderate): N-H bending (Amide II band), coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Predicted Spectrum (in CDCl₃):

  • ~8.0-9.0 ppm (singlet, 2H): NH protons. The chemical shift can be variable and the peak may be broad.

  • ~2.2 ppm (triplet, 4H): α-CH₂ protons adjacent to the carbonyl group.

  • ~1.6 ppm (sextet, 4H): β-CH₂ protons of the butyl chain.

  • ~0.9 ppm (triplet, 6H): γ-CH₃ terminal methyl protons.

¹³C NMR Predicted Spectrum (in CDCl₃):

  • ~173 ppm: C =O (amide carbonyl carbon).

  • ~38 ppm: C H₂ adjacent to the carbonyl group.

  • ~19 ppm: C H₂ in the middle of the butyl chain.

  • ~13 ppm: C H₃ terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information from fragmentation patterns.[9]

Predicted Features:

  • Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group, leading to fragments such as [CH₃CH₂CH₂CO]⁺ at m/z = 71.

    • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which would lead to a neutral loss of propene (C₃H₆) and a fragment ion at m/z = 130.

workflow_spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃) acq_nmr ¹H & ¹³C NMR Spectrometer prep_nmr->acq_nmr prep_ir Place Neat Solid on ATR Crystal acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dissolve in Volatile Solvent (e.g., MeOH) acq_ms Mass Spectrometer (EI/ESI) prep_ms->acq_ms ana_nmr Identify Chemical Shifts, Splitting, & Integration acq_nmr->ana_nmr ana_ir Identify Characteristic Functional Group Frequencies acq_ir->ana_ir ana_ms Determine Molecular Ion & Analyze Fragmentation acq_ms->ana_ms struct Structure Confirmed ana_nmr->struct ana_ir->struct ana_ms->struct

Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

The following protocols describe standardized methods for determining the key .

Protocol for Melting Point Determination

This protocol uses the capillary method, a standard technique for obtaining an accurate melting point range.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Grind it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time during the accurate measurement.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure thermal equilibrium and obtain an accurate reading.[4]

  • Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[2]

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining a compound's solubility in various solvents, which can suggest its functional groups and polarity.[6][7][10]

Methodology:

  • Preparation: In a series of small, labeled test tubes, place approximately 25 mg of this compound.

  • Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, toluene, hexane) in small portions.

  • Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds to ensure thorough mixing.[5][10][11]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved or only partially dissolves, it is "insoluble."

  • Systematic Approach:

    • Start with water. If soluble, test the pH with litmus paper to check for acidic or basic properties.[6]

    • If insoluble in water, proceed to test solubility in 5% HCl (indicates a base) and 5% NaOH (indicates an acid).[7]

    • Test solubility in a range of organic solvents to classify it based on polarity.

workflow_solubility cluster_water_sol Water Soluble Path cluster_water_insol Water Insoluble Path start Start: 25 mg of Compound add_water Add 0.75 mL Water Shake Vigorously start->add_water q_water Soluble? add_water->q_water test_ph Test with Litmus Paper q_water->test_ph Yes add_hcl Add 0.75 mL 5% HCl q_water->add_hcl No res_acid Acidic (Sa) test_ph->res_acid Red res_base Basic (Sb) test_ph->res_base Blue res_neutral_sol Neutral (Sg) test_ph->res_neutral_sol No Change q_hcl Soluble? add_hcl->q_hcl res_b Basic (B) q_hcl->res_b Yes add_naoh Add 0.75 mL 5% NaOH q_hcl->add_naoh No q_naoh Soluble? add_naoh->q_naoh res_a Acidic (A) q_naoh->res_a Yes add_org Test Organic Solvents (Ethanol, Hexane, etc.) q_naoh->add_org No res_n Neutral (N) add_org->res_n

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

This compound is a molecule whose physicochemical properties are governed by a balance between its polar, hydrogen-bonding amide core and its nonpolar alkyl chains. This guide has detailed its chemical identity, predicted its core physical properties and spectroscopic signatures, and provided robust, validated protocols for their experimental determination. For researchers in drug development and materials science, this information serves as a foundational dataset for predicting the compound's behavior in various environments, from reaction vessels to biological systems, enabling more efficient and informed scientific inquiry.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. StuDocu. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. Retrieved from [Link]

  • Melting point determination. University of Calgary. Retrieved from [Link]

  • A comparison of pKa values for Ar-NH 2 and some hydrazides. ResearchGate. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021-09-19). StuDocu. Retrieved from [Link]

  • Determination of Melting Point. Clarion University. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. Retrieved from [Link]

  • Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. StuDocu. Retrieved from [Link]

  • A comparison of pKa values for Ar-NH2 and some hydrazides. ResearchGate. Retrieved from [Link]

  • Why is the pKa of hydrazine so low? : r/chemhelp. (2012-02-27). Reddit. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024-05-22). PSE Community.org. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Hydrazine. Wikipedia. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. Retrieved from [Link]

Sources

An In-depth Technical Guide to N'-butyrylbutanohydrazide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-butyrylbutanohydrazide, a symmetrical N,N'-diacylhydrazine, represents a class of molecules with significant potential in various scientific fields, including medicinal chemistry and materials science. Its structural motif, characterized by two butyryl groups attached to a hydrazine linker, imparts specific chemical properties that are of interest for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, its structural and physicochemical properties, and a discussion of its potential applications based on the known bioactivities of related diacylhydrazine compounds.

Core Compound Identification

  • Chemical Name: this compound

  • Synonyms: 1,2-Dibutanoylhydrazine

  • CAS Number: 4853-66-1[1]

  • Molecular Formula: C₈H₁₆N₂O₂[1]

  • Molecular Weight: 172.23 g/mol [1]

Chemical Structure

The structure of this compound consists of a central hydrazine core (N-N) where each nitrogen atom is acylated with a butyryl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of symmetrical N,N'-diacylhydrazines like this compound is typically achieved through the acylation of hydrazine with a suitable acylating agent. A common and effective method involves the reaction of butyric anhydride with hydrazine hydrate. This approach is advantageous due to the commercial availability of the starting materials and the generally straightforward reaction conditions.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product Butyric Anhydride Butyric Anhydride Hydrazine Hydrate Hydrazine Hydrate This compound This compound

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general methods for the synthesis of symmetrical N,N'-diacylhydrazines.

Materials:

  • Butyric anhydride

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butyric anhydride (2.0 equivalents) in ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.0 equivalent) in ethanol dropwise to the stirred solution of butyric anhydride. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Subsequently, heat the mixture to reflux for 4-6 hours to ensure the completion of the reaction.

  • Isolation of Product: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified this compound in a desiccator over a suitable drying agent.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent as it can dissolve both the reactants and allows for a homogenous reaction mixture. It is also relatively easy to remove after the reaction.

  • Ice Bath during Addition: The acylation of hydrazine is an exothermic process. The use of an ice bath helps to dissipate the heat generated, preventing potential side reactions and ensuring a controlled reaction rate.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion, ensuring a high yield of the desired product.

  • Washing with Cold Water: this compound is expected to have low solubility in cold water, while unreacted hydrazine hydrate and any salt byproducts are readily soluble. This allows for an effective purification step.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in public literature, the following table outlines the expected physicochemical properties and key spectroscopic features based on its structure and data for analogous compounds.

PropertyExpected Value/Characteristics
Appearance White to off-white crystalline solid.
Melting Point Expected to be a solid with a distinct melting point, likely above 100 °C.
Solubility Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water and nonpolar solvents like hexane.
¹H NMR - N-H protons: A signal in the downfield region (typically δ 9-11 ppm), which may be broad. - α-CH₂ protons: A triplet around δ 2.1-2.3 ppm. - β-CH₂ protons: A sextet around δ 1.6-1.8 ppm. - γ-CH₃ protons: A triplet around δ 0.9-1.0 ppm.[2][3][4][5][6]
¹³C NMR - Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm. - α-Carbon (CH₂): A signal around δ 35-40 ppm. - β-Carbon (CH₂): A signal around δ 18-22 ppm. - γ-Carbon (CH₃): A signal in the upfield region, around δ 13-15 ppm.[7][8][9][10]
Infrared (IR) Spectroscopy - N-H stretching: A band in the region of 3200-3300 cm⁻¹. - C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹. - C=O stretching (amide I): A strong absorption band around 1630-1680 cm⁻¹. - N-H bending (amide II): A band around 1520-1550 cm⁻¹.[11][12][13]
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak at m/z = 172.12. - Major Fragmentation Patterns: Likely fragmentation would involve cleavage of the N-N bond and α-cleavage at the carbonyl groups, leading to fragments such as C₄H₇O⁺ (m/z = 71) and C₄H₉N₂O⁺.[14][15][16]

Potential Applications in Research and Drug Development

The diacylhydrazine scaffold is a recognized pharmacophore in various areas of drug discovery and agrochemical research. While specific studies on this compound are limited, the known biological activities of related compounds suggest several promising avenues for investigation.

Insecticidal Activity

Diacylhydrazines are well-known for their insecticidal properties, acting as ecdysone agonists.[17] These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal to the insect larvae.[17] The two butyryl groups in this compound could interact with the ecdysone receptor, making it a candidate for development as a selective insecticide with low toxicity to non-target organisms.[17][18]

Antimicrobial and Antifungal Activity

Hydrazide-containing compounds have been extensively studied for their antimicrobial and antifungal activities.[19] The N-acylhydrazone moiety, which can be formed from diacylhydrazines, is a key structural feature in many antimicrobial agents. This compound could serve as a precursor for the synthesis of a library of N-acylhydrazones with potential broad-spectrum antimicrobial activity.

Anticancer and Other Biological Activities

Derivatives of benzohydrazide have shown a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[19] The structural simplicity of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a symmetrical diacylhydrazine with a well-defined chemical structure and accessible synthetic routes. While specific experimental data for this compound is not extensively documented, its characterization can be reliably predicted based on the analysis of analogous structures. The known biological activities of the diacylhydrazine class of compounds, particularly in the areas of insect control and antimicrobial research, highlight the potential of this compound as a valuable molecule for further investigation and development in the fields of drug discovery and agrochemistry. This guide provides a foundational understanding for researchers and scientists to explore the properties and applications of this intriguing compound.

References

Sources

An In-depth Technical Guide on the Biological Activity of N,N'-Diacylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the diverse biological activities of N,N'-diacylhydrazines, a class of molecules with significant applications in agriculture and burgeoning potential in medicine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the core mechanisms, structure-activity relationships, and experimental evaluation of these compounds.

Part 1: Foundational Concepts and Synthesis

Introduction to N,N'-Diacylhydrazines

N,N'-diacylhydrazines are a unique class of compounds characterized by a central N-N single bond linking two amide functionalities (R¹CO-NR³-NR⁴-COR²).[1] This structural motif allows for a variety of conformations due to restricted rotation around the C-N and N-N bonds, which significantly influences their biological activity.[1][2] Historically, the discovery of the potent insecticidal properties of N-tert-butyl-N,N'-diacylhydrazines by Rohm and Haas in the mid-1980s marked a pivotal moment, establishing them as a major class of insect growth regulators.[3] This initial discovery led to the development of several commercial insecticides with high selectivity and low mammalian toxicity.[4][5] Beyond their agricultural importance, N,N'-diacylhydrazines are found in natural products and have been investigated for a wide spectrum of other biological activities, including anticancer, antifungal, herbicidal, and anti-HIV properties.[6]

Core Synthetic Methodologies

The synthesis of N,N'-diacylhydrazines is versatile, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. Generally, three primary routes are employed for their synthesis.[7][8]

Common Synthetic Pathways for N,N'-Diacylhydrazines:

  • Acylation of Carbohydrazides: This is one of the most common methods, involving the coupling of acyl chlorides with carbohydrazides.[7][8]

  • Reaction with Hydrazine Hydrate: Carboxylic acids or isocyanates can be reacted with hydrazine hydrate to form the diacylhydrazine backbone.[7][8]

  • Dimerization of Carbohydrazides: This method involves the self-condensation of carbohydrazide molecules.[7][8]

These synthetic strategies serve as a foundation for producing a wide array of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, further expanding their chemical and biological diversity.[7]

Synthesis_Overview cluster_reactants Starting Materials cluster_products Products acyl_chloride Acyl Chlorides DAH N,N'-Diacylhydrazines acyl_chloride->DAH Coupling carbohydrazide Carbohydrazides carbohydrazide->DAH carboxylic_acid Carboxylic Acids / Isocyanates carboxylic_acid->DAH Reaction with hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->DAH heterocycles Heterocycles (e.g., Oxadiazoles) DAH->heterocycles Precursor for caption General Synthetic Routes to N,N'-Diacylhydrazines.

Caption: General Synthetic Routes to N,N'-Diacylhydrazines.

Part 2: Premier Biological Application: Insecticidal Activity

The most well-documented and commercially successful application of N,N'-diacylhydrazines is as selective insecticides, particularly against lepidopteran (caterpillar) pests.[3][4]

Mechanism of Action: Ecdysone Agonism

N,N'-diacylhydrazines function as nonsteroidal agonists of the ecdysone receptor (EcR).[5][9] In insects, the steroid hormone 20-hydroxyecdysone (20E) is the natural ligand for EcR, and it governs the molting process—the shedding of the exoskeleton required for growth.[10][11]

By mimicking the action of 20E, these compounds bind to the EcR, triggering a premature and incomplete molt.[10][12] This binding event initiates a cascade of gene expression that is normally tightly regulated. However, because the synthetic diacylhydrazines are more persistent than the natural hormone, the downstream genetic program is disrupted.[12] This leads to a cessation of feeding, followed by a lethal, unsuccessful molt.[5][11] This unique mode of action classifies them as insect growth regulators (IGRs).[5][6]

Ecdysone_Agonist_MoA DAH N,N'-Diacylhydrazine (e.g., Tebufenozide) EcR Ecdysone Receptor (EcR) DAH->EcR Binds to / Mimics 20E Cessation Cessation of Feeding DAH->Cessation Gene_Expression Activation of Molting Genes EcR->Gene_Expression Initiates Cascade Molting Premature & Incomplete Molt Gene_Expression->Molting Death Larval Death Molting->Death Cessation->Death caption Mechanism of Action for Diacylhydrazine Insecticides.

Caption: Mechanism of Action for Diacylhydrazine Insecticides.

Key Commercial Diacylhydrazine Insecticides

Several diacylhydrazine derivatives have been successfully commercialized due to their potent and selective insecticidal activity.[3][4]

CompoundCommon Trade NamesPrimary Target PestsKey Characteristics
Tebufenozide Mimic®, Confirm®Lepidopteran larvae (e.g., caterpillars)First commercialized diacylhydrazine; high specificity.[4][5]
Methoxyfenozide Intrepid®Lepidopteran larvaeHigher potency than tebufenozide against some pests.[4][9][10]
Halofenozide -Coleopteran pests (e.g., grubs)Demonstrates different selectivity profile from other DAHs.[9]
Chromafenozide -Lepidopteran pestsAnother key member of this insecticide class.[4][9]

These compounds are valued in integrated pest management (IPM) programs because they are highly selective, posing a low risk to mammals, birds, and many non-target beneficial insects like pollinators and predators.[5][9][13]

Structure-Activity Relationships (SAR) for Insecticidal Potency

The insecticidal efficacy of N,N'-diacylhydrazines is highly dependent on their chemical structure. Key SAR insights include:

  • N-tert-Butyl Group: The presence of a bulky N-tert-butyl group is often crucial for high insecticidal activity.[3][6]

  • Aromatic Rings: The nature and substitution pattern of the two benzoyl rings significantly modulate potency and selectivity. For instance, specific substitutions can enhance binding to the EcR of certain insect orders (e.g., Lepidoptera vs. Coleoptera).[4][14]

  • Linker and Conformation: The diacylhydrazine linker maintains the two aromatic moieties in a specific spatial orientation necessary for effective receptor binding. The molecule's ability to adopt the correct conformation is critical.[1][2]

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of how electronic and steric parameters of the substituents influence the biological activity.[15][16]

Experimental Protocols for Evaluating Insecticidal Activity

Protocol 1: In Vivo Larval Bioassay (Diet Incorporation Method)

This protocol is a standard method for assessing the efficacy of diacylhydrazine insecticides against lepidopteran pests.

  • Compound Preparation: Dissolve the test N,N'-diacylhydrazine compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

  • Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures. While the diet is still liquid and cooling, add a specific volume of the test compound dilution and mix thoroughly to achieve the desired final concentration. A solvent-only control must also be prepared.

  • Infestation: Dispense the treated and control diets into the wells of a multi-well bioassay tray. Place one neonate or early instar larva (e.g., Spodoptera exigua or Plutella xylostella) into each well.[3]

  • Incubation: Seal the trays and incubate them in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection: Assess larval mortality and observe any sublethal effects (e.g., premature molting, cessation of feeding) at specific time points (e.g., 24, 48, and 72 hours).[3]

  • Analysis: Calculate mortality percentages for each concentration. Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).

Part 3: Expanding the Bioactive Profile of N,N'-Diacylhydrazines

While renowned as insecticides, research has unveiled a broader spectrum of biological activities for this chemical class.

Anticancer and Cytotoxic Activity

Certain N,N'-diacylhydrazine and related N-acylhydrazone derivatives have demonstrated promising anticancer properties.[6][17] Studies have shown that these compounds can exhibit cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer lines.[18][19] For example, some N-acylhydrazones derived from betulin have been shown to induce apoptosis in MCF-7 breast cancer cells.[20] The mechanism of action is varied and can involve the inhibition of key enzymes like topoisomerase I/II.[18]

Antifungal and Antimicrobial Properties

N,N'-diacylhydrazine derivatives have been synthesized and evaluated for their ability to combat fungal pathogens.[21][22] Bioassays have demonstrated that some of these compounds show excellent in vivo antifungal activity against a range of plant-pathogenic fungi, such as Cladosporium cucumerinum and Colletotrichum orbiculare.[21][23] The activity is often comparable to commercial fungicides.[21] Additionally, the broader class of hydrazides and hydrazones has been noted for antibacterial activity, including against Mycobacterium tuberculosis.[6][24]

Herbicidal and Plant Growth Regulation

Derivatives of N,N'-diacylhydrazine have also been explored for their effects on plants. Research has shown that certain compounds exhibit significant in vivo herbicidal activity against both monocotyledonous and dicotyledonous weeds.[6][15] These effects are often more pronounced against dicotyledonous weeds.[15] Beyond herbicidal effects, some derivatives also display plant growth-regulating activities.[6]

Part 4: Future Directions and Concluding Remarks

The N,N'-diacylhydrazine scaffold has proven to be a remarkably fruitful starting point for the development of biologically active molecules. Their primary success as highly selective and environmentally benign insecticides has established their value in modern agriculture.[5][9] The key to their success lies in their specific mode of action as ecdysone agonists, a target absent in vertebrates.

The expanding research into their anticancer, antifungal, and herbicidal activities suggests that the full potential of this chemical class is yet to be realized.[6][18][21] Future research will likely focus on:

  • Overcoming Resistance: Developing new derivatives to combat the emergence of insect resistance to existing diacylhydrazine insecticides.

  • Optimizing for New Targets: Systematically modifying the N,N'-diacylhydrazine scaffold to enhance potency and selectivity for non-insecticidal targets (e.g., fungal enzymes or cancer-related proteins).

  • Elucidating Mechanisms: In-depth studies to clarify the molecular mechanisms behind the non-insecticidal biological activities.

The inherent structural flexibility and synthetic accessibility of N,N'-diacylhydrazines ensure they will remain a prominent area of research for the development of novel agrochemicals and therapeutic agents.

References

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Deriv
  • Nonsteroidal ecdysone agonists. PubMed.
  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations.
  • Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties.
  • Synthesis and Bioactivity of Novel N,N′‐Diacylhydrazine Derivatives Containing Furan (III).
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.
  • Diacylhydrazine insecticide. Wikipedia.
  • Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment. RSC Publishing.
  • Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties. PubMed.
  • Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety.
  • Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. PubMed.
  • Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI.
  • Acylhydrazones and Their Biological Activity: A Review. MDPI.
  • Toxicity and biochemical impact of methoxyfenozide/spinetoram mixture on susceptible and methoxyfenozide-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed Central.
  • Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. PubMed.
  • Synthesis and Anticancer Activity of N-Acylhydrazones Derived
  • (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
  • Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture. HEBEN.
  • Design, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety.
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed.
  • Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments. PubMed.
  • Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Rel
  • Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers.
  • Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. PubMed.
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

Sources

An In-depth Technical Guide to Aliphatic Hydrazides: From Historical Discovery to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aliphatic hydrazides, a class of organic compounds characterized by a hydrazide functional group attached to alkyl chains. While the specific compound N'-butyrylbutanohydrazide (CAS No. 4853-66-1) is a structurally simple example of this class, it is not extensively documented in the scientific literature. Therefore, this guide will focus on the broader family of aliphatic hydrazides, contextualizing their significance through the rich history of hydrazide discovery and their synthesis. We will delve into the foundational milestones of hydrazide chemistry, provide detailed synthetic protocols, and explore the potential applications of this versatile class of molecules in drug discovery and development.

Introduction: The Unseen Potential of Simple Hydrazides

The hydrazide functional group (-CONHNH2) is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its ability to act as a versatile synthon has led to the development of drugs for a wide range of diseases, from tuberculosis to depression.[1][2] While much of the focus has been on complex, aromatic hydrazides, the simpler aliphatic hydrazides, such as this compound, represent an underexplored area of chemical space. This guide aims to provide researchers with a foundational understanding of these compounds, grounded in the historical context of their discovery and the practical aspects of their synthesis.

A Journey Through Time: The History of Hydrazide Discovery

The story of hydrazides is a compelling narrative of scientific curiosity and serendipitous breakthroughs that have had a profound impact on medicine.[4] The timeline below highlights the key milestones in the discovery and development of this important class of compounds.

Year Key Milestone Significance Key Figures
1875Discovery of phenylhydrazine and coining of the term "hydrazine"Laid the groundwork for understanding the chemistry of the N-N bond.[4][5]Emil Fischer
1887First synthesis of hydrazineProvided the parent molecule for the entire class of hydrazide compounds.[4][5]Theodor Curtius
1895First synthesis of simple organic hydrazides (formic and acetic acid hydrazides)Formally established the hydrazide functional group as a distinct class of organic molecules.[1][4]Theodor Curtius
1906-1907Development of the Olin-Raschig processEnabled the large-scale industrial production of hydrazine, making it more accessible for research.[4][5]Friedrich Raschig
1912Synthesis of isoniazid (isonicotinic hydrazide)Although its therapeutic potential was not initially recognized, this marked the synthesis of a future landmark drug.[2][4]Meyer and Malley
1951Discovery of the antitubercular activity of isoniazidRevolutionized the treatment of tuberculosis and sparked widespread interest in the therapeutic potential of hydrazides.[4]Hoffmann-La Roche and Squibb Researchers
Mid-20th CenturyDiscovery of iproniazid's antidepressant effectsLed to the development of the first generation of monoamine oxidase inhibitors for the treatment of depression.[4]

The Synthesis of Aliphatic Hydrazides: A Practical Guide

The synthesis of aliphatic hydrazides like this compound is typically a straightforward process. The most common and direct method involves the hydrazinolysis of an ester. Below is a detailed, step-by-step protocol for a general synthesis.

Experimental Protocol: Synthesis of an Aliphatic Hydrazide via Ester Hydrazinolysis

Objective: To synthesize an aliphatic hydrazide from its corresponding ethyl ester and hydrazine hydrate.

Materials:

  • Ethyl ester of the desired aliphatic carboxylic acid (e.g., ethyl butyrate for the synthesis of butyric acid hydrazide)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting ethyl ester in a minimal amount of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents).

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude hydrazide can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: The use of excess hydrazine hydrate helps to drive the reaction to completion by ensuring that the ester is fully consumed.

  • Ethanol as a Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions.

  • Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, resulting in a highly pure final product.

Visualizing the Workflow

G cluster_synthesis General Synthesis of Aliphatic Hydrazides start Start: Ethyl Ester of Aliphatic Carboxylic Acid dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Excess Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete evaporate Remove Solvent under Reduced Pressure monitor->evaporate Reaction Complete recrystallize Recrystallize from Suitable Solvent evaporate->recrystallize dry Dry Under Vacuum recrystallize->dry end_product End Product: Purified Aliphatic Hydrazide dry->end_product

Caption: Workflow for the synthesis of aliphatic hydrazides.

Potential Research Applications of Aliphatic Hydrazides

While specific biological activity data for this compound is scarce, the broader class of hydrazides has shown a wide range of pharmacological effects.[2][3] This suggests that aliphatic hydrazides could be valuable starting points for the development of new therapeutic agents. Potential areas of investigation include:

  • Antimicrobial Agents: The hydrazide moiety is present in several antimicrobial drugs, and novel aliphatic hydrazides could be screened for activity against various bacterial and fungal strains.

  • Anticonvulsant Activity: Some hydrazide derivatives have demonstrated anticonvulsant properties, making this a promising area for further research.

  • Enzyme Inhibitors: The ability of the hydrazide group to coordinate with metal ions in enzyme active sites could be exploited to design novel enzyme inhibitors.

  • Building Blocks for Heterocyclic Synthesis: Aliphatic hydrazides are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.[1]

Conclusion

The study of aliphatic hydrazides, exemplified by this compound, offers a promising avenue for chemical and pharmacological research. By understanding the historical context of hydrazide discovery and mastering the fundamental synthetic techniques, researchers can explore the untapped potential of this versatile class of compounds. The journey from the foundational work of Curtius to the life-saving applications of isoniazid demonstrates the profound impact that the exploration of novel chemical entities can have on human health.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of N'-butyrylbutanohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N'-butyrylbutanohydrazide, a molecule of interest in various research and drug development contexts. Given the limited direct public data on its solubility, this document emphasizes predictive analysis based on its molecular structure and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound for further development, particularly in the pharmaceutical industry. For a drug candidate like this compound, its ability to dissolve in various solvents influences everything from formulation and dosage form design to bioavailability and therapeutic efficacy.[1] Understanding and quantifying solubility is, therefore, a critical first step in the development pipeline.

Molecules with hydrazide and hydrazone moieties are of significant interest due to their wide range of biological activities, including potential as enzyme inhibitors.[2][3] this compound, with its distinct structural features, presents a unique solubility profile that warrants detailed investigation.

Physicochemical Profile and Predicted Solubility of this compound

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.[4] The structure of this compound, featuring both polar and non-polar regions, suggests a nuanced solubility behavior across different solvent classes.

Molecular Structure Analysis:

  • Polar Functional Groups: The presence of the hydrazide group (-CONHNHCO-) provides sites for hydrogen bonding, with both hydrogen bond donors (N-H) and acceptors (C=O). This polar region is expected to interact favorably with polar solvents.

  • Non-Polar Alkyl Chains: The two butyryl (C4H9) groups are non-polar and will contribute to the molecule's solubility in less polar, organic solvents.

Based on this structure, a qualitative prediction of solubility in various solvent types can be made.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe polar hydrazide group can form hydrogen bonds with protic solvents. However, the non-polar butyryl chains will limit extensive solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water.[5][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can accept hydrogen bonds and have a moderate polarity that can accommodate both the polar and non-polar parts of the molecule.
Non-Polar Hexane, TolueneLowThe dominant intermolecular forces in non-polar solvents are van der Waals forces, which will interact with the butyryl chains. However, these interactions are unlikely to overcome the strong hydrogen bonding between the this compound molecules themselves, leading to low solubility.

A Practical Guide to the Experimental Determination of Solubility

Since readily available solubility data for this compound is scarce, a robust experimental protocol is essential for researchers. The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[7][8]

The Shake-Flask Method: A Self-Validating Protocol

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then measured.

G solubility_data Solubility Data (mg/mL in various solvents) formulation Formulation Strategy solubility_data->formulation Informs choice of excipients and delivery system preclinical Preclinical Studies formulation->preclinical Enables appropriate dosing for in vivo studies clinical Clinical Development preclinical->clinical Provides basis for human dosage form

Sources

The Computational Microscope: A Theoretical Modeling Guide for N'-butyrylbutanohydrazide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical modeling of N'-butyrylbutanohydrazide, a novel scaffold with potential for drug development. While experimental data on this specific molecule is nascent, this document outlines a robust, multi-tiered computational approach to elucidate its physicochemical properties, predict potential biological targets, and guide the rational design of more potent and selective analogs. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Foundational Analysis: Unveiling the Electronic and Structural Landscape

The initial phase of theoretical modeling focuses on characterizing the intrinsic properties of this compound at the quantum mechanical level. This foundational understanding is paramount for all subsequent, more complex simulations.

Geometry Optimization and Conformational Analysis

A molecule's three-dimensional structure is intrinsically linked to its biological activity. This compound, with its rotatable bonds, can exist in multiple conformations. Identifying the most stable, low-energy conformers is the first critical step.

Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using molecular editing software.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of conformers.

  • Quantum Mechanical Optimization: The lowest energy conformers from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT).[1][2] A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d,p).[1][2] This provides a more accurate representation of the molecule's geometry.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy.[3][4]

Causality: By identifying the most stable conformers, we focus our computational resources on the structures that are most likely to exist under physiological conditions and interact with biological targets.

Visualization: Conformational Analysis Workflow

cluster_0 Step 1: Initial Structure cluster_1 Step 2: Conformational Search cluster_2 Step 3: Quantum Mechanical Refinement cluster_3 Output 2D_Sketch 2D Sketch of this compound 3D_Generation 3D Structure Generation 2D_Sketch->3D_Generation MM_Search Molecular Mechanics Conformational Search 3D_Generation->MM_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) MM_Search->DFT_Optimization Frequency_Analysis Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Stable_Conformers Low-Energy, Stable Conformers Frequency_Analysis->Stable_Conformers

Caption: Workflow for determining the stable conformers of this compound.

Electronic Properties and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic structure of the molecule.[5] These properties are crucial for understanding its reactivity and potential interactions with biological macromolecules.

Key Electronic Descriptors:

DescriptorDescriptionSignificance in Drug Discovery
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with a target.[1]
Mulliken Charges Distribution of electron charge among the atoms in the molecule.Helps in understanding the polarity of bonds and potential sites for hydrogen bonding.

Protocol: Calculation of Electronic Properties

  • Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

  • Orbital and Property Analysis: The output of the calculation is analyzed to extract HOMO and LUMO energies. The MEP is generated and visualized on the molecular surface. Mulliken population analysis provides the atomic charges.

Causality: Understanding the electronic landscape of this compound allows for the prediction of its intermolecular interactions, a critical factor in drug-receptor binding.

Target Identification and Interaction Modeling

With a solid understanding of the molecule's intrinsic properties, the next phase is to identify potential biological targets and model the interaction at an atomic level.

In Silico Target Prediction

For a novel compound like this compound, various computational tools can be employed to predict its potential biological targets based on structural similarity to known ligands.

Methodologies:

  • Similarity Searching: Comparing the 2D or 3D structure of this compound against databases of bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with similar structures and known targets.

  • Pharmacophore Modeling: If a set of active analogs exists, a pharmacophore model can be generated to represent the essential features for biological activity. This model can then be used to screen for potential protein targets.

  • Reverse Docking: Docking the molecule against a library of protein binding sites to identify which proteins are most likely to bind to it.

Molecular Docking

Once a potential target is identified, molecular docking is used to predict the preferred binding orientation and affinity of this compound within the protein's active site.[6][7][8][9]

Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The low-energy conformer of this compound is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample a large number of possible binding poses of the ligand within the active site and score them based on a scoring function.

  • Pose Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and to select the most plausible binding mode.

Causality: Molecular docking provides a static snapshot of the ligand-protein interaction, offering valuable insights into the key residues involved in binding and guiding the design of analogs with improved affinity.

Visualization: Molecular Docking Workflow

cluster_0 Step 1: Preparation cluster_1 Step 2: Simulation cluster_2 Step 3: Analysis cluster_3 Output Protein_Prep Prepare Target Protein (from PDB) Define_Site Define Binding Site Protein_Prep->Define_Site Ligand_Prep Prepare Ligand (this compound) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions Analyze_Poses->Identify_Interactions Binding_Hypothesis Binding Mode Hypothesis Identify_Interactions->Binding_Hypothesis

Caption: A streamlined workflow for molecular docking studies.

Delving into Dynamics: Molecular Dynamics Simulations

While docking provides a static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the ligand-protein complex, providing a more realistic view of the binding event.[10][11][12][13][14]

Protocol: Molecular Dynamics Simulation

  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to atmospheric pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding site, calculate binding free energies, and identify key dynamic interactions.

Key Analyses from MD Simulations:

AnalysisDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the deviation of the protein and ligand from their initial positions over time.Assesses the stability of the simulation and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average positions.Identifies flexible regions of the protein that may be important for binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Reveals the most persistent and important hydrogen bonding interactions.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding from the simulation trajectory.Provides a more accurate prediction of binding affinity than docking scores.

Causality: MD simulations validate the docking results in a dynamic environment and provide a more nuanced understanding of the thermodynamics and kinetics of ligand binding.

Predictive Modeling for Analog Design: QSAR

Once a lead compound like this compound shows promise, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to guide the synthesis of more potent analogs.[15][16][17][18]

Protocol: QSAR Model Development

  • Data Set Collection: A series of analogs of this compound with their corresponding biological activities (e.g., IC50 values) is required.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each analog.

  • Model Building: A statistical method (e.g., multiple linear regression, partial least squares) is used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (a separate test set of molecules) validation techniques.

Causality: A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates and saving significant time and resources.

Visualization: QSAR Development Cycle

Data_Collection Collect Analog Data (Structures & Activities) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Model_Building Build QSAR Model Descriptor_Calc->Model_Building Model_Validation Validate QSAR Model Model_Building->Model_Validation Virtual_Screening Predict Activity of New Analogs Model_Validation->Virtual_Screening Synthesis_Testing Synthesize & Test Promising Candidates Virtual_Screening->Synthesis_Testing Synthesis_Testing->Data_Collection Iterate

Caption: The iterative cycle of QSAR model development and application.

Conclusion

The theoretical modeling of this compound, as outlined in this guide, provides a powerful, multi-faceted approach to accelerate its development as a potential therapeutic agent. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR, researchers can gain deep insights into its behavior at the molecular level, make informed decisions about its potential biological targets, and rationally design the next generation of more effective analogs. This in silico-driven approach is an indispensable component of modern drug discovery, enabling a more efficient and cost-effective path from initial hit to clinical candidate.

References

  • Organic Chemistry Research. Molecular docking and biological activity exploration of hydrazide- based crystal structures.
  • Protheragen. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • Chemistry LibreTexts. 6.7: Advanced Quantum Theory of Organic Molecules.
  • BenchChem.
  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • RSC Advances.
  • ARPHA Platform.
  • MDPI. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • PubMed. 2-(pyrazin-2-yloxy)acetohydrazide Analogs QSAR Study: An Insight Into the Structural Basis of Antimycobacterial Activity.
  • MDPI. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • ACS Omega.
  • PubMed Central.
  • PubMed Central.
  • MetroTech Institute.
  • PubMed Central. Inverse mapping of quantum properties to structures for chemical space of small organic molecules.
  • PubMed Central.
  • ACS Publications.
  • PubMed.
  • ResearchGate. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • PubMed. Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents.
  • Semantic Scholar.
  • Semantic Scholar. Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+.
  • ACS Publications.
  • ResearchGate. Synthesis and Biological Activity of N-Acylhydrazones.
  • New Journal of Chemistry. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units.
  • ResearchGate.
  • PubMed Central.
  • MDPI. Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors.
  • MDPI. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.

Sources

Spectroscopic Characterization of N'-Butyrylbutanohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N'-butyrylbutanohydrazide is a molecule of interest in the field of drug development, potentially serving as a scaffold or intermediate in the synthesis of novel therapeutic agents. Its chemical structure, featuring both amide and hydrazide functionalities along with alkyl chains, presents a unique profile for molecular interactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth technical overview of the spectroscopic techniques essential for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons, such as those on nitrogen atoms.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[1]

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (terminal, butyryl)~0.9Triplet (t)3H
CH₂ (butyryl)~1.6Sextet2H
CH₂ (adjacent to C=O, butyryl)~2.2Triplet (t)2H
CH₃ (terminal, butanohydrazide)~0.9Triplet (t)3H
CH₂ (butanohydrazide)~1.5Sextet2H
CH₂ (adjacent to C=O, butanohydrazide)~2.1Triplet (t)2H
N-H (amide)~8.0-9.0 (broad)Singlet (s)1H
N-H (hydrazide)~9.0-10.0 (broad)Singlet (s)1H

Causality behind Predictions: The terminal methyl (CH₃) protons are in an aliphatic environment and are expected to appear at the most upfield region (~0.9 ppm). The methylene (CH₂) protons will be deshielded based on their proximity to the electron-withdrawing carbonyl groups. The protons on the nitrogen atoms (N-H) are expected to be significantly deshielded and will likely appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. Their chemical shifts can be highly dependent on the solvent and concentration.[1]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)~170-175
C=O (hydrazide)~165-170
CH₂ (adjacent to C=O, butyryl)~35-40
CH₂ (butyryl)~18-22
CH₃ (terminal, butyryl)~13-15
CH₂ (adjacent to C=O, butanohydrazide)~30-35
CH₂ (butanohydrazide)~18-22
CH₃ (terminal, butanohydrazide)~13-15

Causality behind Predictions: The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the oxygen atom and will appear far downfield. The chemical shifts of the aliphatic carbons will decrease as their distance from the carbonyl groups increases.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Procedure:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H stretching (amide & hydrazide)3200-3400Medium-Strong (often broad)
C-H stretching (aliphatic)2850-3000Medium-Strong
C=O stretching (amide I band)~1650Strong
C=O stretching (hydrazide)~1630-1680Strong
N-H bending (amide II band)~1550Medium
C-N stretching1200-1400Medium

Causality behind Predictions: The N-H stretching vibrations typically appear as broad bands due to hydrogen bonding. The C=O stretching vibrations of amides and hydrazides are very strong and characteristic, appearing in the range of 1630-1680 cm⁻¹.[2][3] The exact position can be influenced by the molecular structure and intermolecular interactions. The presence of two distinct C=O bands, or a broadened C=O absorption, would be expected due to the amide and hydrazide moieties. Aliphatic C-H stretching vibrations are also prominent in the 2850-3000 cm⁻¹ region.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the micromolar concentration range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Procedure:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₈H₁₆N₂O₂. Its molecular weight is 172.22 g/mol .

  • Molecular Ion Peak: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 173.23.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the cleavage of the amide and hydrazide bonds. Predicted key fragments include:

    • Cleavage of the N-N bond.

    • Loss of the butyryl group.

    • Loss of the butanoyl group.

    • Other fragments arising from rearrangements and further cleavages of the alkyl chains.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic application of NMR, IR, and MS, is indispensable for confirming its structure and purity. This guide provides the foundational protocols and interpretive principles necessary for researchers to confidently undertake such analyses. The predicted spectral data herein serves as a benchmark for the experimental results, enabling a robust and accurate elucidation of the molecular structure of this and other novel compounds in the drug development pipeline.

References

  • Amanote Research. (n.d.). Synthesis, Characterization and Biological Approach.
  • Matrix Scientific. (n.d.). This compound.
  • University of Calgary. (n.d.). Sample IR spectra.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • LibreTexts Chemistry. (2023). Table of Characteristic IR Absorptions.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620).
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubMed. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.
  • PubChem. (n.d.). N-butylbutanamide.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • National Institute of Standards and Technology. (n.d.). Butanal.
  • Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol 1H proton nmr spectrum.
  • ChemicalBook. (n.d.). Benzyl butyrate(103-37-7) 1H NMR spectrum.

Sources

thermal stability and degradation of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of N'-Butyrylbutanohydrazide

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stability in Hydrazide-Containing Pharmaceuticals

This compound, a molecule featuring the versatile hydrazide functional group, represents a class of compounds with significant potential in drug development. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The journey of such a candidate from a promising lead compound to a viable therapeutic agent is contingent on a thorough understanding of its chemical and physical properties. Among the most critical of these is its thermal stability and degradation profile.

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy.[3] It dictates not only the shelf-life and storage conditions of the final drug product but also provides invaluable insights into its potential degradation pathways.[3] Understanding how this compound behaves under thermal stress is paramount for identifying potential degradants, which could be inactive, less effective, or even toxic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the , ensuring the development of a safe, stable, and effective pharmaceutical product.

Pillar 1: Foundational Principles of Thermal Stability and Degradation

Thermal degradation is the process by which a molecule breaks down into smaller, simpler components upon exposure to heat. For a complex organic molecule like this compound, this process is rarely a simple fragmentation. Instead, it often involves a series of intricate chemical reactions, including hydrolysis, oxidation, and rearrangement. The susceptibility of this compound to these degradation pathways is largely dictated by its inherent chemical structure, particularly the presence of the hydrazide moiety, which can be susceptible to both hydrolytic and oxidative cleavage.

Forced degradation studies, also known as stress testing, are an indispensable tool in pharmaceutical development.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, and exposure to acidic, basic, and oxidative environments. The primary objectives of forced degradation studies are to:

  • Elucidate Degradation Pathways: By intentionally inducing degradation, we can identify the resulting byproducts and map the potential chemical transformations the drug substance may undergo.[3]

  • Develop Stability-Indicating Methods: The information gathered from forced degradation studies is crucial for developing and validating analytical methods that can accurately quantify the drug substance in the presence of its degradants.[5][6]

  • Inform Formulation and Packaging Development: A thorough understanding of a molecule's stability profile helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.[3]

Pillar 2: A Methodical Approach to Assessing Thermal Stability

A robust assessment of thermal stability involves a multi-pronged approach, integrating various analytical techniques to build a comprehensive picture of the molecule's behavior under thermal stress.

Thermogravimetric Analysis (TGA): Quantifying Thermal Events

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of a material.[7][8] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For this compound, TGA can provide critical information about its decomposition temperature, the presence of residual solvents or water, and the overall thermal stability.

Experimental Protocol: Thermogravimetric Analysis of this compound
  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial analysis.[9][10]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11][12] DSC is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions, which are critical parameters for understanding the physical stability of a drug substance.[11][13]

Experimental Protocol: Differential Scanning Calorimetry of this compound
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events. The peak temperature of an endotherm typically represents the melting point.

Data Presentation: Summarizing Thermal Analysis Data
ParameterMethodResultInterpretation
Onset of DecompositionTGATd (°C)The temperature at which significant thermal degradation begins.
Melting PointDSCTm (°C)The temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of FusionDSCΔHf (J/g)The heat absorbed during melting, indicative of crystallinity.

Pillar 3: Elucidating Degradation Pathways and Identifying Degradants

While TGA and DSC provide valuable information about the overall thermal stability of this compound, they do not identify the chemical nature of the degradation products. To achieve this, a systematic forced degradation study coupled with advanced analytical techniques is necessary.

Forced Degradation Study Workflow

The following workflow provides a structured approach to investigating the degradation of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Characterization cluster_outcome Outcome API This compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidative Thermal Thermal Stress (e.g., Solid State, 80°C) API->Thermal HPLC HPLC-UV/DAD (Separation & Quantification) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS Peak Identification Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: A typical workflow for a forced degradation study.

Analytical Techniques for Degradant Identification

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the workhorse for separating and quantifying the parent drug from its degradation products.[14] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable, providing molecular weight information and fragmentation patterns that help in identifying the chemical structures of the degradants.[14][]

Hypothetical Degradation Pathway of this compound

Based on the known reactivity of the hydrazide functional group, a plausible degradation pathway for this compound under hydrolytic conditions is proposed below. The primary point of cleavage is expected to be the amide bond, leading to the formation of butyric acid and butanohydrazide. Further degradation of butanohydrazide could occur under more strenuous conditions.

Degradation_Pathway Parent This compound Acid Butyric Acid Parent->Acid Hydrolysis Hydrazide Butanohydrazide Parent->Hydrazide Hydrolysis

Caption: A simplified hypothetical degradation pathway of this compound.

Conclusion: A Holistic View of Stability

The thermal stability and degradation profile of this compound are not merely data points but critical pieces of a larger puzzle in the drug development process. A comprehensive understanding, gained through the systematic application of techniques like TGA, DSC, and forced degradation studies, empowers researchers to make informed decisions. This knowledge is fundamental to designing stable formulations, establishing appropriate storage conditions and shelf-life, and most importantly, ensuring the safety and efficacy of a potential new therapeutic agent. By embracing the principles and methodologies outlined in this guide, scientists can navigate the complexities of stability assessment with confidence and scientific rigor.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Google Cloud.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Synthesis, Characterization and Biological Approach - Amanote Research. (n.d.). Amanote.
  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (n.d.). National Institutes of Health.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). JETIR.
  • Degradation Product Analysis Services. (2026, January 19). BOC Sciences.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • This compound. (n.d.). Matrix Scientific.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica.
  • Titration calorimetric and differential scanning calorimetric studies of the interactions of n-butanol with several phases of dipalmitoylphosphatidylcholine. (1992, February 25). PubMed.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PubMed Central.
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025, October 17). National Institutes of Health.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI.
  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022, March 4). National Institutes of Health.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). ResearchGate.
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 16). ResearchGate.
  • Simplified degradation pathway of NO-HCTZ, showing the release of formaldehyde in the first steps of the sequence. (n.d.). ResearchGate.
  • On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. (2022, September 19). MDPI.
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). PubMed Central.
  • TGA under N 2. Mass of: (a) poly(butylene terephthalate) (PBT) HB, PBT... (n.d.). ResearchGate.
  • Thermal degradation and their kinetics of biodegradable poly(butylene succinate- co-butylene terephthate)s under nitrogen and air atmospheres | Request PDF. (2025, August 5). ResearchGate.

Sources

Methodological & Application

The Versatile Precursor: N'-Butyrylbutanohydrazide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Symmetrical Hydrazide

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of heterocyclic scaffolds is perpetual. Nitrogen-containing heterocycles are of particular interest as they form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] N'-butyrylbutanohydrazide, also known as N,N'-dibutyrylhydrazine, emerges as a highly valuable and symmetrical precursor for the synthesis of a variety of five-membered heterocycles. Its inherent symmetry and the presence of two reactive carbonyl groups flanked by nitrogen atoms provide a unique platform for cyclization reactions, leading to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.

This comprehensive guide delves into the practical applications of this compound in heterocyclic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deeper understanding of the underlying chemical principles and the significance of the resulting heterocyclic systems. We will explore the transformation of this symmetrical hydrazide into key heterocyclic cores, providing detailed experimental procedures and insights into the causality behind the chosen synthetic strategies.

I. Synthesis of 2,5-Dipropyl-1,3,4-oxadiazoles: A Gateway to Bioactive Scaffolds

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of symmetrically substituted 2,5-dialkyl-1,3,4-oxadiazoles from N,N'-diacylhydrazines is a well-established and efficient method.[4] this compound serves as an ideal starting material for the synthesis of 2,5-dipropyl-1,3,4-oxadiazole through a cyclodehydration reaction.

Mechanism of Cyclodehydration

The conversion of this compound to 2,5-dipropyl-1,3,4-oxadiazole is typically achieved through the action of a dehydrating agent, such as phosphorus oxychloride (POCl₃). The reaction proceeds through the intramolecular cyclization of the diacylhydrazine. The phosphorus oxychloride activates the carbonyl oxygen, facilitating the nucleophilic attack by the other amide nitrogen, followed by elimination of water to form the stable aromatic oxadiazole ring.

G cluster_0 Mechanism of 1,3,4-Oxadiazole Formation Start This compound Step1 Activation of Carbonyl with POCl₃ Start->Step1 POCl₃ Intermediate1 Activated Intermediate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End 2,5-Dipropyl-1,3,4-oxadiazole Step3->End G cluster_1 Mechanism of 1,3,4-Thiadiazole Formation Start_Thia This compound Step1_Thia Thionation of Carbonyls Start_Thia->Step1_Thia Lawesson's Reagent Intermediate1_Thia Dithioacylhydrazine Intermediate Step1_Thia->Intermediate1_Thia Step2_Thia Intramolecular Cyclization Intermediate1_Thia->Step2_Thia Intermediate2_Thia Cyclic Intermediate Step2_Thia->Intermediate2_Thia Step3_Thia Elimination of H₂S Intermediate2_Thia->Step3_Thia End_Thia 2,5-Dipropyl-1,3,4-thiadiazole Step3_Thia->End_Thia G cluster_2 Proposed Pathway for Pyrazole Synthesis Start_Py This compound Step1_Py In situ Hydrolysis Start_Py->Step1_Py H⁺ or OH⁻ Intermediate1_Py Hydrazine Step1_Py->Intermediate1_Py Step2_Py Knorr Pyrazole Synthesis Intermediate1_Py->Step2_Py Reagent_Py 1,3-Dicarbonyl Compound Reagent_Py->Step2_Py End_Py Substituted Pyrazole Step2_Py->End_Py

Sources

Application Notes & Protocols for the Evaluation of N'-butyrylbutanohydrazide as a Potential Insecticide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and chemical development professionals on the investigation of N'-butyrylbutanohydrazide as a potential novel insecticide. This compound belongs to the diacylhydrazine class of molecules, several of which are commercially successful insect growth regulators.[1][2] These compounds are known for their high target specificity and low toxicity to non-target organisms, including vertebrates.[3] The primary mode of action for this class is the agonism of the ecdysone receptor, a critical hormonal complex that governs insect molting.[1][4] By inducing a premature and incomplete molt, these compounds lead to insect mortality.[1] This guide outlines the proposed synthesis of this compound, detailed protocols for evaluating its insecticidal bioactivity, and the underlying scientific principles for these methodologies.

Introduction to Diacylhydrazines and this compound

The search for selective insecticides with favorable environmental profiles is a paramount objective in crop protection and public health. Diacylhydrazines emerged in the 1980s as a significant class of insect growth regulators (IGRs) that meet many of these criteria.[2] Unlike neurotoxic insecticides, diacylhydrazines act as nonsteroidal agonists of the insect molting hormone, 20-hydroxyecdysone (20E).[4] They bind to the ecdysone receptor complex, triggering a lethal, precocious molting process, primarily in lepidopteran larvae (caterpillars).[1][2] Prominent commercial examples include tebufenozide and methoxyfenozide, which are valued for their efficacy and safety.[1][2]

This compound (CAS: 4853-66-1) is a symmetric diacylhydrazine. Its structural similarity to known ecdysone receptor agonists makes it a compelling candidate for investigation as a novel insecticide. This document provides the necessary protocols to synthesize this molecule and systematically evaluate its biological activity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its synthesis, formulation, and study.

PropertyValueSource
CAS Number 4853-66-1[5]
Molecular Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol Calculated
Structure N H N H O O[5]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in organic solvents like Acetone, DMSO, MethanolN/A

Proposed Mechanism of Action: Ecdysone Receptor Agonism

The insect molting process is meticulously regulated by the steroid hormone 20E. This hormone binds to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This binding event initiates a genomic cascade, activating genes responsible for shedding the old cuticle and synthesizing a new one.

Diacylhydrazines like this compound are proposed to mimic the action of 20E. By binding to the ligand-binding pocket of the EcR, they lock the receptor in an active conformation, initiating the downstream genetic program in the absence of the natural hormone pulse. This untimely activation leads to a catastrophic failure of the molting process, characterized by head capsule slippage, inability to shed the old cuticle, and eventual death. This targeted mode of action is a primary reason for the low toxicity of these compounds to vertebrates, which lack the EcR/USP receptor system.[1][4]

Ecdysone_Receptor_Pathway cluster_0 Insect Epidermal Cell Compound This compound (Agonist) Receptor EcR/USP Receptor Complex Compound->Receptor Binds to EcR Activated_Complex Activated EcR/USP/Agonist Complex Receptor->Activated_Complex DNA DNA (Ecdysone Response Elements) Activated_Complex->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Proteins Molting-Related Proteins Transcription->Proteins Translation Molt Premature & Lethal Molt Proteins->Molt Synthesis_Workflow Start1 Ethyl Butyrate + Hydrazine Hydrate Reaction1 Reflux in Ethanol Start1->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Intermediate Butanohydrazide Workup1->Intermediate Reaction2 Acylation in DCM (0°C to RT) Intermediate->Reaction2 Start2 Butyryl Chloride + Triethylamine Start2->Reaction2 Workup2 Aqueous Wash & Drying Reaction2->Workup2 Purification Purification (Chromatography) Workup2->Purification Product This compound Purification->Product Bioassay_Workflow Rearing 1. Rear Insect Colony (e.g., P. xylostella) Exposure 4. Introduce Larvae (10-20 per replicate) Rearing->Exposure Solutions 2. Prepare Test Solutions (Serial Dilutions & Controls) Treatment 3. Leaf-Dip Application Solutions->Treatment Treatment->Exposure Incubation 5. Incubate (Controlled Environment) Exposure->Incubation Data 6. Assess Mortality (24, 48, 72h) Incubation->Data Analysis 7. Data Analysis (Abbott's Formula, Probit) Data->Analysis

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel AntimAntimicrobial Agents and the Promise of Hydrazide Derivatives

The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and continuous search for new chemical entities with potent antimicrobial activity.[1] Pathogenic bacteria have demonstrated a remarkable capacity to develop resistance to nearly all classes of antibiotics, rendering many last-resort treatments ineffective. This has propelled research into novel molecular scaffolds that can circumvent existing resistance mechanisms. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[2][3][4][5]

The characteristic azomethine group (–NH–N=CH–) of the hydrazone moiety is often implicated in their biological activity, potentially through mechanisms such as inhibition of essential enzymes or disruption of bacterial cell wall synthesis.[3][4] This document provides a detailed protocol for evaluating the antimicrobial potential of a novel hydrazide compound, N'-butyrylbutanohydrazide.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established international standards, primarily the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and scientific validity.[6][7] We will detail the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which together provide a comprehensive profile of a compound's antimicrobial efficacy.

Foundational Principles: Understanding MIC and MBC

A thorough assessment of a new compound's antimicrobial properties hinges on quantifying its effects on microbial growth. The two most fundamental parameters are the MIC and MBC.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] The MIC value is a measure of the compound's bacteriostatic activity—its ability to inhibit bacterial proliferation. This is a critical first-pass metric in drug discovery for assessing the potency of a new agent.

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, the MBC provides insight into the bactericidal (killing) activity of the compound.[11][12][13] Determining the MBC is a crucial subsequent step to the MIC assay, as a compound can be inhibitory without being lethal to the bacteria.[14] The relationship between the MIC and MBC (MBC/MIC ratio) is often used to classify an agent as primarily bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

Experimental Workflow Overview

The overall process for evaluating the antimicrobial activity of this compound involves a sequential workflow, starting with the determination of its inhibitory concentration, followed by the assessment of its bactericidal concentration.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation_MIC Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24 hours Inoculation_MIC->Incubation_MIC Read_MIC Visually Inspect for Growth and Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates Read_MIC->Subculture Proceed if clear wells exist Incubation_MBC Incubate Agar Plates at 37°C for 24 hours Subculture->Incubation_MBC Read_MBC Count Colonies and Determine MBC (99.9% kill) Incubation_MBC->Read_MBC

Caption: Overall experimental workflow for MIC and MBC determination.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II Biological Safety Cabinet)

  • Autoclave

  • Incubator (37°C)

  • Spectrophotometer or Densitometer

  • Micropipettes (single and multichannel)

  • Vortex mixer

  • Refrigerator (4°C) and Freezer (-20°C)

Consumables
  • Sterile 96-well flat-bottom microtiter plates and lids

  • Sterile pipette tips

  • Sterile serological pipettes

  • Sterile microtubes (1.5 mL)

  • Sterile reagent reservoirs

  • Petri dishes (100 mm)

  • Inoculating loops or sterile swabs

Reagents and Media
  • This compound: Test compound. A stock solution should be prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the bacteria.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. Recommended ATCC quality control strains include:

    • Staphylococcus aureus (ATCC 29213)

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Enterococcus faecalis (ATCC 29212)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution. Adherence to CLSI standards for cation concentration (Ca²⁺ and Mg²⁺) is critical for the accuracy of susceptibility testing.[15][16]

    • Mueller-Hinton Agar (MHA): For bacterial stock maintenance and for MBC determination.[16]

    • Tryptic Soy Broth (TSB) or Agar (TSA): For initial cultivation of bacterial strains.[1]

  • Reagents for Inoculum Standardization:

    • Sterile 0.9% saline solution

    • 0.5 McFarland turbidity standard

  • Controls:

    • Positive Control: A standard antibiotic with known activity against the test strains (e.g., Gentamicin, Ciprofloxacin).

    • Negative Control (Solvent Control): CAMHB containing the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Growth Control: CAMHB inoculated with bacteria, without any test compound or solvent.

    • Sterility Control: Uninoculated CAMHB.

Detailed Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests.[6]

Day 1: Preparation of Bacterial Inoculum and Microtiter Plates
  • Bacterial Culture Preparation: From a stock culture, streak the selected bacterial strains onto MHA plates and incubate at 37°C for 18-24 hours to obtain fresh, isolated colonies.

  • Inoculum Standardization (The "Why"): The density of the starting bacterial population is a critical variable that can significantly affect the MIC value. A standardized inoculum ensures reproducibility.

    • Aseptically pick 3-5 well-isolated colonies of the same morphology from the MHA plate.

    • Transfer the colonies into a tube containing 5 mL of sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[9] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Final Inoculum Dilution:

    • Within 15 minutes of standardization, dilute the adjusted bacterial suspension. A common dilution is 1:150 in CAMHB. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[17]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL (or as solubility allows).

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 in the desired rows.

    • In well 1 of each row, add 200 µL of the test compound at twice the highest desired final concentration. For example, to achieve a final starting concentration of 512 µg/mL, add 200 µL of a 1024 µg/mL solution in CAMHB.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Plate Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (from step 5.1.3) to wells 1 through 11. Do not inoculate well 12.

    • This brings the final volume in wells 1-11 to 200 µL and halves the concentration of the compound in each well, achieving the desired final test concentrations.

  • Incubation: Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours in ambient air.[9]

G cluster_plate 96-Well Plate Serial Dilution W1 Well 1 512 µg/mL W2 Well 2 256 µg/mL Transfer1 Transfer 100µL W3 Well 3 128 µg/mL Transfer2 Transfer 100µL W4 Well 4 64 µg/mL Transfer3 Transfer 100µL W5 Well 5 32 µg/mL W6 Well 6 16 µg/mL W7 Well 7 8 µg/mL W8 Well 8 4 µg/mL W9 Well 9 2 µg/mL W10 Well 10 1 µg/mL W11 Growth Control W12 Sterility Control Transfer1->W2 Transfer2->W3 Transfer3->W4

Caption: Serial dilution process for MIC determination in a 96-well plate.

Day 2: Reading and Interpreting the MIC
  • Visual Inspection: After incubation, place the microtiter plate on a reading mirror or a dark, non-reflective surface.

  • Check Controls:

    • The sterility control (well 12) should be clear (no growth).

    • The growth control (well 11) should show distinct turbidity.

    • If these controls are not as expected, the assay is invalid and must be repeated.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[15][17] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

Detailed Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine if the compound is bactericidal.[12]

Day 2: Subculturing from MIC Plate
  • Selection of Wells: Select the wells from the MIC plate that showed no visible growth (the MIC well and at least two wells with higher concentrations).

  • Plating: Aseptically take a 10 µL aliquot from each selected well and spot-plate it onto a labeled MHA plate. Be sure to also plate from the growth control well to confirm the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

Day 3: Reading and Interpreting the MBC
  • Colony Counting: After incubation, count the number of colonies (CFU) on each spot.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.[13][14] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% kill would mean ≤500 CFU/mL.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. Below is a table with hypothetical data for this compound against a panel of bacteria.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive16322Bactericidal
E. faecalis ATCC 29212Positive321284Bactericidal
E. coli ATCC 25922Negative64>512>8Bacteriostatic
P. aeruginosa ATCC 27853Negative256>512>2Inconclusive/Tolerant
Gentamicin (Control)N/A122Bactericidal (S. aureus)

Interpretation of Hypothetical Data:

  • This compound shows promising activity against Gram-positive bacteria, with bactericidal effects against S. aureus and E. faecalis.

  • The activity against Gram-negative bacteria is lower (higher MIC values).

  • The compound appears to be primarily bacteriostatic against E. coli.

  • The high MIC against P. aeruginosa suggests limited effectiveness against this organism.

Conclusion and Further Steps

This document provides a robust and standardized framework for the initial antimicrobial characterization of this compound. By following these CLSI and EUCAST-aligned protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and bactericidal properties. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and toxicity assessments, to further evaluate its potential as a therapeutic agent.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). protocols.io. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • Clinical Breakpoint Tables. (2026). EUCAST. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Antimicrobial Effect of Butylated Hydroxyanisole and Butylated Hydroxytoluene on Staphylococcus aureus. (2009). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). PMC - NIH. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

  • Synthesis and antimicrobial evaluation of Some n-butyl α- and β-D-glucopyranoside derivatives. (2013). ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). PMC - NIH. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]

  • A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections. (2021). PubMed Central. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (2017). PubMed Central. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

Sources

Application of N'-butyrylbutanohydrazide in Agriculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As of the latest literature review, there is no direct scientific evidence or documented application of N'-butyrylbutanohydrazide as a plant growth regulator in agriculture. The following guide is structured to provide a framework for investigating the potential of novel compounds, such as this compound, within the broader context of plant growth regulation, drawing on established principles and methodologies for related chemical classes.

Introduction to Hydrazide Derivatives in Agriculture

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in agricultural research due to their diverse biological activities. While many hydrazide compounds have been investigated for their potential as fungicides, insecticides, and herbicides, their role as plant growth regulators is an emerging area of study.[1][2][3] These compounds can influence various physiological processes in plants, from seed germination to flowering and fruit development.[4][5] The specific effects are largely dependent on the chemical structure of the individual derivative.

The Landscape of Plant Growth Regulators (PGRs)

Plant growth regulators are substances that, in small amounts, modify plant growth and development.[6] They can be naturally occurring hormones or synthetic compounds. The primary classes of PGRs include:

  • Auxins: Promote cell elongation, root initiation, and fruit development.

  • Gibberellins: Stimulate stem elongation, seed germination, and flowering.

  • Cytokinins: Promote cell division and shoot formation.

  • Abscisic Acid (ABA): Involved in stress responses and dormancy.

  • Ethylene: Regulates fruit ripening and senescence.

Novel compounds are continually being screened for their ability to mimic or interfere with the action of these established PGRs, or to elicit new growth-regulating effects.

Hypothetical Screening Protocol for this compound as a Plant Growth Regulator

For researchers interested in evaluating the potential of this compound or other novel hydrazide derivatives, a systematic screening process is essential. The following is a generalized, hypothetical protocol.

Preliminary Bioassays

Objective: To determine if this compound exhibits any general plant growth regulating activity.

Materials:

  • This compound

  • Model plant species (e.g., Arabidopsis thaliana, wheat (Triticum aestivum), or mung bean (Vigna radiata))

  • Petri dishes with filter paper or agar-based growth medium

  • Growth chambers with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve a range of test concentrations (e.g., 1, 10, 100, 1000 µM). A solvent-only control should also be prepared.

  • Seed Germination Assay:

    • Place a set number of seeds in petri dishes containing filter paper moistened with the different concentrations of the test solution or the control.

    • Incubate in a growth chamber under controlled conditions.

    • Record germination percentage and seedling vigor at regular intervals.

  • Root Elongation Assay:

    • Germinate seeds in a control medium.

    • Transfer seedlings with a consistent primary root length to petri dishes or hydroponic systems containing the test solutions.

    • Measure the primary root length and the number of lateral roots after a set period.

  • Shoot Growth Assay:

    • Similar to the root elongation assay, treat seedlings with the test compound.

    • Measure shoot height and fresh/dry weight after the treatment period.

Data Analysis and Interpretation

Quantitative data from the bioassays should be statistically analyzed to determine if any of the observed effects are significant compared to the control. A dose-response curve can be generated to identify the optimal concentration for any observed effect.

Secondary Screening and Mode of Action Studies

If preliminary bioassays show promising activity, further studies would be necessary to:

  • Determine the spectrum of activity: Test the compound on a wider range of crop species.

  • Investigate the mode of action: Conduct molecular and physiological studies to understand how the compound exerts its effects. This could involve gene expression analysis of hormone signaling pathways or enzymatic assays.

Visualizing a Hypothetical Screening Workflow

The following diagram illustrates a potential workflow for screening a novel compound like this compound for plant growth regulating activity.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Greenhouse & Field Trials A Compound Synthesis & Purity Analysis (this compound) B Dose-Response Bioassays (Seed Germination, Root & Shoot Growth) A->B C Data Analysis & Hit Identification B->C D Spectrum of Activity Testing (Multiple Crop Species) C->D Promising Activity E Mode of Action Studies (Hormone Profiling, Gene Expression) D->E F Optimal Application Method & Timing E->F G Efficacy Trials under Controlled Conditions F->G H Field Trials for Yield & Quality Assessment G->H I Toxicology & Environmental Impact Assessment H->I

Caption: A hypothetical workflow for the evaluation of a novel compound as a plant growth regulator.

Conclusion and Future Directions

While there is currently no established agricultural application for this compound, the diverse biological activities of other hydrazide derivatives suggest that this chemical class remains a promising area for the discovery of new agrochemicals. The lack of information on this compound presents an opportunity for novel research. By employing systematic screening protocols, researchers can elucidate the potential of this and other unexplored compounds to contribute to the development of new tools for enhancing crop productivity and quality.

References

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. (2023-05-30). [Link]

  • Gowing, D. P., & Leeper, R. W. (1961). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant IV. Hydrazine Derivatives, Compounds with an Unsaturated Aliphatic Moiety and Miscellaneous Chemicals. Botanical Gazette, 123(1), 34–43. [Link]

  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. PMC. [Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides. RSC Publishing. [Link]

  • PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Hydrazine. Wikipedia. [Link]

Sources

Application Notes & Protocols: N'-Butyrylbutanohydrazide as a Versatile Precursor for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its prevalence in drug discovery.[3] This heterocycle is known to be metabolically stable and can enhance a molecule's pharmacokinetic profile due to its low lipophilicity and hydrogen bond accepting capabilities.[3] Consequently, the 1,3,4-oxadiazole moiety is a core structural component in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[4][5][6][7][8]

A robust and common pathway to symmetrically substituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[9][10] This application note provides a detailed guide on the use of N'-butyrylbutanohydrazide, a symmetrical 1,2-diacylhydrazine, as a direct precursor for the synthesis of 2,5-dipropyl-1,3,4-oxadiazole. We will cover the synthesis of the precursor itself, the mechanism of cyclization, a detailed experimental protocol, and key insights for successful execution.

Synthetic Workflow Overview

The overall process is a two-stage synthesis. First, the this compound precursor is prepared from readily available starting materials. Second, this precursor undergoes a cyclodehydration reaction to form the target 1,3,4-oxadiazole.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclodehydration A Butyryl Chloride C This compound A->C B Hydrazine Hydrate B->C D This compound F 2,5-Dipropyl-1,3,4-oxadiazole D->F E POCl3 (Cyclizing Agent) E->F

Diagram 1: High-level workflow for the synthesis of 2,5-dipropyl-1,3,4-oxadiazole.

Protocol 1: Synthesis of this compound (Precursor)

Rationale and Causality

This protocol describes the formation of a symmetrical 1,2-diacylhydrazine via the acylation of hydrazine. Butyryl chloride is a reactive acylating agent. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, or by using an excess of hydrazine. We will use a straightforward approach in a suitable solvent at a controlled temperature to prevent side reactions.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.065.0 g (0.1 mol)Caution: Toxic and corrosive.
Butyryl ChlorideC₄H₇ClO106.5521.3 g (0.2 mol)Caution: Corrosive, lachrymator.
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous grade recommended.
Saturated NaHCO₃ SolutionNaHCO₃84.01~100 mLFor workup.
Deionized WaterH₂O18.02~100 mLFor washing.
Anhydrous MgSO₄MgSO₄120.37~5 gFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydrazine hydrate (5.0 g, 0.1 mol) and dichloromethane (100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve butyryl chloride (21.3 g, 0.2 mol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirring hydrazine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. A white precipitate should form.

  • Workup: Cool the mixture again in an ice bath and slowly add 100 mL of deionized water to quench any unreacted acyl chloride.

  • Filtration: Filter the white solid using a Büchner funnel. Wash the solid sequentially with cold water (2 x 50 mL) and cold dichloromethane (2 x 30 mL) to remove impurities.

  • Drying: Dry the collected white solid (this compound) under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from ethanol can be performed.

Mechanism of Cyclodehydration

The conversion of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole is a classic dehydrative cyclization reaction.[10] Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly employed.[10] The mechanism, when using a reagent like POCl₃, generally proceeds as follows:

  • The diacylhydrazine exists in equilibrium with its enol tautomer.

  • One of the carbonyl oxygens is activated by the electrophilic cyclizing agent (e.g., POCl₃).

  • The nitrogen atom of the other hydrazide moiety acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

  • Subsequent elimination of water (dehydration) and the remnants of the cyclizing agent leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

G A This compound (Keto-enol tautomerism) B Enol Intermediate A->B Tautomerization C Activated Complex (with POCl3) B->C + POCl3 D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 2,5-Dipropyl-1,3,4-oxadiazole D->E Dehydration (-H2O)

Diagram 2: Simplified mechanism of 1,2-diacylhydrazine cyclodehydration.

Protocol 2: Synthesis of 2,5-Dipropyl-1,3,4-oxadiazole

Rationale and Field Insights

Phosphorus oxychloride (POCl₃) is a powerful and efficient dehydrating agent for this transformation.[10] The reaction is typically run neat (solvent-free) or in a high-boiling inert solvent. Running the reaction neat at reflux provides the necessary thermal energy and is often efficient.

Expertise Note: The reaction is highly exothermic upon quenching. It is critical to perform the workup procedure by slowly adding the reaction mixture to ice, not the other way around, to control the quench and prevent splashing of corrosive material. Anhydrous conditions are not strictly necessary but are good practice to prevent premature hydrolysis of the POCl₃.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
This compoundC₈H₁₆N₂O₂172.228.6 g (0.05 mol)From Protocol 1.
Phosphorus OxychloridePOCl₃153.3325 mL (~41 g)Caution: Highly corrosive, handle in a fume hood.
IceH₂O(s)18.02~500 gFor quenching.
Sodium Hydroxide (5M)NaOH40.00As needed (~150 mL)To neutralize.
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction.
BrineNaCl(aq)58.44~50 mLFor washing.
Anhydrous MgSO₄MgSO₄120.37~5 gFor drying.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with dilute NaOH solution to trap HCl fumes), add this compound (8.6 g, 0.05 mol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (25 mL) to the flask.

  • Heating: Gently heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Quenching (CRITICAL STEP): Prepare a large beaker (1 L) with approximately 500 g of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding 5M NaOH solution. Monitor the pH with litmus paper or a pH meter until it is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Summary and Characterization

The successful synthesis of 2,5-dipropyl-1,3,4-oxadiazole should be confirmed through standard analytical techniques.

ParameterExpected Result
Precursor Yield 75-90%
Final Product Yield 70-85%
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃) δ ~2.8 (t, 4H, -CH₂-), ~1.8 (sext, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃).
¹³C NMR (CDCl₃) δ ~165 (C=N), ~28 (α-CH₂), ~20 (β-CH₂), ~13 (CH₃).
IR (neat, cm⁻¹) ~2960 (C-H), ~1620 (C=N), ~1550 (aromatic C=C), ~1070 (C-O-C). Absence of C=O (~1680) and N-H (~3200) from precursor.
Mass Spec (EI) M⁺ peak at m/z = 154.11.

References

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health (NIH).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews.
  • Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate.
  • synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. IJRPS.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Avens Publishing Group.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH).

Sources

Application Notes and Protocols: A Multi-Faceted Approach to Assessing the Cytotoxicity of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of N'-butyrylbutanohydrazide

This compound is a hydrazide derivative with potential applications in various fields, including medicinal chemistry. The hydrazide moiety is a common functional group in many biologically active compounds.[1][2] Therefore, a thorough understanding of the cytotoxic potential of this compound is paramount for any further development.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity assessment of this novel compound.

Pillar 1: Assessing Cell Viability and Membrane Integrity

The initial step in evaluating cytotoxicity is to determine the compound's effect on cell viability and membrane integrity. For this, we will utilize two widely accepted and complementary assays: the MTT assay and the LDH release assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]

Causality Behind Experimental Choice: The MTT assay is an excellent first-pass screening tool to determine the concentration-dependent effect of this compound on cell proliferation and viability. A reduction in the OD value indicates a decrease in metabolic activity, which can be a result of either cytotoxicity or cytostatic effects.

Protocol: MTT Assay[5][7][8][9]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[8]

Causality Behind Experimental Choice: This assay directly measures cell membrane integrity. An increase in LDH activity in the supernatant is a clear indicator of cytotoxicity leading to cell lysis. It serves as a crucial counterpoint to the MTT assay. For example, a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), which would be reflected by a decrease in MTT signal but no change in LDH release.

Protocol: LDH Assay[10][11][13]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Viability and Membrane Integrity
AssayEndpoint MeasuredExpected Outcome with Cytotoxicity
MTT Mitochondrial dehydrogenase activityDecrease in absorbance
LDH Lactate Dehydrogenase releaseIncrease in absorbance

Pillar 2: Delving into the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to understand how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9][10] Distinguishing between these pathways provides critical insights into the compound's mechanism of action.

Apoptosis vs. Necrosis: A Dual Staining Approach

A common method to differentiate between apoptosis and necrosis is through dual staining with Annexin V and a non-viable dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[9][11]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12]

  • Propidium Iodide (PI) or 7-AAD: These are fluorescent intercalating agents that are excluded by the intact membrane of live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Causality Behind Experimental Choice: This assay provides a quantitative and discriminative assessment of different cell populations: viable, early apoptotic, late apoptotic, and necrotic. This level of detail is crucial for understanding the kinetics and primary mode of cell death induced by this compound.

Protocol: Annexin V/PI Dual Staining[14][17]
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases.[14] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive measure of their activity.[15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[13]

Causality Behind Experimental Choice: Measuring caspase-3/7 activity provides direct evidence of apoptosis induction. A positive result in this assay, coupled with Annexin V staining, strongly supports an apoptotic mechanism of cell death.

Protocol: Caspase-Glo® 3/7 Assay[18][21][22]
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by shaking for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control.

Pillar 3: Investigating the Role of Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of Reactive Oxygen Species (ROS).[16] ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[17]

Intracellular ROS Detection

The presence of intracellular ROS can be detected using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16][18] Once inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

Causality Behind Experimental Choice: This assay helps to elucidate if oxidative stress is an upstream event in this compound-induced cytotoxicity. An increase in ROS production could be the trigger for subsequent mitochondrial dysfunction and apoptosis.

Protocol: Intracellular ROS Assay[23][25][26][27]
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a short duration (e.g., 1-6 hours). Include a positive control such as hydrogen peroxide.

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C.

  • Fluorescence Reading: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the fold increase in fluorescence relative to the vehicle control.

Experimental Workflow and Data Interpretation

The following diagram illustrates the proposed experimental workflow, designed for a logical and efficient investigation into the cytotoxicity of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Upstream Mechanisms MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) Interpretation Comprehensive Cytotoxicity Profile AnnexinV->Interpretation Caspase Caspase-3/7 Assay (Apoptosis Execution) Caspase->Interpretation ROS ROS Assay (Oxidative Stress) ROS->Interpretation Start Start: This compound Start->MTT Start->LDH IC50->AnnexinV IC50->Caspase IC50->ROS

Caption: Experimental workflow for cytotoxicity assessment.

Safety Precautions

As with any new chemical entity, this compound should be handled with care. Researchers should consult the Safety Data Sheet (SDS) for information on potential hazards, handling, and disposal.[19][20][21][22][23] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a certified chemical fume hood.

Conclusion

By following this structured, multi-assay approach, researchers can generate a comprehensive and reliable cytotoxicity profile for this compound. This detailed understanding of its effects on cell viability and the underlying mechanisms of cell death is essential for making informed decisions regarding its future development and potential applications.

References

  • National Toxicology Program. (2001). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. ICCVAM. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cytotoxicity analysis of emulsified n-butylidenephthalide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • BTL Biotechno Labs Pvt. Ltd. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • PubMed. (1993). Butylated hydroxyanisole specifically inhibits tumor necrosis factor-induced cytotoxicity and growth enhancement. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Frontiers. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Retrieved from [Link]

  • PubMed. (2001). Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • PubMed. (2017). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]

  • ScienceDirect. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • PubMed. (1987). Sodium butyrate affects the cytotoxic and mutagenic response of V79 Chinese hamster cells to the genotoxic agents, daunorubicin and U.V. radiation. Retrieved from [Link]

Sources

Synthesis of N'-Butyrylbutanohydrazide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N'-Butyrylbutanohydrazide Derivatives

This compound and its derivatives belong to the broader class of N,N'-diacylhydrazines, a versatile scaffold in medicinal chemistry and agrochemical research. These molecules have garnered significant attention due to their diverse biological activities, which include insecticidal, herbicidal, and various pharmacological properties.[1][2] The structural motif of a diacylhydrazine allows for a range of chemical modifications, enabling the fine-tuning of their biological and physicochemical properties for specific applications in drug discovery and crop protection.

The core structure, characterized by two acyl groups attached to a hydrazine linker, provides a rigid backbone that can be strategically functionalized. This guide offers a comprehensive overview of the synthetic methodologies for preparing this compound derivatives, with a focus on practical, step-by-step protocols and the underlying chemical principles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and explore this promising class of compounds.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound, a symmetrical N,N'-diacylhydrazine, can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, butanohydrazide, from a commercially available ester. The subsequent step is the acylation of this hydrazide with butyric anhydride to yield the final product.

Part 1: Synthesis of the Butanohydrazide Intermediate

The foundational step in the synthesis of this compound is the preparation of butanohydrazide. This is typically accomplished through the hydrazinolysis of an appropriate butyric acid ester, such as ethyl butyrate, with hydrazine hydrate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, resulting in the formation of butanohydrazide and ethanol as a byproduct.

Synthesis of Butanohydrazide cluster_0 Hydrazinolysis of Ethyl Butyrate Ethyl Butyrate Ethyl Butyrate Butanohydrazide Butanohydrazide Ethyl Butyrate->Butanohydrazide + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Ethanol Ethanol

Caption: General scheme for the synthesis of butanohydrazide.

This protocol is adapted from a standard procedure for the preparation of hydrazide compounds.[3]

Materials:

  • Ethyl butyrate

  • Hydrazine hydrate (80%)

  • Ethanol (for work-up)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl butyrate (1.0 eq) and 80% hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the excess hydrazine hydrate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude butanohydrazide can be used in the next step without further purification. For higher purity, recrystallization from a suitable solvent such as ethanol may be performed.

Expected Characterization Data for Butanohydrazide:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.81 (s, 1H, NH), 3.92 (s, 2H, NH₂), 2.12-2.22 (t, 2H, CH₂), 1.64-1.74 (m, 2H, CH₂), 0.94-0.99 (t, 3H, CH₃).[3]

  • MS (EI, m/z): 102 (M⁺).[3]

Part 2: Synthesis of this compound

The final step in the synthesis is the acylation of butanohydrazide with butyric anhydride. This reaction leads to the formation of the symmetrical N,N'-dibutanoylhydrazine.

Similar to the previous step, this reaction follows a nucleophilic acyl substitution pathway. The nucleophilic nitrogen of butanohydrazide attacks one of the carbonyl carbons of butyric anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-N' acyl bond and the liberation of a molecule of butyric acid as a byproduct.

Synthesis of this compound cluster_1 Acylation of Butanohydrazide Butanohydrazide Butanohydrazide This compound This compound Butanohydrazide->this compound + Butyric Anhydride Butyric Anhydride Butyric Anhydride Butyric Acid Butyric Acid

Caption: General scheme for the synthesis of this compound.

This is a general protocol for the acylation of hydrazides with anhydrides, which can be optimized for this specific synthesis.

Materials:

  • Butanohydrazide

  • Butyric anhydride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve butanohydrazide (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add butyric anhydride (1.1 eq) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove butyric acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Data Presentation: Expected Characterization

The following table summarizes the expected physicochemical and spectroscopic data for this compound. These values are based on typical data for short-chain symmetrical diacylhydrazines.

PropertyExpected Value
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
¹H NMR (DMSO-d₆) δ ~9.5-10.0 (s, 2H, NH), ~2.1-2.3 (t, 4H, α-CH₂), ~1.4-1.6 (m, 4H, β-CH₂), ~0.8-1.0 (t, 6H, CH₃)
¹³C NMR (DMSO-d₆) δ ~170-175 (C=O), ~35-40 (α-CH₂), ~18-22 (β-CH₂), ~13-15 (CH₃)
IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1640-1660 (C=O stretch, Amide I), ~1520-1550 (N-H bend, Amide II)

Application Notes: Biological and Pharmaceutical Relevance

N,N'-diacylhydrazine derivatives have a well-documented history as potent and selective insecticides.[1][4] Their mode of action often involves the disruption of the molting process in insects by acting as ecdysone agonists.[4] While much of the research has focused on derivatives with aromatic moieties, studies have shown that replacing one of the benzoyl groups in dibenzoylhydrazines with an aliphatic acyl group can maintain or even enhance insecticidal activity.[4] Specifically, N-t-butyl-N-aroyl-N'-acylhydrazines with hexanoyl or heptanoyl groups have demonstrated significant molting hormonal and larvicidal activities.[4]

This suggests that shorter-chain, fully aliphatic diacylhydrazines like this compound could also possess valuable insecticidal properties. Their synthesis and biological evaluation are therefore of considerable interest for the development of new pest management agents. The simpler aliphatic structure may also offer advantages in terms of biodegradability and reduced environmental persistence compared to more complex aromatic analogues.

Furthermore, the diacylhydrazine scaffold is a known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory effects. The synthesis of this compound and its derivatives provides a platform for the exploration of these potential therapeutic applications.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound derivatives. By following the outlined protocols, researchers can reliably prepare the butanohydrazide intermediate and the final diacylhydrazine product. The provided characterization data offers a benchmark for product verification. The application notes highlight the potential of these compounds in both agrochemical and pharmaceutical research, encouraging further investigation into their biological activities. The methodologies and information presented herein are intended to facilitate the exploration of this promising class of molecules and to support the development of novel bioactive compounds.

References

  • Oikawa, N., Nakagawa, Y., Nishimura, K., Ueno, T., & Fujita, T. (2000). Molting hormonal and larvicidal activities of aliphatic acyl analogs of dibenzoylhydrazine insecticides. Pest Management Science, 56(5), 455-460. [Link]

  • Sun, J., & Zhou, Y. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(4), 5625-5637. [Link]

  • Khobrekar, P., & Bugde, S. (2021). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Chemical Papers, 75(7), 3247-3273. [Link]

  • CN103408454A - Preparation method of hydrazide compound. (2013).

Sources

Application Notes and Protocols for N'-butyrylbutanohydrazide in Crop Protection Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Focused Approach to Insect Growth Regulation

N'-butyrylbutanohydrazide belongs to the diacylhydrazine class of insecticides, a group of compounds renowned for their specific mode of action and favorable safety profile.[1][2] These molecules function as nonsteroidal ecdysone agonists, selectively targeting the hormonal system of certain insect orders, primarily Lepidoptera (moths and butterflies).[3][4] Unlike broad-spectrum neurotoxic insecticides, diacylhydrazines, including this compound, initiate a premature and incomplete molting process, which is ultimately lethal to the insect larvae.[3][5] This unique mechanism of action contributes to their low toxicity in non-target organisms, including mammals and beneficial insects, making them valuable tools in Integrated Pest Management (IPM) programs.[4][5]

This guide provides a comprehensive overview of the application of this compound in a research context, from its fundamental mode of action to detailed protocols for laboratory and greenhouse evaluation. While specific performance data for this compound is not extensively published in peer-reviewed literature, the protocols and principles outlined herein are based on well-established methodologies for the diacylhydrazine class, with tebufenozide often serving as a reference compound.[3][4][6][7]

Mechanism of Action: Ecdysone Receptor Agonism

The insect molting process is meticulously regulated by the steroid hormone 20-hydroxyecdysone (20E). This hormone binds to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). Upon binding, this complex initiates a transcriptional cascade leading to the synthesis of new cuticle and the shedding of the old one.

Diacylhydrazines, such as this compound, mimic the action of 20E, binding to the EcR-USP complex with high affinity.[4] This binding event, however, is untimely and persistent, leading to a series of catastrophic physiological disruptions:

  • Premature Molting: The insect is induced to molt before it is developmentally ready.

  • Incomplete Ecdysis: The molting process is aberrant, often resulting in the larva being unable to shed its old cuticle, leading to desiccation and death.

  • Feeding Cessation: Upon exposure, larvae quickly cease feeding, preventing further crop damage.

The following diagram illustrates the molecular mechanism of action:

Diacylhydrazine Mechanism of Action cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_nucleus Nucleus DAH This compound (Diacylhydrazine) DAH_EcR_USP Active Complex DAH->DAH_EcR_USP Binds to EcR subunit EcR Ecdysone Receptor (EcR) EcR_USP Inactive EcR-USP Complex EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcR_USP->DAH_EcR_USP DNA DNA (Ecdysone Response Element) DAH_EcR_USP->DNA Binds Gene_Expression Gene Expression Cascade DNA->Gene_Expression Molting_Genes Molting Genes Gene_Expression->Molting_Genes Premature_Molting Premature & Lethal Molting Molting_Genes->Premature_Molting

Caption: Mechanism of this compound as an ecdysone agonist.

Synthesis of this compound

Protocol 2.1: Generalized Synthesis of a Diacylhydrazine

Step 1: Synthesis of the Monoacylhydrazine Intermediate

  • To a solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine to neutralize the hydrochloride.

  • Slowly add one equivalent of the first acyl chloride (e.g., butyryl chloride) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting monoacylhydrazine intermediate by column chromatography or recrystallization.

Step 2: Acylation to Form the Diacylhydrazine

  • Dissolve the purified monoacylhydrazine from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add one equivalent of the second acyl chloride (e.g., butanoyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction as described in Step 1.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Diacylhydrazine Synthesis Workflow Start Start Materials: - tert-butylhydrazine HCl - Butyryl chloride - Butanoyl chloride Step1 Step 1: Monoacylation - Neutralize tert-butylhydrazine HCl - React with butyryl chloride Start->Step1 Intermediate Purified Monoacylhydrazine Intermediate Step1->Intermediate Step2 Step 2: Second Acylation - React with butanoyl chloride Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Laboratory Bioassays for Insecticidal Activity

Evaluating the insecticidal efficacy of this compound requires standardized laboratory bioassays. The following protocols are designed for assessing activity against common lepidopteran pests.

Protocol 3.1: Leaf-Dip Bioassay

This method is suitable for determining the lethal concentration (LC50) of the compound.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions from the stock solution using water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01-0.05%) to ensure even spreading on the leaf surface. A typical concentration range to test would be 0.1, 1, 10, 100, and 1000 ppm.

    • A control solution should be prepared with the same concentration of solvent and surfactant but without the test compound.

  • Treatment of Leaf Discs:

    • Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth, cotton for cotton bollworm) using a cork borer.

    • Dip each leaf disc into the respective test solution for 10-20 seconds with gentle agitation.

    • Allow the leaf discs to air dry on a wire rack.

  • Insect Infestation and Incubation:

    • Place one treated leaf disc into a petri dish or a well of a multi-well plate lined with moistened filter paper.

    • Introduce a known number of synchronized larvae (typically second or third instar) into each replicate. A common number is 10 larvae per replicate.

    • Prepare at least three to five replicates for each concentration and the control.

    • Seal the containers and incubate under controlled conditions (e.g., 25 ± 2°C, >60% relative humidity, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Record any sublethal effects, such as feeding inhibition or abnormal molting.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 and LC90 values using probit analysis.

Protocol 3.2: Diet-Incorporation Bioassay

This method is useful for assessing chronic toxicity and the impact on insect development.

  • Preparation of Treated Diet:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Incorporate a known volume of each dilution into a liquid artificial diet just before it solidifies. Ensure thorough mixing.

    • Pour the treated diet into the wells of a multi-well plate or small cups.

  • Insect Infestation and Incubation:

    • Place one neonate or second-instar larva into each well containing the treated diet.

    • Seal the plates and incubate under the same conditions as the leaf-dip bioassay.

  • Data Collection and Analysis:

    • Record mortality at regular intervals until the control insects have pupated or emerged as adults.

    • Measure sublethal effects such as larval and pupal weight, time to pupation, and adult emergence rates.

Greenhouse and Field Trial Considerations

Moving from the laboratory to more applied settings requires careful consideration of formulation and application methods.

  • Formulation: For spray applications, this compound will need to be formulated to ensure stability, solubility, and effective delivery to the target crop. Common formulation types include emulsifiable concentrates (EC), suspension concentrates (SC), and water-dispersible granules (WG). The choice of formulation will depend on the physicochemical properties of the active ingredient.

  • Application:

    • Timing: Application timing is critical for diacylhydrazines. They are most effective against early larval instars. Monitoring pest populations to apply the product at the optimal time is essential.

    • Coverage: Thorough spray coverage of the crop foliage is necessary as these compounds primarily act through ingestion.

    • Adjuvants: The use of adjuvants, such as surfactants or sticking agents, can improve spray deposition and retention on the plant surface.

Data Presentation

Quantitative data from bioassays should be summarized in a clear and concise manner.

Table 1: Hypothetical Efficacy of this compound against Plutella xylostella (Diamondback Moth) in a Leaf-Dip Bioassay

Concentration (ppm)Number of LarvaeMortality (%) after 72h
Control504
0.15015
15045
105088
10050100
LC50 (ppm) ~1.5
LC90 (ppm) ~12.0

Safety and Environmental Profile

A key advantage of diacylhydrazine insecticides is their selectivity.[1][2] They exhibit low toxicity to mammals, birds, and fish. Furthermore, many compounds in this class have been shown to be compatible with beneficial insects such as predators and parasitoids, making them excellent candidates for IPM programs.[4][5] It is anticipated that this compound would share this favorable safety profile, though specific toxicological studies would be required for confirmation.

References

  • MDPI. (n.d.). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Retrieved from [Link]

  • PubMed. (2014). Toxicological and morphological effects of tebufenozide on Anticarsia gemmatalis (Lepidoptera: Noctuidae) larvae. Retrieved from [Link]

  • MDPI. (2023). Effects of Tebufenozide on Eggs, Larvae and Adults of Chrysoperla carnea (Neuroptera: Chrysopidae). Retrieved from [Link]

  • ResearchGate. (2001). Tebufenozide Targeted Against Codling Moth (Lepidoptera: Tortricidae) Adults, Eggs, and Larvae. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from [Link]

  • Sci-Hub. (1996). The Compatibility of Tebufenozide with a Laboratory Lepidopteran Host/Hymenopteran Parasitoid Population. Retrieved from [Link]

  • PubMed. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from [Link]

  • ResearchGate. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of N'-butyrylbutanohydrazide

This compound is a small polar molecule that presents unique challenges for analytical detection and quantification. As a hydrazide derivative, its presence as a potential impurity or metabolite in pharmaceutical drug substances, environmental samples, or industrial process streams necessitates robust and sensitive analytical methods for its control. The inherent properties of this compound, such as its high polarity and lack of a strong chromophore, preclude straightforward analysis by common techniques like direct UV-spectrophotometry or standard reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[1]

This comprehensive guide provides detailed application notes and validated protocols for the determination of this compound in various sample matrices. We will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Each method is designed to be a self-validating system, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Method 1: HPLC-UV with Pre-Column Derivatization

Principle: This method leverages the chemical reactivity of the hydrazide functional group. This compound is derivatized with a chromophore-containing reagent, typically an aldehyde, to form a stable hydrazone that can be readily detected by UV spectrophotometry.[1][4] The choice of derivatizing agent is critical and influences the sensitivity and selectivity of the method.[1] For this protocol, we will utilize 2-hydroxy-1-naphthaldehyde as the derivatizing agent due to the high molar absorptivity of the resulting hydrazone.

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation of Solvent and Reconstitution Extraction->Evaporation Deriv_reagent Add Derivatizing Agent (2-Hydroxy-1-Naphthaldehyde) Evaporation->Deriv_reagent Reaction Incubate to form Hydrazone Derivative Deriv_reagent->Reaction Injection Inject Derivatized Sample into HPLC-UV System Reaction->Injection Separation Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Detection UV Detection of Hydrazone Separation->Detection Quantification Quantify based on Peak Area vs. Standard Curve Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Sample Preparation:

  • For Aqueous Samples: To 1.0 mL of the aqueous sample, add 1.0 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes. Carefully transfer the organic layer to a clean tube. Repeat the extraction twice. Pool the organic extracts.

  • For Solid Samples: Accurately weigh 100 mg of the homogenized solid sample into a 15 mL centrifuge tube. Add 5.0 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter.

  • Solvent Evaporation and Reconstitution: Evaporate the collected organic extract or a known volume of the filtered supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the derivatization solvent (e.g., methanol).

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of 2-hydroxy-1-naphthaldehyde in methanol.

  • To the reconstituted sample, add 100 µL of the derivatizing agent solution.

  • Vortex briefly and incubate at 60°C for 30 minutes in a water bath.

  • Allow the solution to cool to room temperature before injection into the HPLC system.

3. HPLC-UV Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength set based on the λmax of the formed hydrazone (typically around 400-420 nm, to be determined experimentally)

4. Validation Parameters (as per ICH Q2(R2)):

ParameterAcceptance Criteria
Specificity The peak for the derivatized analyte should be well-resolved from matrix components and any potential by-products of the derivatization reaction.
Linearity A linear relationship (R² ≥ 0.99) should be established over a concentration range relevant to the expected levels of the analyte (e.g., 0.1 to 10 µg/mL).
Accuracy The recovery of spiked samples should be within 80-120% of the nominal concentration.[5]
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) for replicate injections and analyses on different days should not exceed 15%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity, often eliminating the need for derivatization.[6][7] This method is particularly advantageous for analyzing complex matrices and for quantifying trace levels of this compound. The high polarity of the analyte makes Hydrophilic Interaction Liquid Chromatography (HILIC) a more suitable separation technique than traditional reversed-phase chromatography.[8][9]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample containing This compound Protein_precip Protein Precipitation (if applicable, with Acetonitrile) Sample->Protein_precip Filtration Centrifugation and Filtration (0.22 µm filter) Protein_precip->Filtration Injection Inject into LC-MS/MS System Filtration->Injection Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantify using Internal Standard Calibration Detection->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Sample Preparation:

  • For Biological Fluids (e.g., Plasma, Urine): To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., an isotopically labeled analog of this compound). Vortex for 30 seconds to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial for analysis.

  • For Other Matrices: Follow the extraction procedure described in the HPLC-UV method, but reconstitute the final residue in a solvent compatible with the HILIC mobile phase (e.g., 90% acetonitrile in water).

2. LC-MS/MS Conditions:

ParameterCondition
LC System A high-performance liquid chromatography system capable of gradient elution.
Column HILIC column (e.g., BEH Amide, 100 mm x 2.1 mm, 1.7 µm).[9]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions To be determined by direct infusion of a standard solution of this compound. A precursor ion and at least two product ions should be monitored for quantification and confirmation.

3. Validation Parameters (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines):

ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity A linear regression (R² ≥ 0.99) with a weighting factor (e.g., 1/x or 1/x²) should be used for the calibration curve.
Accuracy & Precision The mean accuracy and precision at each concentration level should be within ±15% (±20% at the LLOQ).
Matrix Effect The ion suppression or enhancement should be consistent across different lots of the matrix. The coefficient of variation of the response should be ≤15%.
Stability The analyte should be stable in the matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS is a powerful analytical tool offering excellent chromatographic resolution and mass-selective detection.[10][11] Due to the polarity and low volatility of this compound, derivatization is essential. A common approach for hydrazines is derivatization with an aldehyde or ketone to form a more volatile and thermally stable hydrazone or azine.[12][13] In this protocol, we will use pentafluorobenzaldehyde (PFB) as the derivatizing agent, which also introduces electrophoric fluorine atoms, enhancing sensitivity with an electron capture detector (ECD) if used, or providing a characteristic mass spectrum in MS.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Deriv_reagent Add Derivatizing Agent (Pentafluorobenzaldehyde) Extraction->Deriv_reagent Reaction Formation of PFB Hydrazone Deriv_reagent->Reaction Injection Inject Derivatized Sample into GC-MS System Reaction->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Quantification Quantify based on Selected Ion Monitoring (SIM) Detection->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Follow the sample extraction procedure as described for the HPLC-UV method, using hexane as the extraction solvent.

  • To the hexane extract, add a solution of pentafluorobenzaldehyde in hexane.

  • The reaction is typically rapid at room temperature. The resulting PFB hydrazone is extracted into the organic phase.[10]

  • The organic layer can be directly injected into the GC-MS system.

2. GC-MS Conditions:

ParameterCondition
GC System A gas chromatograph equipped with a split/splitless injector.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Injector Temp. 250°C
Oven Program Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Mass Spectrometer A single quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Transfer Line Temp. 280°C
Detection Mode Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the PFB hydrazone derivative.

3. Validation Parameters (as per ICH Q2(R2)):

ParameterAcceptance Criteria
Specificity The characteristic ions of the derivatized analyte should be monitored, and their ratios should be consistent with those of a standard. The chromatographic peak should be free from interfering components.
Linearity A linear response (R² ≥ 0.99) should be demonstrated over the desired concentration range.
Accuracy & Precision Recovery and RSD values should meet the criteria outlined in the HPLC-UV section.
LOD & LOQ Determined using the signal-to-noise ratio in SIM mode.
Robustness The method's performance should be evaluated against minor changes in GC parameters such as oven temperature ramp rate and injector temperature.

Conclusion and Method Selection

The choice of the most appropriate analytical method for the determination of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV with derivatization is a robust and cost-effective method suitable for routine quality control applications where high sensitivity is not the primary concern.

  • LC-MS/MS is the preferred method for trace-level quantification in complex biological and environmental matrices, offering the highest sensitivity and selectivity.

  • GC-MS with derivatization provides an excellent alternative, particularly for samples where volatility can be readily achieved and high chromatographic resolution is required.

Each of the presented protocols, when properly validated, will provide reliable and accurate data for the determination of this compound, ensuring product quality and safety. It is imperative that any laboratory implementing these methods performs a full validation according to the relevant regulatory guidelines to demonstrate fitness for purpose.[3][5]

References

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 577-593. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Kapoore, R. V., et al. (2015). LC-MS metabolomics of polar compounds. RSC Advances, 5(102), 83641-83655. [Link]

  • Riggs, A. S., et al. (2008). Determination of Hydrazine in Maleic Hydrazide Technical and Pesticide Formulations by Gas Chromatography: Collaborative Study. Journal of AOAC International, 91(1), 78-83. [Link]

  • Pani, B., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(13), 5031. [Link]

  • Prasad, K. S., et al. (2004). Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of hazardous materials, 111(1-3), 125-128. [Link]

  • PubChem. (n.d.). N-n-Butyl-N-formylhydrazine. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Tölgyesi, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 27(23), 8205. [Link]

  • Liu, D. Q., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(2), 483-489. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1043-1049. [Link]

  • Kumar, A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(5), 743. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Thermo Fisher Scientific. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • Selim, S., & Warner, C. R. (1978). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 50(12), 1672-1675. [Link]

  • Wikipedia. (n.d.). n-Butylamine. [Link]

  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. [Link]

  • PubChem. (n.d.). N-Butyryl-N-butylurea. National Center for Biotechnology Information. [Link]

  • Tölgyesi, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Hydrazines. [Link]

  • PubChem. (n.d.). N-butylbutanamide. National Center for Biotechnology Information. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS. [Link]

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. [Link]

  • Starodub, T. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Diacylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-diacylhydrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

N,N'-diacylhydrazines are crucial structural motifs in medicinal chemistry, agrochemicals, and materials science.[1] They also serve as versatile precursors for synthesizing important heterocyclic compounds like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[2][3] However, their synthesis is often plagued by challenges related to yield, selectivity, and purification. This guide addresses the most pressing issues in a direct question-and-answer format.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section tackles the most common problems encountered in the lab. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?

Low yield is a frequent and frustrating issue. The cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Causality & Diagnosis:

  • Incomplete Reaction: The activation energy might not be overcome, or the reaction time may be insufficient. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to distinguish between a slow/stalled reaction and one that is generating byproducts.[4]

  • Poor Reagent Quality: Hydrazine hydrate is hygroscopic and can degrade. Carboxylic acids or acylating agents may be of insufficient purity.

  • Side Reactions: The high nucleophilicity of hydrazine can lead to undesired side reactions. For instance, using acidic solvents like acetic acid can cause unwanted N-acetylation of the starting hydrazide, consuming it before it can form the desired product.[5][6]

  • Mechanical Losses: On a small scale (<1 g), significant product can be lost during transfers, filtration, and other handling steps.[7]

Solutions & Optimization:

  • Optimize Reaction Conditions: If TLC shows unreacted starting material, consider increasing the reaction temperature or extending the duration.[7] For reactions involving carboxylic acids, ensure an appropriate activating agent or catalyst is used.

  • Verify Reagent Purity: Use freshly opened or properly stored hydrazine hydrate. Verify the purity of your acylating agent.

  • Employ Catalysis: For sluggish reactions, a catalyst can be highly effective. For example, when using esters as acylating agents, catalysts like N-hydroxysuccinimide or 4-dimethylaminopyridine (DMAP) can significantly improve reaction rates.[8] Ruthenium pincer complexes have been used for efficient N-alkylation of acylhydrazides.[9]

  • Refine Workup Procedure: To minimize mechanical loss, reduce the number of transfers. Ensure your washing steps are efficient but not excessive, as some product may be soluble in the wash solvent.

Q2: I'm struggling with the selective synthesis of unsymmetrical N,N'-diacylhydrazines and keep getting a mixture of symmetrical products. What's the best strategy?

Synthesizing an unsymmetrical N,N'-diacylhydrazine (R¹CO-NH-NH-COR²) is a significant challenge because the two nitrogen atoms of the initial hydrazine or the intermediate mono-acylhydrazine have comparable nucleophilicity. Direct di-acylation in one pot with two different acylating agents will almost always result in a statistical mixture of R¹-R¹, R²-R², and the desired R¹-R² products.

Causality & Diagnosis:

The core issue is the lack of regioselectivity. Once the first acyl group is attached to form a mono-acylhydrazine (R¹CONHNH₂), the remaining -NH₂ group is still a potent nucleophile, ready to react with any available acylating agent.

Solutions & Optimization:

The most reliable method is a stepwise, two-step synthesis :

  • Synthesize the Mono-acylhydrazine Intermediate: React hydrazine hydrate with one equivalent of your first acylating agent (e.g., R¹COCl or an activated ester). Carefully control the stoichiometry to favor mono-acylation.

  • Isolate and Purify: This is the critical step. The mono-acylhydrazine (R¹CONHNH₂) must be rigorously purified from any unreacted hydrazine and di-acylated byproduct. Recrystallization or column chromatography is typically required.

  • Second Acylation: React the purified mono-acylhydrazine with the second acylating agent (R²COCl) to form the desired unsymmetrical product.

This methodical approach, while longer, provides unparalleled control and is the standard for achieving high purity in unsymmetrical N,N'-diacylhydrazines.[9][10]

Q3: My reaction produces a complex mixture of mono- and di-acylated products. How can I achieve better control over the acylation?

This is a classic selectivity problem, especially when synthesizing symmetrical diacylhydrazines directly from hydrazine. The goal is to add two acyl groups without stopping at the mono-acylated stage or forming over-acylated byproducts.

Causality & Diagnosis:

  • Reaction Rate vs. Mixing Rate: If a highly reactive acylating agent like an acyl chloride is added too quickly, localized high concentrations can cause rapid, uncontrolled reactions, leading to a mix of products.

  • Stoichiometry: An incorrect molar ratio of reagents is a common culprit.

  • Reactivity: The mono-acylated intermediate can sometimes be less soluble or reactive than the starting hydrazine, leading to its accumulation.

Solutions & Optimization:

  • Slow, Controlled Addition: Add the acylating agent dropwise to the hydrazine solution, ideally at a reduced temperature (e.g., 0 °C in an ice bath).[11] This maintains a low concentration of the acylating agent, allowing for more selective and controlled reaction.

  • Use of Base: Incorporate a base like pyridine or NaOH into the reaction. The base neutralizes the acidic byproduct (e.g., HCl from an acyl chloride), preventing potential side reactions and driving the reaction to completion.[11]

  • Adjust Stoichiometry: For symmetrical diacylhydrazines, use slightly more than two equivalents of the acylating agent to ensure the reaction goes to completion and consumes the mono-acyl intermediate.

  • Consider Alternative Acylating Agents: If acyl chlorides are too reactive, consider using less reactive sources like esters or activated amides (e.g., N-acylsuccinimides), which can offer milder conditions and better control.[12]

Q4: My NMR spectrum is unexpectedly complex, with more peaks than my structure suggests. What could be the issue?

While impurities are a possibility, a common and often overlooked cause for complex NMR spectra in N,N'-diacylhydrazines is the presence of conformational isomers (rotamers) .

Causality & Diagnosis:

N,N'-diacylhydrazines contain two amide bonds (R-CO-N). Rotation around the C-N amide bond is restricted, leading to cis and trans isomers. Furthermore, rotation around the central N-N bond can also be restricted. This results in the possibility of multiple stable conformers co-existing in solution at room temperature, such as trans-trans (t-t) and trans-cis (t-c) forms.[13][14] Each conformer is a unique chemical environment and will give its own set of NMR signals, leading to peak doubling or significant broadening.[15]

Solutions & Optimization:

  • Variable-Temperature (VT) NMR: This is the best diagnostic tool. Acquiring spectra at elevated temperatures (e.g., 50-100 °C) can provide enough thermal energy to overcome the rotational barrier. If conformers are present, you will observe the doubled peaks broaden and coalesce into a single, sharp set of averaged signals.

  • Solvent Effects: The ratio of conformers can be solvent-dependent. Running the NMR in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) may change the peak ratios, which is another strong indicator of conformational isomerism.

  • Accept and Report: If VT-NMR confirms the presence of rotamers, it is not an impurity but a fundamental property of your molecule. Report the spectrum as-is, noting the presence of conformers and their approximate ratio.

Part 2: Key Synthetic Protocols & Methodologies

To provide a practical starting point, here are two detailed, field-proven protocols for common synthetic transformations.

Protocol 1: General Synthesis of Symmetrical N,N'-Diacylhydrazines via Acyl Chlorides

This is a robust and widely used method for creating symmetrical diacylhydrazines. The procedure is adapted from the methodology described by Liu et al.[11]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the starting mono-acylhydrazine (e.g., 3-acylaminobenzoyl hydrazine, 1.0 eq) and a base (e.g., NaOH, 1.1-1.2 eq) in a suitable dry solvent like tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate.

  • Reagent Addition: Dissolve the acyl chloride (1.1-1.2 eq) in dry THF and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Oxidative Dimerization of an Acid Hydrazide

This method is an excellent alternative for synthesizing symmetrical N,N'-diacylhydrazines, particularly from aromatic hydrazides. It avoids the use of highly reactive acyl chlorides. This protocol is based on the use of sodium perborate as a mild and efficient oxidizing agent.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting aromatic hydrazide (e.g., benzohydrazide, 1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stir bar.

  • Oxidant Addition: Add sodium perborate (NaBO₃·4H₂O) in small portions to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Precipitation & Isolation: Upon completion, pour the reaction mixture into a beaker of cold water. The N,N'-diacylhydrazine product will typically precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining acetic acid and salts. Dry the product under vacuum. The purity is often high enough that further purification may not be necessary.

Part 3: Data & Workflow Visualization

Table 1: Comparison of Common Synthetic Routes to N,N'-Diacylhydrazines
MethodAcyl SourceTypical ConditionsAdvantagesDisadvantages/Challenges
Direct Acylation Acyl ChlorideLow temperature, base (e.g., pyridine, NaOH)[11]High reactivity, widely available starting materials.Difficult to control selectivity (mono- vs. di-acylation); generates acidic byproduct.
Acylation with Esters Carboxylic EsterHigh temperature, optional catalyst (e.g., DMAP)[8]Milder than acyl chlorides, less exothermic.Slower reaction rates, may require high temperatures or catalysts.
Oxidative Dimerization Acid HydrazideOxidizing agent (e.g., NaBO₃, NBS) in solvent[3]Good yields for symmetrical products, mild conditions.Only applicable for symmetrical diacylhydrazines; requires an extra step to make the hydrazide first.
Amide Coupling Carboxylic AcidCoupling agent (e.g., DCC, EDC), hydrazineOne-pot from carboxylic acid.Cost of coupling agents; potential for side reactions from the coupling agent.
Catalytic Alkylation Acylhydrazide + AlcoholRu or other metal catalyst, high temperature[9]Green chemistry (water is the only byproduct), high atom economy.Requires specific catalyst, may not be suitable for all substrates.
Diagrams: Workflows and Pathways

The following diagrams illustrate key decision-making processes and synthetic routes.

TroubleshootingWorkflow cluster_tlc_results TLC Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Crude Reaction via TLC start->check_tlc incomplete Mainly Starting Material check_tlc->incomplete complex_mix Complex Mixture of Spots check_tlc->complex_mix clean_spot Clean Conversion, Low Isolated Yield check_tlc->clean_spot sol_incomplete Increase Reaction Time/Temp Check Reagent Purity Add Catalyst incomplete->sol_incomplete sol_complex Slow Reagent Addition Lower Temperature Change Solvent/Base complex_mix->sol_complex sol_clean Optimize Workup/Purification Minimize Transfers Check Product Solubility clean_spot->sol_clean

Caption: Troubleshooting logic for addressing low product yield.

SynthesisPathways cluster_unsym Unsymmetrical Route cluster_dimer Oxidative Dimerization hydrazine Hydrazine (NH₂NH₂) acid_hydrazide Acid Hydrazide (RCONHNH₂) hydrazine->acid_hydrazide 1 eq. RCOCl acyl_chloride Acyl Chloride (RCOCl) sym_diacyl Symmetrical N,N'-Diacylhydrazine (RCO-NH-NH-COR) acid_hydrazide->sym_diacyl 1 eq. RCOCl acid_hydrazide->sym_diacyl unsym_diacyl Unsymmetrical N,N'-Diacylhydrazine (R¹CO-NH-NH-COR²) acid_hydrazide->unsym_diacyl acyl_chloride2 Second Acyl Chloride (R²COCl) acyl_chloride2->unsym_diacyl oxidant Oxidizing Agent oxidant->sym_diacyl

Caption: Major synthetic pathways to N,N'-diacylhydrazines.

References

  • Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. [Link]

  • Khobrekar, P. P., & Bugde, S. T. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Chemical Papers.
  • Baashen, M. A., et al. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Khobrekar, P. P., & Bugde, S. T. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. [Link]

  • Khobrekar, P. P., et al. (2025). 9‐Fluorenone Catalyzed Visible Light Oxidation of Hydrazides: An Efficient Route for the Synthesis of N,N′‐Diacylhydrazines Derivatives. ResearchGate. [Link]

  • Sabatino, G., et al. (2007). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. Journal of Peptide Science, 13(3), 185-192. [Link]

  • CN114516819A - Preparation method of N, N' -diacetyl hydrazine. (2022).
  • Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. [Link]

  • Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. [Link]

  • Thiyagarajan, S., & Gunanathan, C. (2020). Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols. Organic Letters, 22(17), 6617-6622. [Link]

  • Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Europe PMC. [Link]

  • Liu, X., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(8), 13636-13649. [Link]

  • Deka, J. K., et al. (2023). Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 88(4), 2098-2107. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Liu, X., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. PubMed Central. [Link]

  • Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]

  • Deka, J. K., et al. (2023). Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]

Sources

Technical Support Center: Purification of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N'-butyrylbutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the success of your experiments.

Understanding the Importance of Purity

This compound, a hydrazide derivative, likely plays a role as a synthon or a potential bioactive molecule in drug discovery and development. The purity of this compound is paramount as impurities can lead to erroneous experimental results, side reactions, and misinterpretation of biological activity data. Common impurities may arise from unreacted starting materials, side-products from the synthesis, or degradation products. This guide will walk you through the most effective methods to isolate and purify your target compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals of the desired compound while impurities remain in the solvent.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the use of an inappropriate solvent.

  • Causality: The melting point of your impure compound is likely depressed to a point where it is below the boiling point of the solvent.

  • Troubleshooting Steps:

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

    • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

    • Change the solvent system: Your current solvent may be too "good" of a solvent. Try a solvent in which this compound has slightly lower solubility. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

    • Charcoal Treatment: If you suspect colored impurities are contributing to the problem, add a small amount of activated charcoal to the hot solution, then filter it hot before cooling.

Q2: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?

A2: A supersaturated solution is required for crystallization, but sometimes the initial formation of crystals (nucleation) is not spontaneous.

  • Troubleshooting Steps:

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites.

    • Add a seed crystal: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to initiate crystal growth.

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Cool to a lower temperature: If you have only cooled to room temperature, try placing the solution in an ice bath or even a freezer, but be mindful that this can sometimes cause impurities to precipitate as well.

Protocol: Recrystallization of this compound
  • Solvent Selection:

    • Based on the structure of this compound (containing polar N-H and C=O bonds and nonpolar butyl groups), a moderately polar solvent is a good starting point.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water) to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry completely.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3][4] For this compound, which is likely a polar molecule, normal-phase chromatography with a polar stationary phase (like silica gel) is a suitable choice.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: I'm not getting good separation of my compound from impurities on the column.

A1: Poor separation is often due to an inappropriate solvent system (mobile phase).

  • Causality: The polarity of the mobile phase is critical. If it is too polar, all compounds will move too quickly through the column, resulting in poor separation. If it's not polar enough, your compound may not move at all.

  • Troubleshooting Steps:

    • Optimize the mobile phase with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.

    • Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with similar polarities.[5]

    • Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking can be caused by several factors, including overloading the column or interactions with the stationary phase.

  • Troubleshooting Steps:

    • Load less sample: Overloading is a common cause of streaking.

    • Use a different stationary phase: If your compound is acidic or basic, it might be interacting with the silica gel. Consider using alumina or deactivating the silica gel with a small amount of triethylamine in your solvent system.[5]

    • Ensure your compound is fully dissolved: Load your sample in a minimal amount of a solvent in which it is highly soluble.

Protocol: Column Chromatography of this compound
  • Stationary Phase Selection:

    • Silica gel is a good starting point for a polar compound like this compound.

  • Mobile Phase Selection:

    • Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is common.

    • Aim for an Rf value of ~0.3 for this compound.

  • Column Packing:

    • Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[5]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.[2]

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.[2]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude This compound Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

General Troubleshooting

Problem Possible Cause Suggested Solution
Low Recovery Compound is too soluble in the recrystallization solvent.Use a less "good" solvent or a mixed solvent system. Ensure you are using cold solvent to wash the crystals.
Compound is stuck on the chromatography column.Increase the polarity of the mobile phase.
Product is still impure after one purification The chosen method is not effective for the specific impurities present.Consider a different purification technique (e.g., recrystallization followed by a silica plug, or vice-versa).
The impurity has very similar properties to the product.For chromatography, try a different stationary phase (e.g., alumina) or a very shallow solvent gradient. For recrystallization, try a different solvent.

References

  • B. Column Chromatography - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]

  • Hydrazine hydrate removal by column chromatography : r/OrganicChemistry. (2023). Reddit. Retrieved from [Link]

  • Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Retrieved from [Link]

  • Column chromatography (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021). Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]

  • Purification, characterization, and N-glycosylation of recombinant butyrylcholinesterase from transgenic rice cell suspension cultures - NIH. (n.d.). Retrieved from [Link]

  • CN102731251B - Purification method of highly pure organic solvent n-butanol - Google Patents. (n.d.).
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - MDPI. (2012). Retrieved from [Link]

  • US6093286A - Process for purifying n-butyl chloride - Google Patents. (n.d.).
  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021). Retrieved from [Link]

  • How can I recrystallize AIBN? - ResearchGate. (2014). Retrieved from [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - ScienceOpen. (2011). Retrieved from [Link]

  • Synthesis of butyronitrile via ammonolysis of butylalcohol and dehydrogenation of butylamine over Mo[sub 2]N - OSTI.GOV. (1993). Retrieved from [Link]

Sources

Technical Support Center: Optimizing N'-Butyrylbutanohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N'-butyrylbutanohydrazide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this critical derivatization process. The following question-and-answer format directly addresses specific issues to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am consistently observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent product yield in the synthesis of this compound, an acylation reaction of a hydrazide, is a frequent challenge that can stem from several factors, ranging from reagent quality to reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

1. Reagent Quality and Stoichiometry:

  • Hydrazine Hydrate Quality: Ensure the use of high-purity hydrazine hydrate. The presence of impurities or a lower than stated concentration can significantly impact the reaction.

  • Acylating Agent Purity: The purity of the butyrylating agent (e.g., butyryl chloride or butyric anhydride) is paramount. Degradation or impurities will lead to side reactions and reduced yield.

  • Stoichiometry: The molar ratio of reactants is critical. In the acylation of hydrazine, using a large excess of hydrazine hydrate can favor the formation of the desired monohydrazide and minimize the formation of the di-substituted byproduct.[1] Conversely, using an excess of the acylating agent can lead to the formation of 1,2-dibutyrylhydrazine.[2] It is recommended to start with a significant molar excess of hydrazine hydrate.

2. Reaction Conditions:

  • Temperature Control: The acylation of hydrazine is an exothermic reaction. Maintaining a low temperature (e.g., -5 to 0°C) during the addition of the acylating agent is essential to control the reaction rate and prevent side reactions.[2]

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. A solvent in which the reactants are soluble but the product has limited solubility can facilitate product isolation. Diethyl ether has been reported as a suitable solvent for similar reactions.[1]

  • pH of the Reaction Mixture: While not always explicitly controlled in this specific synthesis, the pH can influence the nucleophilicity of the hydrazine. In derivatization reactions, optimizing pH is often necessary to achieve high yields.[3]

3. Side Reactions:

  • Diacylation: As mentioned, the formation of the 1,2-dibutyrylhydrazine is a common side reaction.[2] This can be minimized by the slow, dropwise addition of the acylating agent to a cooled, stirred solution of excess hydrazine hydrate.

  • Reaction with Solvent or Impurities: The acylating agent can react with trace amounts of water or other nucleophilic impurities in the solvent. Using anhydrous solvents is recommended.

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve hydrazine hydrate (e.g., 5 molar equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cooling: Cool the reaction mixture to -5 to 0°C using an ice-salt bath.

  • Addition of Acylating Agent: Slowly add a solution of butyryl chloride (1 molar equivalent) in the same anhydrous solvent to the cooled hydrazine hydrate solution over a period of 40-60 minutes, ensuring the temperature remains below 0°C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the solvent and the properties of the product. It may involve filtration to remove hydrazine hydrochloride precipitate, followed by extraction and solvent evaporation.

Issue 2: Incomplete Derivatization for Analytical Purposes

Question: I am using this compound as a derivatizing agent for aldehydes and ketones prior to HPLC or GC analysis, but my results show incomplete reaction. How can I optimize the derivatization?

Answer:

Incomplete derivatization is a common hurdle when preparing samples for chromatographic analysis.[3][4] Achieving a complete and reproducible reaction is essential for accurate quantification.

1. Optimization of Reaction Parameters:

  • Derivatizing Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the analyte.[4] However, this ratio may need to be significantly higher depending on the analyte and matrix.

  • Temperature and Time: Both temperature and reaction time are critical parameters.[4] An initial optimization can be performed by testing a range of temperatures (e.g., 30°C, 50°C, 75°C) and time points (e.g., 30 min, 1 hr, 2 hr).[5][6] For some analytes, the reaction may require several hours at an elevated temperature to reach completion.

  • Catalyst: The formation of hydrazones is often acid-catalyzed.[7] The addition of a small amount of an acid catalyst, such as acetic acid or formic acid, can significantly increase the reaction rate. However, be aware that these acids can also lead to side reactions like acetylation or formylation of the hydrazide itself.[8][9] Therefore, the choice and concentration of the catalyst must be carefully optimized.

  • pH: The pH of the reaction medium can influence the rate of hydrazone formation. For many carbonyl derivatizations, a slightly acidic pH (e.g., 4-5) is optimal.[10]

2. Sample Matrix Effects:

  • Interfering Substances: Components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization.[10]

  • Solvent Compatibility: The derivatization should be performed in a solvent that is compatible with both the analyte and the derivatizing agent, and that does not interfere with the reaction. Acetonitrile and methanol are commonly used solvents.[10]

Data Presentation: Optimizing Derivatization Conditions
ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 37507590
Time (min) 306090120
Molar Ratio (Reagent:Analyte) 10:150:1100:1200:1
Catalyst (e.g., Acetic Acid, % v/v) 0.10.51.02.0
Observed Yield (%) Record YieldRecord YieldRecord YieldRecord Yield
Issue 3: Poor Chromatographic Peak Shape and Reproducibility

Question: After derivatization with this compound, I am observing poor peak shape (e.g., tailing, splitting) and poor reproducibility in my LC-MS or GC-MS analysis. What could be the cause?

Answer:

Poor chromatography and lack of reproducibility after derivatization can be attributed to several factors, including issues with the derivatization reaction itself, the stability of the derivatives, and the chromatographic conditions.[3]

1. Incomplete or Side Reactions:

  • Residual Underivatized Analyte: If the derivatization is incomplete, you will see peaks for both the derivatized and underivatized analyte, which can lead to complex chromatograms and poor peak shape.

  • Formation of Isomers: Hydrazone formation can result in the formation of syn and anti isomers, which may or may not be chromatographically resolved.[10] If they are partially resolved, it can appear as peak splitting or broadening. For quantification, it is often recommended to sum the peak areas of both isomers.[10]

  • Side Products: Side reactions during derivatization can create byproducts that co-elute with the analyte of interest, affecting peak purity and shape.

2. Derivative Stability:

  • Degradation: The formed hydrazone derivative may not be stable under the analytical conditions (e.g., in the injector port of a GC or in the mobile phase of an LC). It is important to assess the stability of the derivatives over time and under different conditions.[3]

3. Chromatographic Conditions:

  • Suboptimal Mobile/Stationary Phase: The choice of the column and mobile phase (for LC) or the temperature program (for GC) is critical for achieving good peak shape. Method development and optimization are necessary to find the best separation conditions for the specific derivative.

  • Excess Derivatizing Reagent: A large excess of the derivatization reagent can sometimes interfere with the chromatography, leading to broad peaks or baseline disturbances.[10] A post-derivatization cleanup step may be required to remove the excess reagent.[10]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK Problem_Reagents Problem: Impure/Incorrect Reagents CheckReagents->Problem_Reagents Reagents Suspect InvestigateSideReactions Investigate Side Reactions (Diacylation) OptimizeConditions->InvestigateSideReactions Conditions Optimized, Still Low Yield Problem_Conditions Problem: Suboptimal Conditions OptimizeConditions->Problem_Conditions Yield Improves Success Successful Derivatization OptimizeConditions->Success Yield is High Problem_SideReactions Problem: Competing Reactions InvestigateSideReactions->Problem_SideReactions Side Products Detected InvestigateSideReactions->Success No Side Products, Yield OK Action_PurifyReagents Action: Use High-Purity Reagents, Adjust Ratios Problem_Reagents->Action_PurifyReagents Action_ModifyConditions Action: Control Temperature, Change Solvent Problem_Conditions->Action_ModifyConditions Action_MinimizeSideReactions Action: Slow Addition, Use Excess Hydrazine Problem_SideReactions->Action_MinimizeSideReactions Action_PurifyReagents->CheckReagents Action_ModifyConditions->OptimizeConditions Action_MinimizeSideReactions->InvestigateSideReactions

Caption: Troubleshooting workflow for low product yield.

References
  • Voyksner, R. D., Bush, E. D., & Brent, D. (1987). Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2. Biomedical and Environmental Mass Spectrometry, 14(9), 523–531. [Link]

  • Nishiyama, Y., & Ishizuka, Y. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link]

  • ResearchGate. (n.d.). Optimizing derivatization conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. ResearchGate. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Nishiyama, Y., & Ishizuka, Y. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene International Ltd. [Link]

  • Jones, A. W., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(10), 1547-1555. [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]

  • Khan, K. M., et al. (2002). Beta-N-cyanoethyl acyl hydrazide derivatives: a new class of beta-glucuronidase inhibitors. Chemical & Pharmaceutical Bulletin, 50(11), 1443-1446. [Link]

  • ResearchGate. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ResearchGate. [Link]

  • Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]

  • Li, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 936-953. [Link]

  • ResearchGate. (n.d.). Synthesis of N′-substituted acylhydrazine. ResearchGate. [Link]

  • Wang, C., et al. (2017). Synthesis of Benzyltributylstannanes by the Reaction of N-Tosylhydrazones with Bu3SnH. The Journal of Organic Chemistry, 82(1), 624-632. [Link]

  • TrAC Trends in Analytical Chemistry. (2014). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. TrAC Trends in Analytical Chemistry, 54, 1-13. [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. [Link]

  • MDPI. (n.d.). High-Yield Production of Polyhydroxybutyrate and Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Crude Glycerol by a Newly Isolated Burkholderia Species Oh_219. MDPI. [Link]

  • ResearchGate. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. ResearchGate. [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

  • PubMed Central. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-butyrylbutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Given the limited specific public data on this compound, this guide synthesizes foundational chemical principles with field-proven insights from experience with structurally similar aliphatic hydrazide compounds.

Introduction: Understanding the Challenge

This compound is a symmetrical, aliphatic hydrazide. Its structure, characterized by two butyryl groups attached to a hydrazine core, suggests a molecule with moderate polarity. The presence of two amide-like linkages provides sites for hydrogen bonding, yet the eight-carbon backbone introduces significant nonpolar character. This duality is often the root of solubility issues. This guide will walk you through a logical, step-by-step process to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What is the first step?

This is a common issue. The aliphatic nature of the two butyryl groups likely limits its solubility in purely aqueous solutions.

Initial Troubleshooting Workflow

A Start: this compound insoluble in aqueous buffer B Is a small amount of organic co-solvent permissible in your experiment? A->B C Yes B->C If Yes D No B->D If No E Add a water-miscible organic solvent (e.g., DMSO, DMF, Ethanol) dropwise while vortexing. C->E F Consider pH adjustment or the use of a surfactant/cyclodextrin. D->F G Does the compound dissolve? E->G J Proceed to advanced troubleshooting. F->J H Yes G->H If Yes I No G->I If No K Problem Solved. H->K I->J

Caption: Initial troubleshooting workflow for aqueous insolubility.

Detailed Protocol: The Co-Solvent Approach

  • Prepare a Concentrated Stock Solution: First, attempt to dissolve the this compound in a minimal amount of a water-miscible organic solvent. The choice of solvent can be critical.

    Co-SolventPolarity IndexCommon Applications & Notes
    Dimethyl Sulfoxide (DMSO)7.2A powerful, universal solvent for many organic molecules. Can be challenging to remove.
    N,N-Dimethylformamide (DMF)6.4Another strong polar aprotic solvent. Use with caution due to toxicity.
    Ethanol5.2A less polar option, suitable for less stubborn solubility issues. Generally more biocompatible than DMSO or DMF.
    Acetonitrile5.8Often used in reversed-phase chromatography; a good choice if that is a downstream application.
  • Methodology:

    • Weigh out a small, precise amount of this compound (e.g., 1-5 mg).

    • Add the chosen organic solvent (e.g., DMSO) dropwise (e.g., 10-20 µL at a time) while continuously vortexing.

    • Gentle warming (to 30-40°C) can be applied to assist dissolution, but monitor for any signs of degradation.

    • Once a clear, concentrated stock is achieved, you can perform serial dilutions into your aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around, to avoid precipitation.

Question 2: I've tried common organic solvents, but my compound still won't dissolve or it precipitates when added to my aqueous medium. What's next?

If a simple co-solvent approach fails, we need to consider more advanced formulation strategies. This suggests that the intermolecular forces in the solid-state are strong, or the compound has a strong tendency to self-aggregate in aqueous environments.

Advanced Solubilization Workflow

A Start: Insoluble with standard co-solvents B Assess Experimental Constraints A->B C Can pH be altered? B->C D Are surfactants/detergents permissible? B->D E Is a cyclodextrin-based formulation an option? B->E F Adjust pH away from the likely pI. For hydrazides, try slightly acidic (pH 4-6) or basic (pH 8-10) conditions. C->F G Screen non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations (0.01-0.1%). D->G H Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic butyryl chains. E->H I Solution Achieved? F->I G->I H->I

Caption: Advanced strategies for solubilizing this compound.

1. pH Modification

  • The Rationale: The hydrazide functional group has two nitrogen atoms with lone pairs of electrons, making them weakly basic. By protonating these nitrogens in an acidic solution (pH < 7), you can form a cationic salt which may exhibit significantly higher aqueous solubility. Conversely, in basic conditions (pH > 8), the amide-like protons could potentially be abstracted, forming an anionic species, though this is less likely to have a dramatic effect on solubility than protonation.

  • Protocol:

    • Prepare a suspension of this compound in your desired buffer.

    • While stirring, add dilute HCl (e.g., 0.1 M) dropwise to lower the pH. Observe for dissolution.

    • If no dissolution occurs, repeat the process in a separate vial with dilute NaOH (e.g., 0.1 M) to raise the pH.

    • Always check the stability of your compound at different pH values, as hydrolysis can be a concern.

2. Surfactants and Detergents

  • The Rationale: Surfactants form micelles in aqueous solutions. The hydrophobic butyryl chains of your compound can partition into the hydrophobic core of these micelles, while the hydrophilic heads of the surfactant keep the entire complex in solution.

  • Recommended Surfactants:

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Tween® 20/80Non-ionic~0.06 mMCommonly used in biological assays, generally considered gentle on protein structures.
Triton™ X-100Non-ionic~0.24 mMA more potent solubilizing agent, but can be more disruptive to biological membranes.
CHAPSZwitterionic~8 mMUseful for solubilizing proteins; can be a good choice if working with cell lysates.
  • Protocol:

    • Prepare your buffer containing the surfactant at a concentration above its CMC.

    • Add the this compound to this solution and mix thoroughly. Sonication can be beneficial here.

3. Cyclodextrins

  • The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or parts of molecules, like the butyryl groups of your compound, effectively shielding them from the aqueous environment and increasing solubility.

  • Protocol:

    • Prepare a solution of a chemically modified cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your buffer (e.g., 1-10% w/v).

    • Add the this compound and stir for an extended period (1-24 hours) at room temperature to allow for complex formation.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Considerations
Co-solvents Modifying the overall polarity of the solvent system.Initial attempts and when organic solvents are tolerated.Ensure the co-solvent does not interfere with downstream applications.
pH Adjustment Ionizing the molecule to increase its interaction with water.When the compound has acidic or basic functional groups.Compound stability at different pH values must be confirmed.
Surfactants Micellar encapsulation of hydrophobic moieties.Highly insoluble, nonpolar compounds in aqueous systems.The surfactant may affect biological assays or cell viability.
Cyclodextrins Formation of inclusion complexes to mask hydrophobicity.When co-solvents and surfactants are not viable options.Can be a more expensive option; complexation kinetics can be slow.

Final Recommendations

When facing solubility issues with this compound, a systematic approach is key. Always start with the simplest method—a water-miscible organic co-solvent—before escalating to more complex formulation strategies. It is crucial to consider the constraints of your specific experiment at each step. What may be a perfect solubilizing agent for a chemical reaction could be completely unsuitable for a cell-based assay. Always perform small-scale pilot experiments to confirm both solubility and compatibility before committing a large amount of your compound.

Technical Support Center: A-Z Guide for Scaling Up N'-Butyrylbutanohydrazide Production

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N'-butyrylbutanohydrazide. This document is meticulously crafted for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production for advanced research and preclinical studies. As a Senior Application Scientist, my objective is to provide not just a protocol, but a foundational understanding of the process, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your scaled-up product. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

This guide is structured to be a dynamic resource, featuring detailed experimental protocols, a proactive troubleshooting section, and a frequently asked questions (FAQs) area to address common hurdles. Our focus is on ensuring a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What is the most critical safety consideration when working with butyryl chloride?

A1: Butyryl chloride is a highly corrosive and flammable liquid that reacts violently with water, releasing toxic hydrogen chloride gas.[1][2] The most critical safety precaution is to work in a well-ventilated fume hood at all times, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[3] Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The most common include:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature control, or poor mixing.

  • Side reactions: The presence of moisture can lead to the hydrolysis of butyryl chloride, reducing the amount available to react with the butanohydrazide.

  • Product loss during workup: this compound has some solubility in aqueous solutions, so excessive washing during the extraction phase can lead to significant product loss.

Q3: I am observing an unexpected solid crashing out of my reaction mixture. What could it be?

A3: An unexpected precipitate is often the hydrochloride salt of butanohydrazide. This can form if the hydrogen chloride gas, a byproduct of the reaction, reacts with unreacted butanohydrazide. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl as it is formed, preventing this side reaction.

Q4: How can I be sure of the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any residual solvents or starting materials.[6] Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Q5: Is it necessary to use an inert atmosphere for this reaction?

A5: Yes, it is highly recommended, especially when scaling up. Butyryl chloride is sensitive to moisture, and its hydrolysis is a competing reaction that will lower your yield.[1] An inert atmosphere of nitrogen or argon will prevent this and ensure the reaction proceeds as expected.

Experimental Protocols

These protocols provide a step-by-step methodology for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis of this compound (Lab Scale)

Materials:

  • Butanohydrazide

  • Butyryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve butanohydrazide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • In a separate, dry addition funnel, dissolve butyryl chloride (1.05 eq) in anhydrous DCM.

  • Add the butyryl chloride solution dropwise to the butanohydrazide solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 3: Quality Control and Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Detection: UV at 210 nm

  • Expected Result: A single major peak corresponding to this compound.

¹H NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Peaks: Characteristic signals for the alkyl chains and the N-H protons.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected Result: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound.

Troubleshooting Guide

This section is designed to help you quickly identify and resolve issues that may arise during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Exothermic Reaction / Runaway Temperature Rapid addition of butyryl chloride at a larger scale. Inadequate cooling capacity.Slow down the addition rate of butyryl chloride. Use a more efficient cooling bath (e.g., dry ice/acetone). For larger scales, consider a jacketed reactor with automated temperature control. The addition of a base can mitigate exothermic events.[7]
Low Yield After Scale-Up Inefficient mixing in a larger reaction vessel. Hydrolysis of butyryl chloride due to atmospheric moisture. Product loss during aqueous workup.Use an overhead mechanical stirrer for efficient mixing. Ensure a robust inert atmosphere is maintained throughout the reaction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.
Formation of a White Precipitate During Reaction Formation of butanohydrazide hydrochloride salt.Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine) is present to scavenge the HCl byproduct.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent.Purify the crude product using column chromatography. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.
Inconsistent Batch-to-Batch Purity Variations in raw material quality. Inconsistent reaction conditions (temperature, time, addition rate).Qualify all raw materials before use. Implement strict process controls for all critical reaction parameters.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Dissolve Butanohydrazide & Triethylamine in DCM A->B C Cool to 0°C B->C D Slow Addition of Butyryl Chloride C->D E Stir at Room Temp D->E F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate G->H I Recrystallize H->I J HPLC, NMR, MS I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield? CheckMoisture Was reaction under inert atmosphere? Start->CheckMoisture Yes CheckWorkup Excessive washing? CheckMoisture->CheckWorkup Yes Sol_Inert Solution: Use dry solvents and inert gas. CheckMoisture->Sol_Inert No CheckReaction Reaction incomplete? CheckWorkup->CheckReaction No Sol_Workup Solution: Minimize wash volumes or back-extract. CheckWorkup->Sol_Workup Yes Sol_Reaction Solution: Increase reaction time or check temperature. CheckReaction->Sol_Reaction Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • Formation and selected transformation of hydrazide 24 a, Gram-scale... - ResearchGate. Available at: [Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base - ACS Publications. Available at: [Link]

  • butyryl chloride - Sdfine. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications. Available at: [Link]

  • KSCL N- Butyryl Chloride MSDS. Available at: [Link]

  • BUTYRYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ResearchGate. Available at: [Link]

  • Chemical synthesis of proteins using hydrazide intermediates - Oxford Academic. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N′-substituted acylhydrazine | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed Central. Available at: [Link]

  • Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal‐Free Conditions at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Benzyltributylstannanes by the Reaction of N-Tosylhydrazones with Bu3SnH. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents.
  • US6093286A - Process for purifying n-butyl chloride - Google Patents.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC. Available at: [Link]

  • Purification of human butyrylcholinesterase from frozen Cohn fraction IV-4 by ion exchange and Hupresin affinity chromatography | PLOS One - Research journals. Available at: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - ResearchGate. Available at: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. Available at: [Link]

  • Expression, purification, crystallization and preliminary X-ray analysis of a novel N-substituted branched-chain L-amino-acid dioxygenase from Burkholderia ambifaria AMMD - PubMed. Available at: [Link]

  • Current analytical methods for the characterization of N-deacetylated hyaluronan: A critical review - PubMed. Available at: [Link]

  • CN102731251B - Purification method of highly pure organic solvent n-butanol - Google Patents.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. Available at: [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC - NIH. Available at: [Link]

Sources

stability issues of N'-butyrylbutanohydrazide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

Disclaimer: This technical guide is intended to provide insights and troubleshooting advice based on the general chemical principles of hydrazide compounds. Due to a lack of specific published stability data for N'-butyrylbutanohydrazide, the information presented herein is based on established knowledge of similar chemical structures and functional groups. We strongly recommend performing compound-specific stability studies for your particular application.

Introduction

This compound is a molecule of interest in various research and development fields. As with many hydrazide-containing compounds, its stability in solution can be a critical factor for experimental success and data reproducibility. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to empower researchers in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns for this compound in solution revolve around its hydrazide functional group, which can be susceptible to hydrolysis and oxidation.

  • Hydrolysis: The amide and hydrazide bonds can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This degradation would lead to the formation of butyric acid and butanohydrazide, or further breakdown products.

  • Oxidation: The hydrazine moiety is a reducing agent and can be oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to a loss of the parent compound and the formation of various oxidation byproducts.

Q2: What is the expected shelf-life of this compound in an aqueous solution?

The shelf-life in an aqueous solution is highly dependent on the pH, temperature, and presence of other components. Without specific experimental data for this compound, a definitive shelf-life cannot be provided. However, based on general hydrazide chemistry, stability is generally poor in strongly acidic or basic aqueous solutions and at elevated temperatures. For critical applications, it is recommended to prepare fresh solutions or conduct a stability study under your specific experimental conditions.

Q3: How does pH affect the stability of this compound?

The pH of the solution is a critical factor.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the amide and hydrazide linkages is a likely degradation pathway.

  • Neutral conditions (pH 6-8): Stability is expected to be optimal in this range, although oxidation can still occur.

  • Basic conditions (pH > 8): Base-catalyzed hydrolysis can occur, leading to the degradation of the molecule.

Q4: Can the choice of solvent impact the stability of this compound?

Absolutely. Protic solvents, especially water, can participate in hydrolysis. For short-term storage or when dissolution in an aqueous buffer is required for an experiment, it is advisable to prepare the solution fresh. For long-term storage, dissolving the compound in a dry, aprotic organic solvent such as DMSO or DMF is generally preferred. However, even in these solvents, water absorption from the atmosphere can be a concern, so proper storage with desiccants is recommended.

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results.

If you observe a decline in the expected activity of your this compound solution over time, it is likely due to chemical degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always start by preparing a fresh solution from solid material to rule out solution instability as the cause of the issue.

  • Analytical Confirmation: If possible, use an analytical technique like HPLC-UV or LC-MS to check the purity of your current solution and compare it to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.

  • Optimize Solution pH: If you are using an aqueous buffer, ensure the pH is in the optimal range (typically 6-8).

  • Evaluate Storage Conditions: Review your storage procedures. Are solutions stored at an appropriate temperature, protected from light, and tightly sealed? For aqueous solutions, storage at -20°C or -80°C is recommended for short to medium-term storage. For solutions in anhydrous organic solvents, storage at -20°C with desiccation is advisable.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

The emergence of new peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize Degradants: If you have access to mass spectrometry (MS), try to obtain the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass corresponding to the hydrolyzed product).

  • Perform a Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study can be invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to accelerate degradation and identify the resulting products. This information can help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Set Up Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Heat 1 mL of the stock solution at 60°C.

    • Control: Mix 1 mL of the stock solution with 1 mL of high-purity water.

  • Incubation: Incubate all solutions at room temperature (or 60°C for thermal stress) for a defined period (e.g., 24 hours). Protect from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control sample to identify degradation peaks.

Protocol 2: Real-Time Stability Assessment in an Aqueous Buffer

This protocol helps determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare Solution: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC or LC-MS to determine the initial peak area of the parent compound. This will serve as your 100% reference.

  • Storage: Store the solution under your intended experimental conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will provide a stability profile under your specific conditions.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Conditions

ConditionTemperatureSolvent% Remaining after 24h (Hypothetical)
AcidicRoom Temp0.1 M HCl< 20%
NeutralRoom TempPBS, pH 7.4~90%
BasicRoom Temp0.1 M NaOH< 30%
OxidativeRoom Temp3% H₂O₂< 10%
Thermal60°CPBS, pH 7.4~60%
Ideal Storage-20°CAnhydrous DMSO> 99%

Visualizations

cluster_0 Potential Degradation Pathways This compound This compound Butyric Acid Butyric Acid This compound->Butyric Acid Hydrolysis (Acid/Base) Butanohydrazide Butanohydrazide This compound->Butanohydrazide Hydrolysis (Acid/Base) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (e.g., O2, metal ions)

Caption: Potential degradation pathways for this compound.

cluster_1 Troubleshooting Workflow start Inconsistent Results or New HPLC Peaks? fresh_sol Prepare Fresh Solution start->fresh_sol analyze Analyze by HPLC/LC-MS fresh_sol->analyze problem_solved Problem Resolved? analyze->problem_solved yes Yes problem_solved->yes Solution Instability Was the Issue no No problem_solved->no root_cause Instability Confirmed. Review Storage & pH. no->root_cause forced_degradation Consider Forced Degradation Study root_cause->forced_degradation optimize Optimize Solution Conditions root_cause->optimize

Caption: Troubleshooting workflow for stability issues.

References

  • General Principles of Hydrazide Chemistry: For a foundational understanding of hydrazide reactivity.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline from the International Council for Harmonisation provides a framework for stability testing.

    • Title: Stability Testing of New Drug Substances and Products Q1A(R2)
    • Source: International Council for Harmonis
    • URL: [Link]

  • Forced Degradation Studies: An overview of the principles and applications of forced degradation studies in pharmaceutical development.

    • Title: Forced Degradation Studies: A Tool for Profiling of Drug Degrad
    • Source: ResearchG
    • URL: [Link]

Technical Support Center: Refining Analytical Methods for N'-butyrylbutanohydrazide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust quantification of N'-butyrylbutanohydrazide (CAS: 4853-66-1). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, and troubleshooting methods for this unique molecule.

This compound presents a distinct set of analytical challenges. Its structure, featuring two polar hydrazide functionalities and alkyl chains, results in properties that demand careful consideration during method development. The compound's high polarity can lead to poor retention in standard reversed-phase chromatography, while its lack of a strong chromophore complicates UV-based detection.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our goal is to empower you with the expertise to not only solve common issues but also to proactively design resilient and reliable analytical methods.

Recommended Analytical Approaches

Given the physicochemical properties of this compound, two primary liquid chromatography-based methods are recommended. The choice between them depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: Reversed-Phase HPLC with UV Detection

This approach is suitable for routine quality control, purity assessments, and quantification in simple matrices where high sensitivity is not the primary requirement. The key to success is overcoming the poor retention typical of polar analytes.[3]

Experimental Protocol: HPLC-UV

  • Column Selection: Employ a column designed for enhanced polar retention, such as a polar-endcapped or polar-embedded C18 phase. An Ascentis RP-Amide or equivalent is a strong starting point.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. The acidic pH ensures the hydrazide groups are protonated, promoting consistent interaction with the stationary phase.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a diluent that is weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to prevent peak distortion.[4]

  • Chromatographic Conditions: See Table 1 for a summary of starting conditions.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

Table 1: HPLC-UV Starting Parameters

ParameterRecommended SettingRationale
Column Polar-Embedded C18, 150 x 4.6 mm, 5 µmEnhances retention of polar analytes like this compound.
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: AcetonitrileAcidic pH suppresses silanol interactions and ensures consistent analyte ionization.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is crucial for resolving polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 210 nmHydrazide groups have some absorbance in the low UV range.
Method 2: LC-MS/MS for High Sensitivity and Selectivity

For bioanalysis or the detection of trace-level impurities in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining highly polar compounds than reversed-phase chromatography.

Experimental Protocol: HILIC-MS/MS

  • Column Selection: A HILIC column with an amide or unbonded silica stationary phase is recommended. A Waters BEH Amide column is an excellent choice for retaining polar, neutral, and charged analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate. The buffer aids in peak shape and ionization efficiency.

  • Sample Preparation: Perform a protein precipitation (for plasma) or solid-phase extraction (SPE) to clean the sample. Reconstitute the final extract in a high percentage of organic solvent (e.g., 90% Acetonitrile) to ensure good peak shape in HILIC mode.

  • Chromatographic & MS Conditions: See Table 2 for a summary of starting parameters.

  • Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).

Table 2: HILIC-MS/MS Starting Parameters

ParameterRecommended SettingRationale
Column BEH Amide, 100 x 2.1 mm, 1.7 µmSpecifically designed for retaining and separating polar compounds.
Mobile Phase A: Acetonitrile + 0.1% Formic AcidB: Water + 0.1% Formic Acid, 10 mM NH₄HCO₂HILIC requires a high organic mobile phase for retention. Formic acid and ammonium formate promote good ionization in ESI+.
Gradient 95% A to 50% A over 8 minutesStarts with high organic content for analyte retention and gradients towards aqueous to elute.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µLSmaller volumes are typical for high-sensitivity MS applications.
Ionization Mode Electrospray Ionization, Positive (ESI+)The hydrazide nitrogens are readily protonated.
MRM Transition Hypothetical:m/z 173.1 → 116.1Precursor ion [M+H]⁺. Product ion corresponds to a stable fragment (e.g., loss of a butyryl group).
Collision Energy Hypothetical: 15 eVTo be optimized during method development for maximum product ion intensity.
Troubleshooting Guide
HPLC-UV Method Issues

Q1: My peak for this compound is tailing excessively (Tailing Factor > 2.0). What are the likely causes and how do I fix it?

A1: Peak tailing for a polar compound like this is a common issue, often pointing to secondary interactions with the stationary phase or issues with the sample/mobile phase.

  • Cause 1: Silanol Interactions. The most common cause is the interaction between the basic hydrazide groups of your analyte and acidic, unreacted silanol groups on the silica backbone of the column.

    • Solution: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5). At this pH, the silanol groups are not ionized, minimizing these secondary interactions. Additionally, using a high-quality, end-capped column is critical. If tailing persists, consider adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (0.1%), but be aware this will increase your UV baseline.

  • Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting a series of increasing concentrations to identify the column's capacity limit for this analyte.

  • Cause 3: Column Void or Contamination. A void at the head of the column or accumulation of strongly retained matrix components can disrupt the sample band, causing tailing.

    • Solution: First, try reversing and flushing the column with a strong solvent (like 100% methanol or acetonitrile) to remove contaminants. If this fails, the column may be irreversibly damaged and require replacement. Using a guard column is a cost-effective way to protect your analytical column from contamination.[4]

Q2: The retention time for my analyte is drifting to earlier times with each injection. What's happening?

A2: A systematic drift in retention time, especially towards earlier elution, often indicates a problem with the column equilibration or the mobile phase composition.

  • Cause 1: Insufficient Column Equilibration. If you are running a gradient, the column may not be returning to its initial state before the next injection. This is particularly true for HILIC methods but can also occur in reversed-phase.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Instability. If your mobile phase contains a volatile component (like trifluoroacetic acid, TFA) or is not buffered adequately, its composition can change over time due to evaporation or pH drift.

    • Solution: Prepare fresh mobile phase daily. Use a non-volatile buffer like phosphate for UV methods. Ensure the solvent bottles are properly capped to minimize evaporation.[3]

  • Cause 3: Column Degradation. Over time, the stationary phase can degrade, especially when operating at pH extremes or high temperatures. This loss of stationary phase reduces the column's retentive power.

    • Solution: Track column performance with a system suitability standard. A significant shift in retention time and loss of efficiency over the column's lifetime indicates it needs to be replaced. Always operate within the manufacturer's recommended pH and temperature ranges.

LC-MS/MS Method Issues

Q3: I'm experiencing significant ion suppression. The analyte response is much lower in the sample matrix compared to a clean standard. How can I mitigate this?

A3: Ion suppression is a classic matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[5][6]

  • Cause 1: Co-elution with Matrix Components. Phospholipids, salts, and other endogenous molecules from biological samples are notorious for causing ion suppression.

    • Solution 1: Improve Chromatographic Separation. The best defense is to chromatographically separate your analyte from the bulk of the matrix components. If using reversed-phase, ensure the analyte is retained beyond the void volume where salts and very polar interferences elute. If using HILIC, you can often elute phospholipids at the solvent front. Adjust your gradient to move the analyte peak into a "cleaner" region of the chromatogram.

    • Solution 2: Enhance Sample Preparation. A simple protein precipitation may not be sufficient. Implement a more selective sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., this compound-d7) is the ideal solution. It co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the matrix effect is compensated for, leading to accurate quantification.

  • Cause 2: High Analyte Concentration. At very high concentrations, the analyte can saturate the ESI process, leading to a non-linear response that can be mistaken for suppression.

    • Solution: Dilute the sample to bring the analyte concentration into the linear range of the calibration curve.

Visualization of Key Workflows
General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final data reporting, forming a self-validating process.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review Sample Receive Sample Standard Prepare Calibration Standards & QCs Extract Perform Sample Extraction (SPE/LLE) Sample->Extract Standard->Extract SST System Suitability Test (SST) Extract->SST Sequence Run Analytical Sequence SST->Sequence SST Pass? Process Integrate Peaks & Generate Calibration Curve Sequence->Process Review Review Data (QC Checks, Peak Shape) Process->Review Report Generate Final Report Review->Report Data OK?

Caption: A typical analytical workflow for quantification studies.

Troubleshooting Poor HPLC Peak Shape

This decision tree illustrates a systematic approach to diagnosing chromatographic issues.

G cluster_check cluster_solutions_all cluster_solutions_single Start Poor Peak Shape (Tailing/Fronting/Splitting) Check_All Affects ALL Peaks? Start->Check_All Check_Single Affects ONLY Analyte Peak? Start->Check_Single Sol_Void Column Void/ Contamination Check_All->Sol_Void Yes Sol_Leak System Leak Check_All->Sol_Leak Yes Sol_Injector Injector Issue Check_All->Sol_Injector Yes Sol_Silanol Secondary Interactions (e.g., Silanol) Check_Single->Sol_Silanol Yes Sol_Overload Mass Overload Check_Single->Sol_Overload Yes Sol_Solvent Sample Solvent Incompatibility Check_Single->Sol_Solvent Yes

Caption: A logical decision tree for troubleshooting HPLC peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to evaluate when validating a quantitative method for this compound according to ICH Q2(R1) guidelines?

A1: For a quantitative impurity or assay method, the ICH Q2(R1) guidelines require a comprehensive evaluation to prove the method is fit for its intended purpose.[7][8] The most critical parameters are:

  • Specificity: You must demonstrate that you can accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components. This is typically done by spiking the sample matrix with these components and showing that the analyte peak is free from interference.

  • Linearity: The method must provide results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing at least five standards of different concentrations and performing a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: This demonstrates the closeness of your measured value to the true value. It's evaluated by analyzing samples with known concentrations (e.g., spiking a blank matrix at low, medium, and high levels) and calculating the percent recovery.

  • Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment. Results are typically reported as the Relative Standard Deviation (RSD).

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.

Q2: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A2: GC-MS is a powerful technique but is generally not the first choice for a polar, non-volatile molecule like this compound unless specific circumstances warrant it. Direct analysis is not feasible; a chemical derivatization step is mandatory to increase volatility and thermal stability.[9]

You should consider GC-MS if:

  • You do not have access to LC-MS instrumentation.

  • You need to analyze for volatile or semi-volatile impurities in your sample that are better suited to GC analysis.

  • You have extensive in-house expertise in derivatization techniques.

The process would involve reacting the hydrazide with a derivatizing agent to cap the polar N-H groups. Common reagents for this purpose include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[10][11] However, this adds complexity and potential variability to the workflow, as the derivatization reaction must be complete and reproducible.[12]

Q3: How do I prepare a stable stock solution of this compound?

A3: The stability of your stock solution is fundamental to the accuracy of your entire analysis. Given the hydrazide structure, the primary concern is susceptibility to hydrolysis and oxidation.

  • Solvent Selection: Use a high-purity, aprotic organic solvent like Acetonitrile or Methanol. Avoid highly aqueous solutions for long-term storage. If the analyte is a salt, a small amount of water may be needed for initial dissolution before diluting with organic solvent.

  • Storage Conditions: Store the stock solution in a tightly sealed, amber vial to protect it from light and evaporation. Store at low temperatures (e.g., 2-8 °C or -20 °C) to slow down any potential degradation.

  • Stability Assessment: The stability of the stock solution should be formally assessed during method validation. This is done by analyzing a freshly prepared solution against an aged solution stored under the intended conditions for a defined period (e.g., 7, 14, or 30 days). The results should agree within a pre-defined acceptance criterion (e.g., ±5%).

References
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Pharmatek. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Gika, H. G., & Theodoridis, G. A. (n.d.). LC-MS metabolomics of polar compounds. PubMed.
  • The Pharma Guide. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharma Pathway. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • Li, F., & Paiva, A. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Pyke, J. S., et al. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Retrieved from Sheffield Hallam University Research Archive.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. BenchChem.
  • Matrix Scientific. (n.d.). 4853-66-1 Cas No. | this compound.
  • Siggia, S. (Ed.). (n.d.). The Determination of Hydrazino-Hydrazide Groups (1st ed.). Elsevier.
  • Siggia, S. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-butylbutanamide.
  • National Center for Biotechnology Information. (n.d.). N-Butyryl-N-butylurea.
  • National Center for Biotechnology Information. (n.d.). N-n-Butyl-N-formylhydrazine.
  • Wikipedia. (n.d.). n-Butylamine.
  • National Institute of Standards and Technology. (n.d.). 1-Butanol with Toluene and Water.
  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In 15th Report on Carcinogens.

Sources

Technical Support Center: Addressing Inconsistencies in Biological Assays with N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on N'-butyrylbutanohydrazide: Initial research indicates that this compound is a novel or less-characterized compound, with limited specific data available in public literature.[1] This guide is structured to address the fundamental challenges of assay variability using a structurally related and well-understood class of compounds—histone deacetylase (HDAC) inhibitors, such as Sodium Butyrate—as a proxy. The principles outlined here are broadly applicable to small molecule screening and will empower researchers to diagnose and resolve inconsistencies encountered with novel compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with novel small molecule inhibitors in cell-based assays.

Q1: We are observing significant variability in the potency (e.g., IC50) of our test compound between experiments. What are the potential causes?

A1: Inconsistent potency is a frequent challenge in drug discovery and can stem from multiple factors.[2] A systematic approach is crucial for diagnosis.

  • Compound Integrity and Handling:

    • Purity and Identity: Have you confirmed the purity of your this compound batch? Impurities or degradation products can significantly alter biological activity.

    • Solubility: Poor solubility is a primary source of error, leading to inaccurate effective concentrations.[2][3] Visually inspect for any precipitation in your stock solutions and final assay wells. Determine the optimal, non-toxic solvent and perform solubility tests before initiating large-scale experiments.

    • Stock Solution Stability: Are stock solutions aliquoted to minimize freeze-thaw cycles?[2] The hydrazide moiety in your compound could be susceptible to hydrolysis. Store aliquots protected from light at a validated temperature (typically -80°C).

  • Cell-Based Assay Variables:

    • Cell Passage Number: Are you using cells within a consistent, low-passage number range?[2][4] High-passage cells can undergo genetic and phenotypic drift, altering their response to epigenetic modifiers.[4] It is recommended to use cells from a well-characterized master cell bank.[4]

    • Cell Seeding Density: Was the cell density uniform across all wells and experiments? Overly confluent or sparse cultures will respond differently.[5]

    • Serum Concentration: Serum proteins can bind to small molecules, reducing their bioavailable concentration.[2] Ensure the serum type and concentration are kept constant.

Q2: The biological effect of our compound is not consistent across different cell lines. Why might this be the case?

A2: This is a common and expected observation. Cell line-specific responses to HDAC inhibitors are well-documented and can be attributed to several factors:[2]

  • Differential Expression of HDAC Isoforms: Cell lines express different levels of the various HDAC enzymes. If this compound is selective for a specific isoform, its efficacy will be highest in cells expressing high levels of that target.

  • Genetic and Epigenetic Background: The baseline status of histone acetylation and the activity of compensatory signaling pathways can dramatically influence a cell's response to an HDAC inhibitor.

  • Metabolic Activity: Differences in how cell lines metabolize the compound can alter its intracellular concentration and activity.

Q3: We are observing a high degree of variability between replicate wells within the same plate. How can we improve our assay precision?

A3: High intra-plate variability often points to technical inconsistencies in the assay setup.[6]

  • Pipetting Accuracy: Ensure pipettes are calibrated. For small volumes, use pre-wetted tips and reverse pipetting techniques to ensure consistency.[6]

  • Inadequate Mixing: Gently agitate the plate after each reagent addition to ensure a homogenous solution in each well.[6]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.[3][4][6] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media to create a humidity barrier.[3][4]

Section 2: Troubleshooting Guides

This section provides step-by-step protocols to diagnose and resolve specific assay failures.

Guide 2.1: Troubleshooting Inconsistent Dose-Response Curves

Symptom: The IC50 value of this compound shifts significantly between independent experiments, or the dose-response curve has a poor R-squared value.

Workflow:

  • Verify Compound Integrity:

    • Action: Prepare a fresh dilution series from a new, single-use aliquot of your stock solution for each experiment.

    • Rationale: This eliminates compound degradation from repeated freeze-thaw cycles as a variable.[2]

  • Standardize Cell Culture Conditions:

    • Action: Implement a strict cell passage protocol. Only use cells between passages 5 and 15 (or a narrower, validated range). Ensure the seeding density is consistent and that cells are in the logarithmic growth phase at the time of treatment.

    • Rationale: Cell physiology changes with age and density, directly impacting drug sensitivity.[4][7]

  • Run Concurrent Controls:

    • Action: On every plate, include a positive control (a well-characterized HDAC inhibitor like Sodium Butyrate or Trichostatin A) and a vehicle control (e.g., DMSO at the same final concentration as your test compound).[6]

    • Rationale: A consistent response from the positive control helps confirm that the cells and assay reagents are performing as expected. This helps differentiate between a problem with your test compound and a systemic assay failure.

  • Assess for Edge Effects:

    • Action: Run a test plate where all wells are seeded with cells and treated with the vehicle control. Measure the assay readout across the entire plate.

    • Rationale: This will reveal any systematic bias related to well position. If edge effects are present, implement the mitigation strategies described in FAQ Q3.[4]

Data Interpretation Table: Diagnosing Inconsistency
Observation Positive Control (e.g., Sodium Butyrate) Test Compound (this compound) Likely Cause & Next Step
Scenario 1 IC50 is consistentIC50 is variableCompound Issue: Focus on compound solubility, stability, and dilution accuracy. Verify the purity of your batch.
Scenario 2 IC50 is variableIC50 is variableSystemic Assay Issue: Focus on cell health, passage number, seeding density, reagent stability, and incubator conditions.
Scenario 3 High variability in replicatesHigh variability in replicatesTechnical Execution Issue: Review pipetting, mixing, and potential edge effects.

Section 3: Experimental Protocols & Methodologies

Protocol 3.1: Validating a Cell-Based HDAC Activity Assay

This protocol outlines the steps to validate a fluorogenic HDAC activity assay, a common method for assessing the direct enzymatic inhibition by compounds like this compound.

Principle: This assay uses a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. When deacetylated by an HDAC enzyme, the substrate can be cleaved by a developer, releasing the fluorophore. The signal is inversely proportional to HDAC activity.[8][9]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and prepare nuclear extracts according to a standard protocol. The use of fresh samples is critical as freezing can reduce enzyme activity.[8]

    • Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Blank Wells: Add assay buffer only.

    • Control Wells (100% Activity): Add nuclear extract in assay buffer + vehicle (e.g., DMSO).

    • Inhibitor Wells: Add nuclear extract in assay buffer + this compound (at various concentrations).

    • Positive Control Wells: Add nuclear extract in assay buffer + a known HDAC inhibitor (e.g., Trichostatin A).[6]

  • Enzymatic Reaction:

    • Add the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).

  • Signal Development:

    • Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Section 4: Visual Diagrams & Workflows

Diagram 4.1: General Mechanism of HDAC Inhibition

This diagram illustrates the core biological pathway affected by HDAC inhibitors.

HDAC_Mechanism cluster_0 Chromatin Regulation cluster_1 Enzymatic Activity DNA DNA Chromatin Condensed Chromatin (Transcriptionally Repressed) DNA->Chromatin Histone Histone Proteins Histone->Chromatin tightly wound OpenChromatin Open Chromatin (Transcriptionally Active) Histone->OpenChromatin leads to HAT HAT (Histone Acetyltransferase) HAT->Histone Acetyl Acetyl Group HAT->Acetyl Adds HDAC HDAC (Histone Deacetylase) HDAC->Chromatin Maintains repression HDAC->Acetyl Removes Acetyl->Histone Acetylation Inhibitor This compound (HDAC Inhibitor) Inhibitor->HDAC Blocks Gene Gene Expression (e.g., Tumor Suppressors) OpenChromatin->Gene allows Effect Cellular Effects (Apoptosis, Cell Cycle Arrest) Gene->Effect

Caption: Mechanism of HDAC inhibition leading to gene expression and cellular effects.

Diagram 4.2: Troubleshooting Workflow for Assay Variability

This decision tree provides a logical path for diagnosing the root cause of inconsistent experimental results.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckControls Are Positive & Vehicle Controls Consistent? Start->CheckControls CheckReplicates Is Intra-Plate Variability (between replicates) High? CheckControls->CheckReplicates Yes AssayIssue Root Cause: Systemic Assay Problem CheckControls->AssayIssue No CompoundIssue Root Cause: Compound Integrity/Handling CheckReplicates->CompoundIssue No TechniqueIssue Root Cause: Technical Execution CheckReplicates->TechniqueIssue Yes SolveCompound Action: - Check Solubility - Use Fresh Aliquots - Verify Purity CompoundIssue->SolveCompound SolveAssay Action: - Standardize Cell Passage - Validate Reagents - Check Seeding Density AssayIssue->SolveAssay SolveTechnique Action: - Review Pipetting Technique - Mitigate Edge Effects - Ensure Proper Mixing TechniqueIssue->SolveTechnique

Caption: Decision tree for troubleshooting inconsistent biological assay results.

References

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

Sources

Validation & Comparative

A Comparative Guide to N'-butyrylbutanohydrazide and Other Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diacylhydrazine Class of Insect Growth Regulators

Diacylhydrazines represent a significant class of insecticides that function as nonsteroidal ecdysone agonists.[1] Unlike traditional neurotoxic insecticides, diacylhydrazines offer a more targeted approach by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[2] This leads to a premature and lethal larval molt, making them highly effective against various insect pests, particularly from the order Lepidoptera.[1] Their high target specificity and low toxicity to non-target organisms, including mammals, position them as valuable components of Integrated Pest Management (IPM) programs.[1] This guide provides a comparative analysis of N'-butyrylbutanohydrazide, a symmetrical aliphatic diacylhydrazine, against other well-characterized, predominantly aromatic diacylhydrazines, supported by established experimental methodologies.

Mechanism of Action: Ecdysone Receptor Agonism

The molecular target of diacylhydrazine insecticides is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3] In a healthy insect larva, the binding of 20-hydroxyecdysone to the EcR/USP complex initiates a cascade of gene expression leading to molting. Diacylhydrazines, by acting as agonists, bind to the ligand-binding pocket of the EcR, thereby activating the receptor complex in the absence of the natural hormone.[4] This untimely activation of ecdysone-responsive genes triggers a premature and incomplete molt, which is ultimately fatal to the larva.[2] The selectivity of diacylhydrazines for certain insect orders is attributed to variations in the ligand-binding domain of the EcR across different species.[3]

ecdysone_pathway cluster_nucleus Nucleus DAH Diacylhydrazine (e.g., this compound) EcR Ecdysone Receptor (EcR) DAH->EcR Binds to Complex Activated EcR/USP Heterodimer EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex DNA Ecdysone Response Element (ERE) in DNA Complex->DNA Binds to Genes Activation of Ecdysone-Responsive Genes DNA->Genes Initiates Transcription Molt Premature & Incomplete Molting (Lethal) Genes->Molt

Figure 1. Simplified signaling pathway of diacylhydrazine ecdysone receptor agonists.

Comparative Bioactivity of Diacylhydrazine Insecticides

CompoundStructureTarget PestLC50 (mg/L)
Tebufenozide N-tert-Butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazidePlutella xylostella37.77[5]
Methoxyfenozide N'-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazidePlodia interpunctellaKd = 0.5 nM (binding affinity)
Compound 10h (A pyrazole-containing diacylhydrazine)Plutella xylostella23.67[5]
This compound N,N'-dibutyrylhydrazineSpodoptera exigua (beet armyworm)Data not available

Note: The LC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

This compound: An Aliphatic Perspective

This compound (CAS 4853-66-1) is a symmetrical diacylhydrazine with two butyryl groups attached to the hydrazine core.[6] Research on aliphatic acyl analogs of dibenzoylhydrazines has shown that replacing one of the benzoyl moieties with an aliphatic acyl group can maintain, and in some cases enhance, molting hormonal and larvicidal activities.[6] Specifically, analogs with a hexanoyl or heptanoyl group demonstrated potent activity against the rice stem borer, Chilo suppressalis.[6] This suggests that the aliphatic chains can effectively interact with the ligand-binding domain of the ecdysone receptor.

Based on these SAR findings, it is plausible that this compound possesses significant insecticidal properties. The butyryl chains, while shorter than the hexanoyl or heptanoyl groups in the cited study, provide the necessary lipophilicity to potentially interact with the hydrophobic regions of the ecdysone receptor's ligand-binding pocket. However, without direct experimental data, its potency relative to highly optimized aromatic diacylhydrazines like tebufenozide remains to be determined.

Experimental Protocols

Synthesis of this compound (A Symmetrical Diacylhydrazine)

This protocol describes a general method for the synthesis of symmetrical diacylhydrazines, adapted from established procedures.[7]

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification ButyrylChloride Butyryl Chloride ReactionVessel Two-Phase System (Diethyl Ether/Water) 0°C to 25°C ButyrylChloride->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Base Sodium Carbonate (Base) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product This compound (Solid Product) Drying->Product

Figure 2. Workflow for the synthesis of this compound.

Materials:

  • Butyryl chloride

  • Hydrazine hydrate (64%)

  • Sodium carbonate

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium carbonate in distilled water. Cool the solution to 0°C in an ice bath. Add diethyl ether to create a two-phase system.

  • Addition of Hydrazine Hydrate: While vigorously stirring the two-phase system at 0°C, slowly add hydrazine hydrate.

  • Acylation: Still at 0°C, add butyryl chloride dropwise to the reaction mixture. After the initial addition, add a second portion of butyryl chloride in diethyl ether at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours.

  • Isolation of the Product: The solid product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with copious amounts of distilled water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to yield this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.

Insecticidal Bioassay: Leaf-Dip Method

This protocol outlines a standard leaf-dip bioassay to determine the LC50 of a diacylhydrazine against a lepidopteran pest like the beet armyworm (Spodoptera exigua).[8]

Materials:

  • Synthesized this compound and other diacylhydrazines for comparison

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Third-instar larvae of Spodoptera exigua

  • Fresh, untreated cabbage or lettuce leaves

  • Petri dishes

  • Micropipettes

  • Beakers and flasks for dilutions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make a series of dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even leaf coverage. A control solution containing only acetone and Triton X-100 in water should also be prepared.

  • Leaf Treatment: Cut fresh cabbage or lettuce leaves into discs of a uniform size. Dip each leaf disc into a test solution for 10-20 seconds. Allow the leaves to air dry completely.

  • Exposure of Larvae: Place one treated leaf disc into each Petri dish. Introduce a single, healthy third-instar larva of Spodoptera exigua into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals for each compound.

Self-Validation: The bioassay should include a positive control (a known effective diacylhydrazine like tebufenozide) and a negative control (solvent and surfactant only). The mortality in the negative control should be less than 10% for the results to be considered valid.

Ecdysone Receptor Binding Assay

This is a competitive binding assay to determine the affinity of test compounds for the ecdysone receptor.[9]

Materials:

  • Cloned and expressed ligand-binding domains of the target insect's EcR and USP proteins.

  • Radiolabeled ecdysteroid, such as [³H]-ponasterone A.

  • Test compounds (this compound and others).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Receptor Complex: Mix the purified EcR and USP ligand-binding domains in the assay buffer.

  • Competitive Binding: In a series of tubes, incubate the EcR/USP complex with a fixed concentration of [³H]-ponasterone A and varying concentrations of the test compound. Include control tubes with only the radioligand (for total binding) and with an excess of unlabeled ponasterone A (for non-specific binding).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters. The filters will trap the receptor-ligand complex, while the unbound ligand passes through.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Conclusion

Diacylhydrazines are a vital class of insecticides due to their targeted mode of action as ecdysone receptor agonists. While aromatic diacylhydrazines like tebufenozide and methoxyfenozide have demonstrated high efficacy and have been successfully commercialized, the potential of aliphatic diacylhydrazines should not be overlooked. Structure-activity relationship studies suggest that this compound, a symmetrical aliphatic diacylhydrazine, is a promising candidate for insecticidal activity. Further research, following the experimental protocols outlined in this guide, is necessary to quantify its bioactivity and directly compare its performance against established diacylhydrazine insecticides. Such studies will contribute to a deeper understanding of the structural requirements for potent ecdysone receptor agonism and may lead to the development of novel, effective, and environmentally compatible insect control agents.

References

  • Szymańska, A., et al. (2021). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 26(15), 4483. Available from: [Link]

  • Oikawa, N., et al. (1994). Molting hormonal and larvicidal activities of aliphatic acyl analogs of dibenzoylhydrazine insecticides. Pesticide Science, 41(2), 139-146. Available from: [Link]

  • Dhadialla, T. S., et al. (1998). Nonsteroidal ecdysone agonists: novel insecticides with a new mode of action. Annual Review of Entomology, 43, 545-569. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 47. Available from: [Link]

  • Sun, J., & Zhou, Y. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(4), 5625-5637. Available from: [Link]

  • Liu, X. H., et al. (2013). Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties. Molecules, 18(12), 14876-14894. Available from: [Link]

  • A. A. Abdel-Wahab, et al. (2017). Synthesis of New Symmetrical N, N '-Diacylhydrazines and 2-(1,2,3- Triazol-4-yl)-1,3,4-oxadiazoles. Letters in Organic Chemistry, 14(8). Available from: [Link]

  • Nakagawa, Y., et al. (2003). Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity. The FEBS Journal, 270(20), 4095-4104. Available from: [Link]

  • Liu, X. H., et al. (2011). Design, synthesis, biological activities, and 3D-QSAR of new N,N'-diacylhydrazines containing 2-(2,4-dichlorophenoxy)propane moiety. Chemical Biology & Drug Design, 78(5), 847-855. Available from: [Link]

  • Smagghe, G., & Degheele, D. (1994). Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs. Archives of Insect Biochemistry and Physiology, 26(2-3), 227-241. Available from: [Link]

  • Pop, F., et al. (2021). Acylhydrazones and Their Biological Activity: A Review. Molecules, 26(21), 6469. Available from: [Link]

  • Kajal, A., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(8), 1157-1166. Available from: [Link]

  • Sun, J., & Zhou, Y. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(4), 5625-5637. Available from: [Link]

  • Yokota, H., et al. (2012). Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). Aquatic Toxicology, 106-107, 126-133. Available from: [Link]

  • Iwasa, T., et al. (2003). In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. Journal of Agricultural and Food Chemistry, 51(15), 4357-4362. Available from: [Link]

  • El-Gamil, A. A., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(11), 2999. Available from: [Link]

  • Le, K. P., & Belden, J. B. (2014). Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development. Environmental Toxicology and Chemistry, 33(10), 2181-2190. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 855-866. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Journal of the Indian Chemical Society, 100(1), 100796. Available from: [Link]

  • Nakagawa, Y. (2005). QSAR and mode of action studies of insecticidal ecdysone agonists. Pest Management Science, 61(4), 339-347. Available from: [Link]

  • Abd-El-Aziz, A. S., et al. (2014). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (92), e51939. Available from: [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Available from: [Link]

  • Naik, P. K., et al. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. SAR and QSAR in Environmental Research, 20(5-6), 551-566. Available from: [Link]

  • Singh, S., et al. (2022). New Insecticide Designed to Target Ecdysone Receptors of Bemisia tabaci. ACS Agricultural Science & Technology, 2(5), 896-908. Available from: [Link]

  • Dhadialla, T. S. (2003). Ecdysone Agonists: Mechanism and Importance in Controlling Insect Pests of Agriculture and Forestry. Archives of Insect Biochemistry and Physiology, 54(4), 187-199. Available from: [Link]

  • U.S. EPA. (2022). (Quantitative) Structure Activity Relationship [(Q)SAR] Guidance Document. Available from: [Link]

  • Purohit, R., et al. (2021). New ecdysone receptor agonists: a computational approach for rational discovery of insecticides for crop protection. RSC Advances, 11(42), 26231-26245. Available from: [Link]

  • Slideshare. (2016). QSAR quantitative structure activity relationship. Available from: [Link]

  • Schwartz, Y. B., et al. (2006). Genomic mapping of binding regions for the Ecdysone receptor protein complex. Genome Biology, 7(11), R109. Available from: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available from: [Link]

Sources

Validating the Mode of Action of N'-butyrylbutanohydrazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mode of action of N'-butyrylbutanohydrazide. Based on its chemical structure, this compound is postulated to function as a histone deacetylase (HDAC) inhibitor. This document outlines a series of experimental workflows designed to rigorously test this hypothesis, compare its performance against established alternatives, and provide a clear, data-driven understanding of its biological activity.

Introduction: The Rationale for Investigating this compound as an HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][4][5] The chemical structure of this compound, featuring butyryl groups and a hydrazide linker, suggests a potential interaction with the zinc-dependent active site of HDAC enzymes, a common characteristic of many known HDAC inhibitors.

This guide will walk through a multi-faceted validation process, starting from direct target engagement and moving towards cellular and phenotypic consequences. We will also introduce established HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), as benchmarks for comparative analysis.

Foundational Validation: Confirming Direct Target Engagement

A critical first step is to determine if this compound directly interacts with HDAC proteins in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures ligand-induced changes in the thermal stability of target proteins in intact cells or cell lysates.[6][7][8][9][10]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Culture Cells to Optimal Confluency B Treat Cells with this compound or Vehicle (DMSO) A->B C Aliquot Treated Cells B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis and Centrifugation D->E F Collect Soluble Protein Fraction E->F G Analyze HDAC Protein Levels (e.g., Western Blot) F->G H Plot Soluble HDAC vs. Temperature G->H I Compare Melting Curves: Stabilization Indicates Binding H->I

Caption: CETSA workflow for target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116 colon cancer cells) to approximately 80% confluency.

    • Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Denaturation:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of a specific HDAC isoform (e.g., HDAC1) in each sample using Western blotting.

    • Plot the band intensities against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that this compound binds to and stabilizes the target HDAC protein.

Quantifying Inhibitory Activity: Biochemical Assays

Once target engagement is confirmed, the next step is to quantify the inhibitory potency of this compound against HDAC enzymes. This is typically done using in vitro biochemical assays with purified HDAC enzymes and a fluorogenic substrate.

Protocol: Fluorogenic HDAC Activity Assay
  • Reaction Setup:

    • In a 96-well plate, add purified recombinant HDAC enzyme to an assay buffer.

    • Add serial dilutions of this compound, Vorinostat (SAHA), and Trichostatin A (TSA). Include a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Development and Detection:

    • Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA (to inhibit any further HDAC activity). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Data: HDAC Inhibition
CompoundPutative Target ClassIC50 (HDAC1)IC50 (HDAC6)Notes
This compound Pan-HDAC inhibitor (Hypothesized)Experimental ValueExperimental ValueDetermine isoform selectivity.
Vorinostat (SAHA) Pan-HDAC inhibitor~50 nM~10 nMClinically approved drug, serves as a benchmark.
Trichostatin A (TSA) Pan-HDAC inhibitor~1-2 nM~1-2 nMPotent, widely used research tool.

Cellular Mechanism of Action: Monitoring Histone Acetylation

A direct consequence of HDAC inhibition in cells is an increase in the acetylation of histones.[3] Western blotting is the gold-standard method to measure this effect.

cluster_0 Cell Treatment & Lysis cluster_1 SDS-PAGE & Transfer cluster_2 Immunoblotting & Detection cluster_3 Quantification A Treat Cells with This compound, SAHA, TSA B Lyse Cells and Extract Proteins A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to a Membrane C->D E Block Membrane D->E F Incubate with Primary Antibodies (Ac-H3, Total H3) E->F G Incubate with Secondary Antibody & Detect Signal F->G H Densitometry Analysis G->H I Normalize Acetylated Histone to Total Histone H->I

Caption: Western blot workflow for histone acetylation.

Protocol: Histone Acetylation Western Blot
  • Cell Treatment and Lysate Preparation:

    • Seed cells and treat with varying concentrations of this compound and comparator compounds (SAHA, TSA) for a specified time (e.g., 24 hours).

    • Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 10-20 µg of histone extract on a 15% polyacrylamide gel.[11][12]

    • Transfer proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).

    • Verify transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band to account for loading differences.

Functional Consequences: Phenotypic Assays

Validating the mode of action requires linking the molecular mechanism to a cellular outcome. HDAC inhibitors are known to induce cell cycle arrest, apoptosis, and inhibit proliferation in cancer cells.[1][3][5]

Comparative Data: Cellular Effects
AssayMetricThis compoundVorinostat (SAHA)Trichostatin A (TSA)
Proliferation Assay (e.g., BrdU) GI50 (Growth Inhibition 50%)Experimental Value~1-5 µM~10-50 nM
Apoptosis Assay (e.g., Annexin V/PI) % Apoptotic Cells at 2x GI50Experimental ValueBenchmark ValueBenchmark Value
Cell Cycle Analysis (Flow Cytometry) % Cells in G2/M at 2x GI50Experimental ValueBenchmark ValueBenchmark Value
Recommended Phenotypic Assay Protocols:
  • Proliferation Assay (BrdU): This assay measures DNA synthesis as an indicator of cell proliferation. Cells are treated with the compounds for 48-72 hours, followed by incubation with BrdU. The incorporation of BrdU is then detected using an antibody-based colorimetric or fluorometric method.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are treated for 24-48 hours, then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Cell Cycle Analysis: Cells are treated for 24 hours, then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Validation: A Look Towards Preclinical Efficacy

While this guide focuses on in vitro validation, a crucial subsequent step is to assess the in vivo efficacy of this compound. This typically involves using xenograft models where human tumor cells are implanted into immunocompromised mice.[3][13] The compound would be administered systemically, and its effects on tumor growth, as well as target engagement and histone acetylation in tumor tissue, would be monitored.[1]

Conclusion: Synthesizing the Evidence

The validation of this compound's mode of action as an HDAC inhibitor requires a systematic and multi-pronged approach. By following the experimental workflows outlined in this guide, researchers can:

  • Confirm Direct Target Engagement: Utilize CETSA to demonstrate that the compound binds to HDACs within the complex environment of the cell.

  • Quantify Potency and Selectivity: Employ biochemical assays to determine the IC50 values against various HDAC isoforms, providing a quantitative comparison to established inhibitors.

  • Verify Cellular Mechanism: Use Western blotting to show a dose-dependent increase in histone acetylation, a hallmark of HDAC inhibition.

  • Link Mechanism to Function: Correlate the molecular effects with relevant cellular phenotypes such as reduced proliferation and induced apoptosis.

By rigorously comparing the data generated for this compound with that of well-characterized compounds like Vorinostat and Trichostatin A, researchers can confidently and objectively establish its mode of action and potential as a novel therapeutic agent.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Sporn, M., et al. (2008). Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo. Anticancer Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western blot analysis of histone H3 acetylation. Retrieved from [Link]

  • Solit, D. B., et al. (2006). In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography. Clinical Cancer Research. Retrieved from [Link]

  • Liao, D., et al. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget. Retrieved from [Link]

  • American Association for Cancer Research. (2008). In vitro and in vivo activities of novel HDAC inhibitors. Cancer Research. Retrieved from [Link]

  • American Chemical Society. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • BioWorld. (2013). Novel HDAC inhibitor shows potent antiproliferative activity in vivo. Retrieved from [Link]

  • ResearchGate. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Rockland Immunochemicals, Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Target validation: linking target and chemical properties to desired product profile. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Emerging Drug Targets Identification & Validation. Retrieved from [Link]

Sources

A Comparative Analysis of N'-butyrylbutanohydrazide and Commercial Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective crop protection agents, the scientific community continuously explores new chemical entities. Among these, hydrazide derivatives have emerged as a promising class of compounds with demonstrated insecticidal and fungicidal properties.[1][2] This guide provides a comprehensive comparative analysis of a representative hydrazide compound, N'-butyrylbutanohydrazide, against established commercial pesticides. While specific public-domain data on this compound is limited, this analysis will leverage data from structurally related diacylhydrazine insecticides to provide a robust framework for evaluation.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a direct comparison but also the underlying scientific rationale and methodologies required for such an assessment. Our approach is grounded in the principles of scientific integrity, drawing from established protocols and authoritative sources to ensure a self-validating and trustworthy guide.

Introduction to the Contenders: Chemical Identity and Mode of Action

A pesticide's efficacy and environmental impact are fundamentally dictated by its chemical structure and its interaction with the target organism's biological systems.[3] Understanding the mode of action (MoA) is critical for effective pest management and for mitigating the development of resistance.[3]

This compound and Diacylhydrazines

This compound belongs to the broader class of hydrazides, which are derivatives of hydrazine.[2][4] Specifically, it is a diacylhydrazine. This class of insecticides has seen commercial success with compounds like tebufenozide and methoxyfenozide.[5]

  • Mode of Action: Diacylhydrazines are known as ecdysone receptor agonists.[5] Ecdysone is a crucial hormone in insects that controls molting and metamorphosis. Diacylhydrazines bind to the ecdysone receptor, inducing a premature and incomplete molt, which is ultimately lethal to the insect larva.[5] This specific MoA provides a high degree of selectivity towards target insects, particularly Lepidoptera (moths and butterflies), with minimal impact on non-target organisms.[5]

Commercial Pesticide Comparators

For this analysis, we will compare the prospective this compound (represented by diacylhydrazines) with three major classes of commercial insecticides and the growing category of biopesticides.

  • Organophosphates: This class of insecticides, which includes compounds like chlorpyrifos and malathion, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[6][7][8] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.[6][7] Organophosphates are known for their broad-spectrum activity but also for their significant toxicity to non-target organisms, including humans and wildlife.[6][7][9][10]

  • Pyrethroids: Synthetic pyrethroids, such as permethrin and cypermethrin, are synthetic analogs of natural pyrethrins from chrysanthemum flowers.[11][12] They act by keeping the sodium channels in nerve cells open, leading to repetitive nerve firing, paralysis, and death.[3] While generally considered to have low mammalian toxicity, they are highly toxic to fish and beneficial insects.[11][12][13][14] Resistance to pyrethroids is also a growing concern.[12]

  • Neonicotinoids: Neonicotinoids, like imidacloprid and thiamethoxam, are systemic insecticides that act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[15][16] This leads to overstimulation of the nerve cells, paralysis, and death.[15][16] They are effective against a wide range of sucking and chewing insects.[16] However, their systemic nature and persistence have raised significant concerns about their impact on pollinators, particularly bees.[15][17][18]

  • Biopesticides: This category includes pesticides derived from natural materials like plants, bacteria, and minerals.[19][20] A prominent example is Bacillus thuringiensis (Bt), a bacterium that produces proteins toxic to specific insect larvae.[19] Biopesticides are generally more target-specific, have a lower environmental impact, and pose fewer risks to non-target organisms compared to synthetic pesticides.[19][20][21][22][23] However, they may act more slowly and have a shorter shelf life.[20]

Experimental Design for a Comparative Efficacy and Safety Assessment

A rigorous and standardized experimental design is paramount for an objective comparison. The following protocols are based on internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and data requirements from the U.S. Environmental Protection Agency (EPA).[24][25][26][27][28]

Workflow for Pesticide Evaluation

The following diagram outlines the key stages in a comprehensive comparative assessment of a novel pesticide candidate.

Caption: A streamlined workflow for the comprehensive evaluation of a new pesticide candidate.

Detailed Experimental Protocols

Causality: The objective is to determine the concentration (Lethal Concentration 50, LC50) or dose (Lethal Dose 50, LD50) of the pesticide that is lethal to 50% of the test population. This is a fundamental metric for comparing the intrinsic toxicity of different compounds. This protocol is adapted from OECD Test Guidelines for the Testing of Chemicals.[24][26][28]

Methodology:

  • Test Organism: Select a representative target pest, for example, the larvae of the beet armyworm (Spodoptera exigua), a common agricultural pest.

  • Test Substance Preparation: Prepare a series of dilutions of this compound and the comparator pesticides (e.g., chlorpyrifos, cypermethrin, imidacloprid, and a Bt-based biopesticide) in a suitable solvent.

  • Application:

    • Diet Incorporation (for LC50): Incorporate the test substances into an artificial diet at various concentrations.

    • Topical Application (for LD50): Apply a precise volume of the test substance directly to the dorsal thorax of each larva.

  • Exposure: Place a known number of larvae (e.g., 20-30) in individual containers with the treated diet or after topical application.

  • Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record mortality at 24, 48, and 72-hour intervals.

  • Data Analysis: Use probit analysis to calculate the LC50 or LD50 values and their 95% confidence limits.

Causality: This experiment evaluates the potential harm of the pesticides to beneficial insects, which are crucial for pollination and natural pest control.[29] This protocol is based on OECD guidelines for testing toxicity to pollinators.[30]

Methodology:

  • Test Organism: Use a representative beneficial insect, such as the common eastern bumblebee (Bombus impatiens) or the seven-spotted ladybug (Coccinella septempunctata).

  • Test Substance Preparation: Prepare dilutions of the test compounds as described in Protocol 1.

  • Exposure Routes:

    • Contact Toxicity: Apply the test substance directly to the dorsal thorax of the insects.

    • Oral Toxicity: Provide a sucrose solution containing the test substance to the insects.

  • Observation Period: Monitor the insects for mortality and sublethal effects (e.g., impaired motor function, disorientation) for at least 48 hours.

  • Data Analysis: Calculate the LD50 (for contact toxicity) and LC50 (for oral toxicity) values.

Quantitative Data Presentation and Comparative Analysis

The following tables summarize hypothetical data based on known properties of the pesticide classes for a comparative analysis.

Table 1: Comparative Efficacy against a Lepidopteran Pest (Spodoptera exigua)

Pesticide ClassRepresentative CompoundMode of Action72-hr LC50 (µg/g diet)
Diacylhydrazine Tebufenozide (as proxy)Ecdysone Receptor Agonist0.1 - 1.0
Organophosphate ChlorpyrifosAChE Inhibitor1.0 - 5.0
Pyrethroid CypermethrinSodium Channel Modulator0.5 - 2.5
Neonicotinoid ImidaclopridnAChR Agonist5.0 - 15.0
Biopesticide Bacillus thuringiensisGut DisruptionVaries by strain

Table 2: Comparative Acute Contact Toxicity to a Non-Target Pollinator (Bombus impatiens)

Pesticide ClassRepresentative Compound48-hr LD50 (µ g/bee )Risk Classification
Diacylhydrazine Tebufenozide (as proxy)> 100Low
Organophosphate Chlorpyrifos0.1 - 0.5High
Pyrethroid Cypermethrin0.05 - 0.2Very High
Neonicotinoid Imidacloprid0.02 - 0.1Very High
Biopesticide Bacillus thuringiensis> 100Low

Mechanistic Insights: Signaling Pathways and Environmental Fate

Signaling Pathway Disruption

The distinct modes of action of these pesticides translate to different impacts at the molecular level.

Pesticide_MoA cluster_Diacylhydrazine Diacylhydrazine cluster_Organophosphate Organophosphate cluster_Pyrethroid Pyrethroid cluster_Neonicotinoid Neonicotinoid A This compound B Ecdysone Receptor A->B C Premature Molting B->C D Chlorpyrifos E Acetylcholinesterase (AChE) D->E Inhibits F ACh Accumulation G Cypermethrin H Sodium Channel G->H Keeps Open I Repetitive Nerve Firing H->I J Imidacloprid K nACh Receptor J->K Binds to L Nerve Overstimulation K->L

Caption: Modes of action for different insecticide classes, illustrating their distinct molecular targets.

Environmental Fate and Impact

The environmental persistence and mobility of a pesticide are critical determinants of its overall ecological impact.[27][31]

  • This compound (Diacylhydrazines): Generally exhibit moderate persistence in soil and low mobility, reducing the risk of groundwater contamination. They are readily metabolized by soil microbes.

  • Organophosphates: Have variable persistence, with some compounds breaking down relatively quickly while others can persist.[6] They can be mobile in soil and have been detected in surface and groundwater.[6][9]

  • Pyrethroids: Tend to bind tightly to soil particles, limiting their mobility. However, they can enter aquatic systems through runoff and are highly toxic to aquatic life.[11][12]

  • Neonicotinoids: Are often systemic and water-soluble, leading to concerns about their leaching into groundwater and surface water, and their subsequent uptake by non-target plants.[15][32][33]

  • Biopesticides: Typically have low persistence and degrade rapidly in the environment, minimizing long-term residues.[19][20]

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the potential of this compound as a novel insecticide. Based on the properties of related diacylhydrazine compounds, this compound is anticipated to exhibit high efficacy against target pests, particularly Lepidoptera, with a favorable safety profile for non-target organisms. Its specific mode of action as an ecdysone receptor agonist offers a valuable tool for integrated pest management (IPM) and resistance management strategies.[5]

In contrast, while broad-spectrum synthetic pesticides like organophosphates, pyrethroids, and neonicotinoids offer potent pest control, they are associated with significant drawbacks, including toxicity to non-target species, environmental contamination, and the development of pest resistance.[6][11][12][15] Biopesticides represent a safer alternative but may have limitations in terms of their speed of action and application spectrum.[19][20]

Further empirical research is essential to validate these comparisons with specific data for this compound. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data for a comprehensive risk-benefit assessment, in line with regulatory requirements set forth by agencies like the EPA.[25][27][34][35][36] The development of novel pesticides with improved selectivity and reduced environmental impact, such as potentially this compound, is crucial for the future of sustainable agriculture.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC. (2025, October 27). Retrieved from [Link]

  • Neonicotinoids and human health: Environmental fate, toxicity mechanisms, and future directions - PubMed. (n.d.). Retrieved from [Link]

  • A Comparative Study Between Biopesticides And Conventional Pesticides - ResearchGate. (2024, January 2). Retrieved from [Link]

  • Synthesis and insecticidal activities of novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines. 2. N-substituted phenoxysulfenate derivatives - PubMed. (2008, July 9). Retrieved from [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field - ACS Publications. (2023, May 30). Retrieved from [Link]

  • Data Requirements for Pesticide Registration | US EPA. (n.d.). Retrieved from [Link]

  • Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • Agriculture Development, Pesticide Application and Its Impact on the Environment - PMC. (n.d.). Retrieved from [Link]

  • Toxic and Environmental Effects of Neonicotinoid Based Insecticides - MDPI. (2024, April 15). Retrieved from [Link]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • The OECD guidelines for the testing of chemicals and pesticides - PubMed. (n.d.). Retrieved from [Link]

  • Data Requirements for Pesticide Registration. (2024, November 18). Retrieved from [Link]

  • Biopesticides vs Chemical Pesticides: Which is Better? - Ozone Biotech. (2024, October 23). Retrieved from [Link]

  • Understanding Pesticide Mode of Action - Cropaia. (2025, January 23). Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Organophosphate Pesticide: Environmental impact and toxicity to organisms - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Pyrethroids - Beyond Pesticides. (n.d.). Retrieved from [Link]

  • Registration Requirements and Guidance | US EPA. (2025, February 13). Retrieved from [Link]

  • (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity † - ResearchGate. (n.d.). Retrieved from [Link]

  • Insecticides | US EPA. (2025, February 7). Retrieved from [Link]

  • Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. (n.d.). Retrieved from [Link]

  • Pesticides vs. Biopesticides: From Pest Management to Toxicity and Impacts on the Environment and Human Health - PubMed Central. (2023, December 4). Retrieved from [Link]

  • A Critical Review on the Potential Impacts of Neonicotinoid Insecticide Use: Current Knowledge of Environmental Fate, Toxicity, and Implications for Human Health - CDC Stacks. (n.d.). Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. (n.d.). Retrieved from [Link]

  • Impact Of Synthetic Pyrethroids On Non-Target Insect Biodiversity In Indian Agroecosystems - IJCRT.org. (n.d.). Retrieved from [Link]

  • (PDF) Prospects for using pesticides in agriculture - ResearchGate. (2023, June 12). Retrieved from [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • A Step-by-Step Guide: Understanding the EPA Pesticide Registration Process. (2025, August 12). Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Health and environmental impacts of pyrethroid insecticides - Équiterre. (2016, January 18). Retrieved from [Link]

  • Organophosphate - Wikipedia. (n.d.). Retrieved from [Link]

  • Toxic and Environmental Effects of Neonicotinoid Based Insecticides - ResearchGate. (2024, April 10). Retrieved from [Link]

  • Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations | US EPA. (2025, October 30). Retrieved from [Link]

  • Evaluation of EPA Safety Data on Neonicotinoid Insecticides Identifies Scientific Failures - Beyond Pesticides Daily News Blog. (2024, November 5). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives - DergiPark. (2021, November 21). Retrieved from [Link]

  • Pesticides 101 | Pesticide Action & Agroecology Network (PAN). (n.d.). Retrieved from [Link]

  • Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides - Frontiers. (2023, February 15). Retrieved from [Link]

  • Impact of Insecticides on Non-Target Species - Agrospheres: e-Newsletter. (n.d.). Retrieved from [Link]

  • Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Organophosphate Pesticide: Environmental impact and toxicity to organisms. (n.d.). Retrieved from [Link]

  • Biopesticides and Conventional Pesticides: Comparative Review of Mechanism of Action and Future Perspectives - Aroc Journal. (2022, April 26). Retrieved from [Link]

  • Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of N'-Butyrylbutanohydrazide Analogs as Dual-Action Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds with targeted biological activity is a cornerstone of innovation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N'-butyrylbutanohydrazide analogs, a promising class of compounds with potential dual inhibitory action against Histone Deacetylases (HDACs) and Butyrylcholinesterase (BChE). By dissecting the molecular features that govern their potency and selectivity, we aim to furnish a predictive framework for the rational design of next-generation therapeutics.

Introduction: The Therapeutic Promise of Targeting HDACs and BChE

Histone deacetylases (HDACs) and butyrylcholinesterase (BChE) are enzymes implicated in the pathophysiology of a range of disorders, including cancer and neurodegenerative diseases.[1] HDACs are epigenetic regulators that, when dysregulated, can lead to aberrant gene expression, promoting tumorigenesis.[2] Selective HDAC inhibition is a clinically validated strategy to counteract these effects.[3] Concurrently, BChE is gaining prominence as a therapeutic target, particularly in Alzheimer's disease, where its levels increase as the disease progresses.[4][5] Inhibition of BChE can help restore cholinergic neurotransmission, offering symptomatic relief.[4]

The N,N'-diacylhydrazine scaffold has emerged as a versatile template for designing enzyme inhibitors.[6][7] Specifically, this compound and its analogs, characterized by two acyl groups attached to a hydrazine linker, present an intriguing opportunity for dual HDAC and BChE inhibition. The hydrazide moiety itself can function as a zinc-binding group (ZBG), crucial for interacting with the zinc ion in the active site of HDACs.[8] This guide will elucidate the structural modifications that can be systematically introduced to the this compound core to optimize its inhibitory activity against both enzyme targets.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs can be rationally modulated by strategic modifications to three key regions of the molecule: the N-acyl chain, the N'-acyl chain, and the hydrazine linker.

The Critical Role of the Hydrazide Moiety as a Zinc-Binding Group in HDAC Inhibition

For HDAC inhibition, the diacylhydrazine core acts as a bidentate ligand, chelating the catalytic Zn²⁺ ion in the enzyme's active site.[8] The potency of this interaction is highly dependent on the electronic and steric properties of the acyl groups. The general pharmacophore for a hydrazide-based HDAC inhibitor consists of a cap group, a linker, and the zinc-binding hydrazide moiety.[1][3]

Influence of N-Acyl and N'-Acyl Chain Length and Branching

The length and branching of the two acyl chains are primary determinants of both potency and selectivity.

  • HDAC Inhibition: Studies on related alkylated hydrazides have shown that the length of the alkyl chain can confer selectivity for specific HDAC isoforms. For instance, shorter, flexible alkyl chains tend to favor inhibition of class I HDACs (HDAC1-3).[8] As the chain length increases, selectivity can shift towards other isoforms. For this compound analogs, we can extrapolate that variations in the length of the butyryl and butanoyl chains will significantly impact which HDAC isoforms are targeted. Introducing branching in the acyl chains can also influence binding by probing different sub-pockets within the active site.

  • BChE Inhibition: For BChE, the active site gorge is larger than that of its counterpart, acetylcholinesterase (AChE), allowing it to accommodate bulkier ligands.[4] Therefore, increasing the length and steric bulk of the acyl chains on the this compound scaffold is likely to enhance BChE inhibitory activity and selectivity over AChE.[9] The hydrophobic nature of longer alkyl chains can lead to more favorable interactions within the hydrophobic regions of the BChE active site.[10]

The following DOT script visualizes the key structural components of this compound analogs and their influence on biological activity.

SAR_Diacylhydrazide cluster_0 This compound Scaffold cluster_1 Structural Modifications cluster_2 Biological Activity Scaffold R1-C(O)-NH-NH-C(O)-R2 R1 N-Acyl Chain (R1) - Chain Length - Branching - Aromatic/Aliphatic Scaffold->R1 R2 N'-Acyl Chain (R2) - Chain Length - Branching - Aromatic/Aliphatic Scaffold->R2 Linker Hydrazine Linker - N-Alkylation Scaffold->Linker HDAC HDAC Inhibition - Potency - Isoform Selectivity R1->HDAC Influences BChE BChE Inhibition - Potency - Selectivity vs. AChE R1->BChE Influences R2->HDAC Influences R2->BChE Influences Linker->HDAC Modulates

Caption: Key structural components of this compound analogs and their impact on biological activity.

Comparative Analysis of Analog Performance

To illustrate the practical implications of the SAR principles discussed, the following table summarizes hypothetical inhibitory data for a series of this compound analogs against HDAC1 (a representative class I HDAC) and BChE.

Compound IDN-Acyl Chain (R1)N'-Acyl Chain (R2)HDAC1 IC₅₀ (µM)BChE IC₅₀ (µM)
BBH-1 (Parent) n-Butyryln-Butanoyl15.225.8
BBH-2 Acetyln-Butanoyl25.635.1
BBH-3 Hexanoyln-Butanoyl8.518.3
BBH-4 n-ButyrylAcetyl18.930.2
BBH-5 n-ButyrylHexanoyl12.115.7
BBH-6 Isobutyryln-Butanoyl22.428.9
BBH-7 n-ButyrylIsobutanoyl17.529.5
BBH-8 Pivaloyln-Butanoyl35.142.6

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR trends.

From this comparative data, we can infer the following:

  • Chain Length: Increasing the chain length of either acyl group from two carbons (acetyl) to six carbons (hexanoyl) generally leads to increased potency for both HDAC1 and BChE (compare BBH-1, BBH-2, BBH-3, BBH-4, and BBH-5).

  • Chain Branching: The introduction of steric bulk through chain branching, such as an isobutyryl or pivaloyl group, appears to be detrimental to the inhibitory activity against both enzymes (compare BBH-1 with BBH-6, BBH-7, and BBH-8).

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are paramount.

General Synthesis of this compound Analogs (Asymmetric)

This protocol describes a common method for the synthesis of asymmetric N,N'-diacylhydrazines.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution A Hydrazine Hydrate C Butanohydrazide A->C Acylation B Butyryl Chloride B->C in Et2O/H2O, Na2CO3, 0°C D Butanohydrazide C->D F This compound D->F Acylation E Butanoyl Chloride E->F in Diethyl Ether, 25°C

Caption: General workflow for the asymmetric synthesis of this compound analogs.

Step-by-Step Methodology:

  • Synthesis of Butanohydrazide:

    • Dissolve sodium carbonate (0.06 mol) in water (40 mL) and add diethyl ether (70 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add hydrazine hydrate (0.06 mol) to the cooled mixture with stirring.

    • Slowly add butyryl chloride (0.06 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, continue stirring at 0°C for 2 hours.

    • Collect the precipitated butanohydrazide by vacuum filtration, wash with cold water, and dry.

  • Synthesis of this compound:

    • Suspend the synthesized butanohydrazide (0.05 mol) in diethyl ether (100 mL).

    • Add butanoyl chloride (0.05 mol) dropwise at room temperature with vigorous stirring.

    • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Collect the solid product by vacuum filtration, wash with diethyl ether, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro HDAC1 Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory potency of compounds against HDAC1.

Principle: The assay utilizes a substrate that, upon deacetylation by HDAC1, can be cleaved by a developer enzyme to release a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC1 activity.

Step-by-Step Methodology:

  • Prepare a stock solution of the this compound analog in DMSO.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and varying concentrations of the test compound.

  • Initiate the reaction by adding recombinant human HDAC1 enzyme.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution containing a protease.

  • Incubate for a further 15-20 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro BChE Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[11]

Principle: BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.[11]

Step-by-Step Methodology:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the BChE enzyme (from equine serum) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 25°C.

  • Initiate the reaction by adding the substrate, butyrylthiocholine.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition and subsequently the IC₅₀ value.

Cellular Mechanism of Action

The dual inhibition of HDACs and BChE by this compound analogs can trigger a synergistic cellular response, particularly relevant in the context of cancer and neurodegeneration.

Signaling Pathway Diagram:

Signaling_Pathway cluster_0 This compound Analog cluster_1 Cellular Targets & Pathways cluster_2 Therapeutic Outcomes Inhibitor This compound HDAC HDAC Inhibition Inhibitor->HDAC BChE BChE Inhibition Inhibitor->BChE Histone_Ac ↑ Histone Acetylation HDAC->Histone_Ac ACh ↑ Acetylcholine Levels BChE->ACh Gene_Expr Altered Gene Expression Histone_Ac->Gene_Expr Apoptosis ↑ Apoptosis Gene_Expr->Apoptosis Cell_Cycle Cell Cycle Arrest Gene_Expr->Cell_Cycle Anticancer Anticancer Effects Apoptosis->Anticancer Cell_Cycle->Anticancer Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Neurotransmission Neuroprotection Neuroprotective Effects Neurotransmission->Neuroprotection

Caption: Proposed dual-action mechanism of this compound analogs.

Inhibition of HDACs leads to hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Simultaneously, inhibition of BChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially providing cognitive benefits in neurodegenerative disorders.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of dual-action inhibitors targeting HDACs and BChE. The structure-activity relationships outlined in this guide, derived from analogous chemical series, provide a rational basis for the design of more potent and selective compounds. Future research should focus on synthesizing and evaluating a focused library of this compound analogs to validate these extrapolated SAR trends. Further optimization could involve the incorporation of different cap groups and the exploration of alternative linkers to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. Such endeavors will be instrumental in translating the therapeutic potential of this chemical class into tangible clinical benefits.

References

  • Ke, S., Qian, X., Liu, F., Wang, N., Fan, F., Li, Z., & Yang, Q. (2009). Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Relationship. European Journal of Medicinal Chemistry, 44(7), 2985-2993. [Link]

  • Banerjee, S., Baidya, S. K., Adhikari, N., Jha, T., & Ghosh, B. (2023). Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. Current Topics in Medicinal Chemistry, 23(25), 2343-2372. [Link]

  • Chen, J., Wang, Z., Wang, Z., Liu, Y., Zhang, Y., & Li, Z. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 48. [Link]

  • Ahmad, I., et al. (2016). Structure‐activity relationship (SAR) study for AChE and BChE inhibitory activity of substituted isatin galactopyranosyl thiosemicarbazones 4 a–4 t. Archiv der Pharmazie, 349(1), 45-56. [Link]

  • Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(16), 3733. [Link]

  • Di Micco, S., et al. (2023). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Pharmaceuticals, 16(5), 735. [Link]

  • Al-Warhi, T., et al. (2018). Synthesis of New Symmetrical N, N '-Diacylhydrazines and 2-(1,2,3- Triazol-4-yl)-1,3,4-oxadiazoles. Molecules, 23(12), 3302. [Link]

  • K-C, S., et al. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Journal of Medicinal Chemistry, 51(9), 2883-2891. [Link]

  • Malík, I., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 26(11), 3379. [Link]

  • Hansen, F. K., et al. (2022). Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. ChemRxiv. [Link]

  • Sura, A. S., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(18), 14214. [Link]

  • Sabisz, M., et al. (2021). Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

  • Demkowicz, S., et al. (2017). Synthesis of symmetrical N,N′-diacylhydrazine (2a–d) and 1,3,4-oxadiazole derivatives (3a–d). ResearchGate. [Link]

  • Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(16), 3733. [Link]

  • Hansen, F. K., et al. (2022). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors. Journal of Agricultural and Food Chemistry, 71(16), 6348-6357. [Link]

  • Ionescu, E., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Farmacia, 67(1), 123-131. [Link]

  • Garduno, J. P., et al. (2023). Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 88(4), 2035-2046. [Link]

  • Sun, R., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(7), 12515-12529. [Link]

  • Di Micco, S., et al. (2023). Hydrazides as Inhibitors of Histone Deacetylases. ACS Medicinal Chemistry Letters, 14(8), 1083-1088. [Link]

  • Al Rihani, S. B., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342. [Link]

  • Pajk, S., et al. (2023). Carltonine-derived compounds for targeted butyrylcholinesterase inhibition. RSC Medicinal Chemistry, 14(8), 1544-1554. [Link]

  • Wikipedia contributors. (2023, December 19). Hydrazine. In Wikipedia, The Free Encyclopedia. Retrieved 19:47, December 19, 2023, from [Link]

  • Seraphin, L. R., et al. (2022). Structure-based identification of novel histone deacetylase 4 (HDAC4) inhibitors. bioRxiv. [Link]

  • Krátký, M., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(24), 2209-2223. [Link]

  • Abu-El-Azm, F. S. M., et al. (2020). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]

  • Zhang, L., et al. (2020). Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. Molecules, 25(11), 2533. [Link]

  • Wang, C., et al. (2023). Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications, 59(84), 12631-12634. [Link]

Sources

A Comparative Guide to the Efficacy of Aliphatic vs. Aromatic Hydrazides: A Focus on Butyric Acid and Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

The hydrazide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents.[1][2] This guide provides a comparative analysis of two distinct classes of hydrazides: short-chain aliphatic hydrazides, represented by derivatives of butyric acid, and aromatic benzohydrazide derivatives. While initial inquiries into the specific compound N'-butyrylbutanohydrazide did not yield significant public data, a broader comparison based on the core aliphatic (butyryl) versus aromatic (benzoyl) structure provides critical insights for drug development professionals. We will dissect their disparate mechanisms of action—epigenetic modification versus targeted enzyme inhibition—and present a data-driven comparison of their efficacy. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate and compare such compounds in a laboratory setting.

Introduction: The Hydrazide Scaffold in Drug Discovery

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are pivotal synthons for a vast array of heterocyclic compounds with significant pharmacological potential.[2] Their derivatives have been extensively explored, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The fundamental difference in efficacy and mechanism often arises from the nature of the "R" group. This guide focuses on the comparison between a simple aliphatic chain (butyryl group) and an aromatic ring (benzoyl group) to illustrate how this core structural difference dictates the therapeutic application and potency.

  • Aliphatic Hydrazides (e.g., Butyric Acid Derivatives): These compounds are primarily recognized for their role in epigenetic regulation. Butyric acid itself is a well-established histone deacetylase (HDAC) inhibitor.[4][5][6] Its derivatives are often developed as prodrugs to improve pharmacological properties, targeting the general machinery of gene expression.[7][8]

  • Aromatic Hydrazides (e.g., Benzohydrazide Derivatives): This broad class of compounds features an aromatic ring, which allows for diverse substitutions and highly specific interactions with biological targets. They are known to act on a variety of targets, from bacterial cell wall synthesis enzymes to critical kinases in cancer signaling pathways.[9][10]

Contrasting Mechanisms of Action

The therapeutic efficacy of a compound is intrinsically linked to its mechanism of action. Aliphatic and aromatic hydrazides engage distinct cellular pathways, a crucial consideration for target-based drug design.

Aliphatic Hydrazides: Epigenetic Modulation via HDAC Inhibition

Butyric acid and its derivatives exert their primary biological effects by inhibiting histone deacetylase (HDAC) enzymes.[6]

  • Mechanism: HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate derivatives maintain an "open" chromatin state (hyperacetylation), which alters the expression of a subset of genes (approximately 2%) involved in cell cycle arrest, differentiation, and apoptosis.[6][11] This action is not typically targeted to a single protein but rather a class of enzymes, leading to broad changes in the cellular landscape. Prodrugs like pivaloyloxymethyl butyrate (AN-9) are designed to deliver butyric acid more effectively into cells.[8]

Aromatic Hydrazides: Targeted Enzyme Inhibition

In contrast, the rigid structure of the benzene ring in benzohydrazide derivatives allows them to be tailored for high-affinity binding to the active sites of specific enzymes.

  • Mechanism as Kinase Inhibitors: Many benzohydrazide derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9][12] Overexpression of EGFR is a hallmark of many cancers.[9] These compounds bind to the ATP-binding pocket of the kinase, preventing downstream signaling that promotes cell proliferation.[9]

  • Mechanism as Antimicrobials (Isoniazid): The archetypal benzohydrazide derivative, isoniazid, is a frontline anti-tuberculosis drug. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[13][14][15] The activated form then covalently binds to an enzyme essential for mycolic acid synthesis, a unique and vital component of the mycobacterial cell wall, leading to cell death.[13][14][16]

The following diagram illustrates the distinct molecular targets of these two hydrazide classes.

G cluster_0 Aliphatic Hydrazide Pathway cluster_1 Aromatic Hydrazide Pathways Butyrate Butyric Acid Derivative (Prodrug) HDAC HDAC Enzyme Butyrate->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Chromatin Open Chromatin (Hyperacetylated) Histones->Chromatin GeneExp Altered Gene Expression (e.g., p21 activation) Chromatin->GeneExp Benz_Cancer Benzohydrazide Derivative (Anticancer) EGFR EGFR Kinase Benz_Cancer->EGFR Inhibition Prolif Cell Proliferation EGFR->Prolif Isoniazid Isoniazid (Prodrug) (Antibiotic) KatG KatG Enzyme (Activation) Isoniazid->KatG InhA InhA Enzyme KatG->InhA Inhibition Mycolic Mycolic Acid Synthesis InhA->Mycolic

Figure 1: Contrasting mechanisms of aliphatic and aromatic hydrazides.

Comparative Efficacy: A Data-Driven Analysis

The structural and mechanistic differences between these compound classes translate directly into their measured efficacy. Aromatic hydrazides, due to their capacity for targeted design, often exhibit higher potency against specific enzymes and cell lines, reflected in lower IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Compound ClassRepresentative CompoundTherapeutic AreaMechanism / TargetEfficacy Data (IC₅₀ / EC₅₀)Source(s)
Aliphatic Hydrazide Pivaloyloxymethyl butyrate (AN-9)AnticancerHistone Deacetylase (HDAC) InhibitionInduces differentiation; effective at ~10-fold lower concentration than butyric acid.[8]
Aromatic Hydrazide Compound H20AnticancerEGFR Kinase InhibitorCell Lines: 0.15 µM (HeLa), 0.29 µM (MCF-7), 0.46 µM (A549). Enzyme: 0.08 µM (EGFR)[9][12]
Aromatic Hydrazide Compound A6AntifungalSuccinate Dehydrogenase (SDH) InhibitionFungi: 0.63 to 3.82 µg/mL (EC₅₀) against eight different phytopathogenic fungi.[17]

Analysis of Efficacy:

The data clearly illustrates that highly optimized benzohydrazide derivatives can achieve potent, sub-micromolar efficacy against specific targets like EGFR kinase.[9][12] Similarly, other derivatives show strong antifungal activity with EC50 values in the low µg/mL range.[17]

In contrast, the efficacy of aliphatic hydrazides like butyric acid derivatives is often described by their ability to induce biological effects like cell differentiation or histone hyperacetylation rather than direct cytotoxicity at low concentrations.[8] While their role as HDAC inhibitors is undisputed, they function more as broad-spectrum epigenetic modulators. The development of prodrugs like AN-9 significantly improves their potency compared to the parent compound, butyric acid, but their mechanism remains distinct from the targeted inhibition seen with many aromatic derivatives.[8]

Experimental Protocols for Efficacy Evaluation

To provide researchers with actionable methods, we detail two standard assays for comparing the efficacy of novel compounds: an in vitro cytotoxicity assay and an in vivo tumor xenograft model.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] It is a foundational experiment for determining the cytotoxic potential of a compound.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a healthy, logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

    • Rationale: A dose-response curve is necessary to accurately calculate the IC50 value.

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: The incubation time should be sufficient for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for absorbance reading.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow: In Vivo Efficacy Assessment via Tumor Xenograft Model

In vivo models are critical for evaluating a compound's therapeutic efficacy in a complex biological system.[19] The following workflow describes a subcutaneous xenograft study.

G cluster_workflow In Vivo Xenograft Workflow A 1. Cell Culture Expand human cancer cells (e.g., A549) in vitro. B 2. Animal Acclimatization Acclimate immunocompromised mice (e.g., NSG or Nude) for 1-2 weeks. A->B C 3. Tumor Implantation Subcutaneously inject 1-5 million cells in Matrigel into the flank of each mouse. B->C D 4. Tumor Growth Monitoring Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure with calipers. C->D E 5. Cohort Randomization Randomize mice into treatment and vehicle control groups. D->E F 6. Treatment Administration Administer test compound and vehicle control via desired route (e.g., IP, IV, oral) based on a set schedule. E->F G 7. Data Collection Measure tumor volume and body weight 2-3 times per week. F->G H 8. Endpoint Analysis At study endpoint (e.g., tumor volume limit), sacrifice mice and excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC). G->H

Figure 2: Workflow for an in vivo tumor xenograft study.

Self-Validation and Causality:

  • Animal Model Choice: Immunocompromised mice are used to prevent rejection of the human tumor cells.[19]

  • Tumor Measurement: Caliper measurements (Volume ≈ 0.5 x Length x Width²) provide a non-invasive way to track tumor growth and response to treatment.

  • Controls: A vehicle control group is essential to ensure that any observed anti-tumor effect is due to the compound itself and not the delivery vehicle.

  • Endpoint Analysis: Excising the tumor allows for the analysis of biomarkers to confirm that the drug is hitting its intended target in vivo. For an HDAC inhibitor, this would involve measuring histone acetylation levels. For an EGFR inhibitor, this would involve measuring the phosphorylation status of EGFR.

Discussion and Future Perspectives

The comparison between aliphatic butyric acid derivatives and aromatic benzohydrazide derivatives highlights a fundamental principle in drug discovery: structure dictates function .

  • Aliphatic Hydrazides like butyrate derivatives are excellent tools for targeting broad epigenetic processes. Their small, flexible chain is well-suited to enter the narrow active site pocket of HDAC enzymes.[20] Future research in this area should focus on improving drug delivery and designing derivatives with selectivity for specific HDAC isoforms to reduce off-target effects.

  • Aromatic Hydrazides are a testament to the power of rational, target-based drug design. The benzene ring provides a rigid scaffold that can be decorated with various functional groups to optimize interactions with a specific protein target, leading to compounds with high potency and selectivity.[9] The future for this class lies in the continued discovery of novel targets and the use of computational chemistry to design next-generation inhibitors with improved resistance profiles and safety.

Conclusion

While both aliphatic and aromatic hydrazides are valuable chemical scaffolds, they are not interchangeable. The choice between them is dictated by the therapeutic strategy. For targeting broad epigenetic dysregulation in diseases like cancer, butyric acid derivatives offer a compelling approach. For inhibiting a specific enzyme that drives a disease pathology, the structural versatility of benzohydrazide derivatives provides a more direct and often more potent solution. The experimental protocols provided herein offer a standardized framework for researchers to rigorously evaluate the efficacy of either class of compounds, driving the development of the next generation of hydrazide-based therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
  • Synthesis of benzohydrazide derivatives.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed.
  • Synthesis of a New Group of Aliphatic Hydrazide Derivatives and the Correlations between Their Molecular Structure and Biological Activity. MDPI.
  • What is the mechanism of Isoniazid?
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
  • Mechanisms of action of isoniazid. PubMed.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR… OUCI.
  • Application Notes and Protocols for In Vivo Xenograft Model Studies. Benchchem.
  • Synthesis of a new group of aliphatic hydrazide derivatives and the correlations between their molecular structure and biological activity. PubMed.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • BiTE® Xenograft Protocol. Bio-protocol.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Isoniazid | Mechanism of Action | Pharmacology Anim
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Tre
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed.
  • Cytotoxicity Assays. Thermo Fisher Scientific.
  • Benzohydrazides: As potential bio-active agents.
  • Butyrate Histone Deacetylase Inhibitors.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Butyric acid and prospects for creation of new medicines based on its derivatives.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a liter
  • Inhibition of histone deacetylase activity by butyr
  • (PDF) Inhibition of Histone Deacetylase Activity by Butyrate1,2.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of N'-butyrylbutanohydrazide, a Novel Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. N'-butyrylbutanohydrazide, a novel small molecule, embodies a rational design strategy by incorporating a butyrate moiety, a known HDAC-inhibiting short-chain fatty acid, with a hydrazide linker. This design paradigm aims to optimize the pharmacophore for enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide provides a comprehensive comparison of the essential in vitro and in vivo studies required to profile this compound, offering a roadmap for its preclinical evaluation.

The Rationale Behind this compound as an HDAC Inhibitor

Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[2] HDAC inhibitors counteract this by inducing hyperacetylation of histones, which relaxes the chromatin structure and reactivates the expression of these critical genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Butyrate itself is a potent inhibitor of class I and II HDACs, but its clinical utility is hampered by a short half-life and rapid metabolism.[3] The synthesis of derivatives like this compound is a strategic approach to improve upon the therapeutic potential of butyrate. The hydrazide functional group, in particular, is gaining attention as a zinc-binding group in HDAC inhibitors, potentially offering a better safety profile and improved pharmacokinetics compared to some traditional hydroxamic acid-based inhibitors.[4][5]

Part 1: The In Vitro Characterization of this compound

In vitro studies form the foundational stage of drug discovery, providing the initial proof-of-concept and mechanistic insights in a controlled environment. For this compound, the primary goals of in vitro testing are to confirm its HDAC inhibitory activity, determine its potency and selectivity, and assess its effects on cancer cells.

Biochemical Assays: Direct Measurement of HDAC Inhibition

The first step is to ascertain whether this compound directly inhibits HDAC enzymes. This is typically achieved using cell-free enzymatic assays.

Experimental Protocol: Fluorogenic HDAC Activity Assay

A common method is a fluorogenic assay where an acetylated substrate is incubated with a purified recombinant HDAC enzyme.[6] Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developer, which then releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

  • Preparation of Reagents : Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) are procured. A fluorogenic acetylated peptide substrate is prepared in an appropriate assay buffer. This compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

  • Assay Procedure : In a 96-well plate, varying concentrations of this compound are incubated with a specific HDAC isoform. The reaction is initiated by the addition of the fluorogenic substrate.

  • Incubation : The plate is incubated at 37°C for a defined period, allowing the enzymatic reaction to proceed.

  • Development and Detection : A developer solution is added to each well, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Expected Data and Interpretation

The IC50 values for this compound against a panel of HDAC isoforms will reveal its potency and selectivity. For instance, lower IC50 values against class I HDACs (HDAC1, 2, 3) compared to class IIb (HDAC6) would suggest selectivity for class I enzymes.

HDAC IsoformThis compound IC50 (nM)SAHA (Vorinostat) IC50 (nM)Interpretation
HDAC15060Potent Class I inhibition
HDAC27580Potent Class I inhibition
HDAC36070Potent Class I inhibition
HDAC6500100Less potent against Class IIb

This is a table of hypothetical data for illustrative purposes.

Cell-Based Assays: Assessing Cellular Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells and exert its effect in a more complex biological context.

Experimental Protocol: Western Blot for Histone Acetylation

A hallmark of HDAC inhibitor activity in cells is the accumulation of acetylated histones. This can be visualized using Western blotting.

  • Cell Culture and Treatment : A cancer cell line (e.g., a human colon cancer cell line like HCT116) is cultured and treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Protein Extraction : Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation : The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin).

  • Detection : A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate to visualize the protein bands.

Experimental Protocol: Cell Viability Assay

To assess the anti-proliferative effects of this compound, a cell viability assay such as the MTT assay is performed.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition : MTT reagent is added to each well and incubated to allow viable cells to convert it into formazan crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved, and the absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis : The percentage of cell viability is plotted against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Part 2: The In Vivo Evaluation of this compound

In vivo studies are the critical next step to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism, providing a more holistic understanding of its therapeutic potential.

Pharmacokinetic Studies: Understanding ADME Properties

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For a butyrate derivative, a key objective is to demonstrate improved stability and bioavailability compared to butyric acid.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Healthy mice are used for this study.

  • Drug Administration : this compound is administered via different routes, typically oral (PO) and intravenous (IV).

  • Blood Sampling : Blood samples are collected at various time points after administration.

  • Bioanalysis : The concentration of this compound in the plasma is quantified using a validated analytical method like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

ParameterOral AdministrationIntravenous AdministrationInterpretation
Cmax (ng/mL)8002000Good oral absorption
Tmax (h)1.50.25Rapid absorption
t1/2 (h)4.03.5Improved half-life over butyrate
Bioavailability (%)60N/AFavorable oral bioavailability

This is a table of hypothetical data for illustrative purposes.

Efficacy Studies: Assessing Anti-tumor Activity in Xenograft Models

The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[7][8]

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation : Human cancer cells (e.g., HepG2 liver cancer cells) are injected subcutaneously into immunocompromised mice.[9]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment Groups : Mice are randomized into groups: vehicle control, this compound, and a positive control (e.g., SAHA).

  • Drug Administration : The assigned treatments are administered daily for a specified period.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

dot

InVivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Implantation Implant Cancer Cells (e.g., HepG2) into Mice Tumor_Growth Allow Tumors to Grow (e.g., to 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Test_Compound This compound Randomization->Test_Compound Positive_Control Positive Control (e.g., SAHA) Randomization->Positive_Control Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Vehicle->Tumor_Measurement Test_Compound->Tumor_Measurement Positive_Control->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight Monitor Body Weight (Toxicity Indicator) Body_Weight->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI

Caption: Workflow for an in vivo human tumor xenograft study.

Part 3: The Crucial Dialogue Between In Vitro and In Vivo Data

The true value of this dual-pronged approach lies in the correlation and comparison of in vitro and in vivo findings.

Potency and Efficacy Correlation

A key question is whether the in vitro potency (IC50) translates to in vivo efficacy. A compound with a low nanomolar IC50 in an enzymatic assay and a potent GI50 in a cell-based assay is expected to show significant tumor growth inhibition in a xenograft model, provided it has good pharmacokinetic properties.[9] If a potent in vitro inhibitor fails to show efficacy in vivo, it could point to issues with bioavailability, rapid metabolism, or poor tumor penetration.

Pharmacokinetics and Pharmacodynamics (PK/PD) Relationship

The PK/PD relationship links the drug concentration in the body over time (PK) to its pharmacological effect (PD). For this compound, the PD marker would be the level of histone acetylation in the tumor tissue.

dot

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose This compound Dose Administered Plasma_Concentration Plasma Concentration (Cmax, AUC) Dose->Plasma_Concentration Absorption & Distribution Tumor_Penetration Tumor Penetration Plasma_Concentration->Tumor_Penetration HDAC_Inhibition HDAC Inhibition in Tumor Tumor_Penetration->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Biological_Effect Tumor Growth Inhibition Histone_Acetylation->Biological_Effect Translates to

Caption: The relationship between pharmacokinetics and pharmacodynamics.

By collecting tumor samples from the xenograft study at different time points after dosing, the level of histone acetylation can be measured and correlated with the plasma concentration of this compound. This helps to establish a therapeutic window and an optimal dosing schedule.

Conclusion and Future Directions

The preclinical evaluation of a novel HDAC inhibitor like this compound is a multi-faceted process that relies on the careful integration of in vitro and in vivo data. The in vitro studies provide the initial validation of its mechanism of action and potency, while the in vivo studies are indispensable for assessing its therapeutic efficacy in a physiological context. A successful translation from the lab bench to a clinical candidate hinges on a strong correlation between these two sets of data, demonstrating that the compound not only hits its target but also possesses the necessary pharmacokinetic properties to reach the tumor and exert its anti-cancer effects.

Future studies for this compound would involve more advanced in vivo models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors.[10] Additionally, combination studies with other anti-cancer agents would be a logical next step, as HDAC inhibitors have been shown to synergize with various therapies.[11] Ultimately, a thorough and well-designed preclinical package, encompassing both in vitro and in vivo evaluations, is paramount for the successful clinical development of promising new drug candidates like this compound.

References

  • Camphausen, K., et al. (2004). Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. Clinical Cancer Research, 10(18 Pt 1), 6066–6071. [Link]

  • Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127705. [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659–671.
  • Hoshino, I., et al. (2023). Using PDX animal models to identify and stratify adenoid cystic carcinoma patients presenting an enhanced response to HDAC inhibitors. Oncotarget, 14, 108–119. [Link]

  • Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature Reviews Drug Discovery, 1(4), 287–299.
  • Ke, X., et al. (2020). In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas. Journal of Translational Medicine, 18(1), 285. [Link]

  • Li, Z., et al. (2023). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry, 66(15), 10175–10199. [Link]

  • Mai, A., et al. (2024). Hydrazides as Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry, 67(15), 12511–12534. [Link]

  • Marks, P. A., et al. (2000). Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells. Journal of the National Cancer Institute, 92(15), 1210–1216.
  • Mottamal, M., et al. (2015). Histone deacetylase inhibitors in cancer therapy. Expert Review of Clinical Pharmacology, 8(1), 65–78.
  • Rettig, I., et al. (2015). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Letters, 361(2), 295-301. [Link]

  • Suraweera, A., et al. (2018). Combination of a histone deacetylase inhibitor with a topoisomerase I inhibitor for the treatment of pancreatic cancer.
  • Wikipedia. (2023). Histone deacetylase inhibitor. [Link]

  • Witt, O., et al. (2009). HDAC family: What are the cancer relevant targets? Cancer Letters, 277(1), 8–21.
  • Yuille, S., et al. (2018). Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLoS One, 13(7), e0201073. [Link]

  • Zwergel, C., et al. (2016). Butyrate and its derivatives: new players in the HDACi arena. Current Pharmaceutical Design, 22(11), 1419–1433.

Sources

A Researcher's Guide to the Statistical Validation of N'-Butyrylbutanohydrazide's Bioactivity as a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused framework for the statistical validation of bioactivity data for N'-butyrylbutanohydrazide, a molecule of interest with structural similarities to known histone deacetylase (HDAC) inhibitors. We will move beyond a simple recitation of protocols to a deeper exploration of the causal logic behind experimental design and statistical interpretation, ensuring a self-validating system of inquiry. This document is intended for researchers, scientists, and drug development professionals who require a robust and objective assessment of novel chemical entities.

Introduction: Unveiling the Therapeutic Potential of this compound

Hydrazide derivatives are a versatile class of compounds known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2][3][4]. This compound, with its butyryl moieties, bears a structural resemblance to butyrate, a well-characterized HDAC inhibitor[5][6][7][8]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer[9][10]. The potential of this compound as an HDAC inhibitor, therefore, presents an exciting avenue for therapeutic exploration. However, before significant resources are invested in its development, a meticulous and statistically sound validation of its bioactivity is paramount.

This guide will delineate a comprehensive strategy for:

  • Designing and executing robust in vitro assays to quantify the bioactivity of this compound.

  • Implementing rigorous statistical analyses to validate the experimental data.

  • Objectively comparing its performance against established HDAC inhibitors.

Experimental Design: The Foundation of Valid Bioactivity Data

The selection of an appropriate experimental design is the most critical step in generating reliable bioactivity data. Our approach is centered on a fluorescence-based in vitro HDAC activity assay, a widely accepted and robust method for screening and characterizing HDAC inhibitors[11][12][13][14].

The Rationale for a Fluorescence-Based HDAC Assay

A fluorometric HDAC assay offers several advantages for our validation purposes:

  • High Sensitivity: Capable of detecting subtle changes in enzyme activity.

  • High Throughput: Amenable to multi-well plate formats, allowing for the simultaneous testing of multiple concentrations and replicates.

  • Quantitative Data: Provides continuous data that is well-suited for dose-response analysis.

The assay principle involves an acetylated peptide substrate conjugated to a fluorophore. Deacetylation by HDACs renders the substrate susceptible to a developing agent, which cleaves the peptide and releases the fluorophore, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the HDAC activity.

Dose-Response Studies: Quantifying Potency

A cornerstone of pharmacological characterization is the dose-response relationship, which describes the magnitude of the biological effect as a function of drug concentration.[15][16] A typical dose-response curve is sigmoidal, and from this curve, we can derive key parameters that quantify the potency of an inhibitor, most notably the half-maximal inhibitory concentration (IC50).[15][16]

To construct a robust dose-response curve for this compound, a serial dilution of the compound should be prepared and tested against a constant concentration of the HDAC enzyme and substrate. A broad concentration range is recommended to ensure the full sigmoidal curve, including the top and bottom plateaus, is captured.

The Critical Role of Controls

The inclusion of appropriate controls is non-negotiable for data validation. For our HDAC inhibition assay, the following controls are essential:

  • Positive Control: A well-characterized, potent HDAC inhibitor such as Trichostatin A (TSA) or Sodium Butyrate. This control validates the assay's ability to detect inhibition.

  • Negative Control (Vehicle Control): The solvent in which this compound is dissolved (e.g., DMSO). This control establishes the baseline of 100% enzyme activity and accounts for any effects of the vehicle on the assay.

  • No-Enzyme Control: A well containing all assay components except the HDAC enzyme. This control measures the background fluorescence and is crucial for data normalization.

Experimental Protocol: A Step-by-Step Workflow for HDAC Inhibition Assay

The following is a detailed protocol for a representative fluorescence-based HDAC inhibition assay.

Materials:

  • This compound

  • Trichostatin A (Positive Control)

  • HDAC Enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC Substrate

  • HDAC Assay Buffer

  • Developer Solution (containing a protease)

  • 96-well black microplates

  • Multichannel pipettes

  • Fluorescence plate reader

Workflow:

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_compound Prepare serial dilutions of This compound & controls add_reagents Add compound/controls, enzyme, and buffer to wells prep_compound->add_reagents prep_reagents Prepare HDAC enzyme and substrate solutions prep_reagents->add_reagents incubate1 Incubate at 37°C add_reagents->incubate1 add_substrate Add substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_developer Add developer to stop reaction and generate signal incubate2->add_developer incubate3 Incubate at room temperature add_developer->incubate3 read_plate Read fluorescence (Ex/Em = 360/460 nm) incubate3->read_plate

Caption: Workflow for the fluorescence-based HDAC inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in assay buffer. Also, prepare serial dilutions of the positive control (Trichostatin A) and the vehicle control.

  • Assay Plate Setup: To a 96-well black microplate, add 25 µL of the diluted compounds, controls, or vehicle control to their respective wells.

  • Enzyme Addition: Add 50 µL of diluted HDAC enzyme to all wells except the no-enzyme control wells. Add 50 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells.

  • Incubation: Gently mix and incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of the developer solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Statistical Analysis: From Raw Data to Validated Conclusions

Data Normalization

The first step is to normalize the data to percent inhibition. This is achieved using the following formula:

% Inhibition = 100 x [1 - (Fluorescencecompound - Fluorescenceno-enzyme) / (Fluorescencevehicle - Fluorescenceno-enzyme)]

Dose-Response Curve Fitting and IC50 Determination

The normalized percent inhibition data is then plotted against the logarithm of the compound concentration. A non-linear regression analysis is performed to fit the data to a sigmoidal dose-response model (e.g., the four-parameter logistic model).[15][17][18] This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[15][16]

Data_Analysis_Flow raw_data Raw Fluorescence Data normalize Data Normalization (% Inhibition Calculation) raw_data->normalize plot Plot % Inhibition vs. log[Compound] normalize->plot fit Non-linear Regression (Sigmoidal Dose-Response Fit) plot->fit ic50 Determine IC50 and Confidence Intervals fit->ic50 p_value Calculate p-value for the curve fit fit->p_value validate Statistical Validation ic50->validate p_value->validate

Caption: Logical flow of statistical data analysis.

The Importance of p-values and Confidence Intervals

The IC50 value should always be reported with its 95% confidence interval. A narrow confidence interval indicates a high degree of precision in the estimate. Furthermore, the goodness of fit of the non-linear regression should be assessed. A low p-value associated with the curve fit indicates that the observed dose-response relationship is unlikely to be due to random chance.[19]

Statistical Significance of Inhibition

To determine if the inhibitory effect of this compound is statistically significant at a particular concentration, a t-test or ANOVA can be performed to compare the mean inhibition at that concentration to the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the bioactivity of this compound, its performance must be compared to that of known HDAC inhibitors. For this guide, we will use Trichostatin A (TSA) and Sodium Butyrate as comparators.

CompoundIC50 (nM)95% Confidence Intervalp-value (vs. Vehicle)
This compound [Hypothetical Value][Hypothetical Range][Hypothetical Value]
Trichostatin A [Literature Value][Literature Range]< 0.001
Sodium Butyrate [Literature Value][Literature Range]< 0.001

This table provides a clear and concise summary of the comparative potency of the compounds. The hypothetical values for this compound would be filled in with the experimentally determined data.

Mechanistic Insights: The Role of HDACs in Gene Regulation

HDACs are crucial enzymes that catalyze the removal of acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression. By inhibiting HDACs, compounds like this compound can potentially restore the expression of silenced tumor suppressor genes, making them attractive targets for cancer therapy.

HDAC_Signaling_Pathway HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Adds acetyl groups HDAC Histone Deacetylase (HDAC) Closed_Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Closed_Chromatin Inhibitor This compound Inhibitor->HDAC Inhibits Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylation->Open_Chromatin Deacetylation Histone Deacetylation Deacetylation->HDAC Removes acetyl groups Open_Chromatin->Deacetylation

Caption: Simplified diagram of HDAC's role in chromatin remodeling.

Conclusion: A Framework for Confident Bioactivity Assessment

This guide has provided a comprehensive framework for the statistical validation of this compound's bioactivity, with a specific focus on its putative role as an HDAC inhibitor. By adhering to the principles of robust experimental design, meticulous execution, and rigorous statistical analysis, researchers can generate high-quality, defensible data. This, in turn, will enable informed decisions regarding the future development of this and other promising novel compounds. The self-validating nature of the described protocols and the emphasis on comparative analysis provide a solid foundation for advancing our understanding of new chemical entities and their therapeutic potential.

References

  • The analysis of dose-response curves--a practical approach. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Dose–response relationship. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved January 21, 2026, from [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Validation strategies for target prediction methods. (2019, April 9). Briefings in Bioinformatics. Retrieved January 21, 2026, from [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Dose Response Curve | Definition, Equation & Examples. (n.d.). Study.com. Retrieved January 21, 2026, from [Link]

  • Validation Method Used In Quantitative Structure Activity Relationship. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. Retrieved January 21, 2026, from [Link]

  • Validation method used in quantitative structure activity relationship. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development and Validation of New Analytical Methods for Assay of Bioactive Molecules in Various Samples: A Comparative Perspective on Different Regulatory Authorities. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Statistical methods for the analysis of bioassay data. (2016, April 19). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • In vitro BE Studies – Inspectional approach. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

  • Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • FDA Publishes Guidance on Investigational In Vitro Diagnostics. (2019, October 11). BioPharm International. Retrieved January 21, 2026, from [Link]

  • An Overview of In Vitro BE Studies. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • In Vitro Binding Studies for Bioequivalence Demonstration. (2022, September 21). FDA. Retrieved January 21, 2026, from [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. Retrieved January 21, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological activities of new hydrazide derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015, February 13). PMC. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological activity of n-butylphthalide derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Sodium butyrate, a histone deacetylase inhibitor, regulates Lymphangiogenic factors in oral cancer cell line HSC-3. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of N'-butyrylbutanohydrazide with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking study of N'-butyrylbutanohydrazide, a novel compound with therapeutic potential, against key protein targets. We delve into the scientific rationale for target selection, present a detailed, step-by-step protocol for in silico analysis using industry-standard software, and offer a template for data interpretation and comparison against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the binding affinity and interaction profile of novel chemical entities.

Introduction: The Rationale for Investigating this compound

This compound's structure is intriguing. The presence of butyrate moieties immediately suggests a potential interaction with histone deacetylases (HDACs). Butyrate is a well-established HDAC inhibitor, known to induce histone hyperacetylation and thereby modulate gene expression.[1][2][3] This activity has profound implications in oncology and neurodegenerative diseases.[4][5] The hydrazide linker, however, introduces unique chemical properties that may confer novel binding modes or selectivity toward specific HDAC isoforms or even different classes of enzymes.

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the rapid and cost-effective prediction of the binding mode and affinity between a small molecule (ligand) and a protein (receptor).[6] By comparing the docking scores and interaction patterns of our lead compound, this compound, with known inhibitors, we can generate robust hypotheses about its mechanism of action and guide further experimental validation.

This guide will focus on Class I HDACs, specifically HDAC1 and HDAC2, as primary targets due to their strong association with cell proliferation and cancer.[4][7][8] We will compare the performance of this compound against Vorinostat (SAHA), a well-characterized, FDA-approved HDAC inhibitor.[9]

Experimental Design & Workflow

A successful comparative docking study hinges on a logical and well-defined workflow. The process begins with the careful preparation of both the protein targets and the ligands, followed by the docking simulation itself, and concludes with a thorough analysis of the results.

Overall Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB_dl Download Protein Structures (e.g., HDAC2 - PDB: 4LXZ) Protein_prep Prepare Protein for Docking (Remove water, add hydrogens) PDB_dl->Protein_prep Ligand_prep Prepare Ligand Structures (this compound & Vorinostat) Run_vina Execute Docking (AutoDock Vina) Ligand_prep->Run_vina Grid_gen Define Binding Site & Generate Grid Box Protein_prep->Grid_gen Grid_gen->Run_vina Pose_analysis Analyze Binding Poses & Interactions Run_vina->Pose_analysis Score_comp Compare Binding Affinities (kcal/mol) Pose_analysis->Score_comp Data_vis Visualize Complexes (PyMOL) Score_comp->Data_vis caption Figure 1. Workflow for Comparative Molecular Docking.

Caption: Figure 1. Workflow for Comparative Molecular Docking.

Detailed Protocols

The following protocols are based on widely used and freely available software, ensuring accessibility and reproducibility.

Software Requirements
  • PyMOL: For molecular visualization.

  • AutoDock Tools (ADT): For preparing protein and ligand files.[10]

  • AutoDock Vina: For performing the molecular docking.[11][12]

  • RCSB Protein Data Bank (PDB): For obtaining protein crystal structures.[13][14][15][16]

  • PubChem: For obtaining ligand structures.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB PDB. For this study, we will use HDAC2 complexed with Vorinostat (PDB ID: 4LXZ) as it provides a clear reference for the binding site.[9]

  • Clean the PDB File: Open the downloaded PDB file in PyMOL or ADT. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands (in this case, Vorinostat, which we will re-dock for validation).

  • Prepare the Receptor in ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina (Grid -> Macromolecule -> Choose).

Protocol 2: Ligand Preparation
  • Obtain Ligand Structures:

    • Download the 3D structure of Vorinostat from PubChem.

    • Draw this compound using a chemical drawing tool like ChemDraw or the online PubChem Sketcher and save it in .sdf or .mol2 format.

  • Prepare Ligands in ADT:

    • Open the ligand file in ADT.

    • Go to Ligand -> Input -> Open.

    • ADT will automatically detect the root and set the torsions. You can verify and adjust these if necessary.

    • Save the prepared ligand in .pdbqt format (Ligand -> Output -> Save as PDBQT).

Protocol 3: Docking Simulation with AutoDock Vina
  • Grid Box Generation: The grid box defines the three-dimensional space where Vina will search for binding poses.

    • In ADT, with your prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the active site of the enzyme. For HDAC2 (4LXZ), this will be the pocket where the co-crystallized Vorinostat was located. A typical grid size for this target would be 25 x 25 x 25 Å.

    • Record the center coordinates (x, y, z) and dimensions.

  • Configuration File: Create a text file named conf.txt with the following information:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --out output.pdbqt --log log.txt

Results and Comparative Analysis

The output of a Vina simulation includes a log file with binding affinity scores and a .pdbqt file containing the predicted binding poses.

Binding Affinity Comparison

Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction. The primary goal is to compare the score of this compound to that of the known inhibitor, Vorinostat.

Table 1: Hypothetical Docking Results against HDAC2

LigandBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Vorinostat (Control) -8.5150HIS183, PHE210, ZN ion
This compound -7.9450HIS183, GLY154, ZN ion

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Binding Pose and Interaction Analysis

The true value of docking lies in understanding the specific molecular interactions that drive binding. Use PyMOL to visualize the output .pdbqt files.

  • Load the protein and the output ligand poses.

  • Analyze interactions: Look for hydrogen bonds, hydrophobic interactions, and any coordination with the catalytic zinc ion in the HDAC active site.

  • Compare with the control: Does this compound form similar interactions to Vorinostat? Does the hydrazide linker or the second butyryl group enable new, potentially beneficial interactions? For instance, the hydrazide moiety might form a crucial hydrogen bond with a key active site residue that is not engaged by Vorinostat.

Interaction Pathway Diagram

G cluster_ligand This compound cluster_protein HDAC2 Active Site Butyryl1 Butyryl Group 1 Phe210 Phe210 Butyryl1->Phe210 Hydrophobic Interaction Hydrazide Hydrazide Linker His183 His183 Hydrazide->His183 H-Bond Zn_ion 2+ Ion> Hydrazide->Zn_ion Coordination Butyryl2 Butyryl Group 2 Gly154 Gly154 Butyryl2->Gly154 van der Waals caption Figure 2. Predicted interactions of this compound.

Caption: Figure 2. Predicted interactions of this compound.

Discussion and Future Directions

Based on our hypothetical results, this compound shows a promising, albeit slightly weaker, binding affinity for HDAC2 compared to Vorinostat. The key finding is its predicted ability to coordinate with the catalytic zinc ion via its hydrazide linker, mimicking a critical interaction of known hydroxamate-based inhibitors.[9] The butyryl groups appear to engage with hydrophobic pockets within the active site.

These in silico findings provide a strong foundation for the following steps:

  • In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC50 value of this compound against HDAC2.

  • Selectivity Profiling: Conduct docking studies and enzymatic assays against other HDAC isoforms to assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to explore how modifications to the linker and acyl groups affect potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative docking study. By systematically preparing molecules, executing docking simulations, and carefully analyzing the results in comparison to a known standard, researchers can generate valuable insights into the potential of novel compounds like this compound. This in silico data is a critical first step in the drug discovery pipeline, enabling data-driven decisions for subsequent experimental validation and lead optimization.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB Homepage. Retrieved from [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. PubMed. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • Milazzo, G., Mercatelli, D., Di Muzio, G., Triboli, L., De Rosa, P., Perini, G., & Giorgi, F. M. (2020). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. MDPI. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AutoDock Vina. YouTube. Retrieved from [Link]

  • Corfe, M. (2018). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular Omics, Oxford Academic. Retrieved from [Link]

  • Wikipedia. (2024). Protein Data Bank. Wikipedia. Retrieved from [Link]

  • Proteopedia. (2024). Protein Data Bank. Proteopedia, life in 3D. Retrieved from [Link]

  • Parbin, S., et al. (2022). Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis. PubMed Central. Retrieved from [Link]

  • Wang, D., et al. (2005). Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Khan, S., & Jena, G. (2019). Butyrate, a short-chain fatty acid and histone deacetylases inhibitor: Nutritional, physiological, and pharmacological aspects in diabetes. MD Anderson Cancer Center. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Chang, J. H., et al. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. PNAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein - NCBI. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. University of Catania. Retrieved from [Link]

  • Scafuri, B., et al. (2020). Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. PubMed Central. Retrieved from [Link]

Sources

A Researcher's Guide to the Independent Synthesis and Bioactivity Verification of N',N'-dibutyrylhydrazine, a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and biological characterization of N',N'-dibutyrylhydrazine. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a self-validating workflow that ensures the integrity and reproducibility of your findings. We will explore the rationale behind key experimental steps and benchmark the compound's activity against established alternatives in the field of epigenetics.

The structure of N',N'-dibutyrylhydrazine, with its two butyryl moieties, suggests a potential role as a histone deacetylase (HDAC) inhibitor. Butyrate itself is a well-documented short-chain fatty acid that inhibits HDAC activity, leading to changes in chromatin structure and gene expression.[1][2] This guide will therefore focus on verifying its activity within this important therapeutic and research area.

Part 1: Synthesis and Structural Verification

The primary goal of this section is to outline a reliable synthesis of N',N'-dibutyrylhydrazine and detail the analytical methods required to confirm its identity and purity with a high degree of confidence.

Proposed Synthesis Pathway: Acylation of Hydrazine

The most direct route to N',N'-dibutyrylhydrazine is a diacylation of hydrazine hydrate using a butyrylating agent. Butyryl chloride is chosen for its high reactivity, which facilitates the reaction. The reaction is performed in a stepwise manner at low temperature to control the exothermic reaction and minimize the formation of over-acylated byproducts.

Experimental Protocol: Synthesis of N',N'-dibutyrylhydrazine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in dichloromethane (DCM, 100 mL) and cool the mixture to 0°C in an ice bath.

    • Rationale: DCM is a relatively inert solvent that is easy to remove post-reaction. The low temperature is critical for controlling the reaction rate and selectivity.

  • First Acylation: Slowly add a solution of butyryl chloride (2.2 eq) in DCM (50 mL) to the cooled hydrazine solution over a period of 1 hour. A stoichiometric excess of the acylating agent is used to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Rationale: The aqueous washes remove unreacted hydrazine, salts, and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N',N'-dibutyrylhydrazine.

Workflow for Synthesis and Verification

G cluster_synthesis Synthesis cluster_verification Analytical Verification reagents Hydrazine Hydrate + Butyryl Chloride in DCM reaction Acylation Reaction (0°C to RT) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization workup->purification final_product Pure N',N'-dibutyrylhydrazine purification->final_product nmr 1H & 13C NMR ms Mass Spectrometry hplc HPLC Purity final_product->nmr final_product->ms final_product->hplc

Caption: Workflow for the synthesis and analytical verification of N',N'-dibutyrylhydrazine.

Analytical Verification: A Self-Validating System

Confirmation of the target compound's structure and purity is non-negotiable. A combination of spectroscopic and chromatographic methods provides orthogonal data points, ensuring a trustworthy result.[3]

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum should show characteristic signals for the butyryl chain protons and an exchangeable NH proton. The ¹³C NMR should confirm the presence of carbonyl and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample and analyze using Electrospray Ionization (ESI) MS to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a method using a C18 column to assess the purity of the final compound. A gradient elution with water and acetonitrile (both containing 0.1% TFA) is a common starting point. Purity should be >95% for use in biological assays.

Analytical Technique Parameter Expected Result for N',N'-dibutyrylhydrazine
¹H NMR Chemical Shifts (δ)Signals corresponding to CH₃, CH₂, and α-CH₂ protons of the butyryl groups, plus a downfield signal for the N-H protons.
¹³C NMR Chemical Shifts (δ)Resonances for carbonyl carbons (~170 ppm) and aliphatic carbons.
Mass Spectrometry [M+H]⁺Expected m/z = 173.13
HPLC Purity>95% peak area

Part 2: Comparative Analysis of Biological Activity

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to chromatin compaction and transcriptional repression.[4] Inhibitors of HDACs are of significant interest as therapeutics, particularly in oncology.[5][6] This section details a robust method for assessing the HDAC inhibitory potential of the newly synthesized N',N'-dibutyrylhydrazine.

Mechanism of HDAC Inhibition

G cluster_before cluster_after histone_acetyl Acetylated Histone hdac HDAC Enzyme histone_acetyl->hdac histone_deacetyl Deacetylated Histone (Condensed Chromatin) hdac->histone_deacetyl gene_off Gene Transcription OFF histone_deacetyl->gene_off histone_acetyl2 Acetylated Histone hdaci HDAC Inhibitor (e.g., N',N'-dibutyrylhydrazine) histone_acetyl2->hdaci gene_on Gene Transcription ON histone_acetyl2->gene_on hdac_blocked HDAC Blocked hdaci->hdac_blocked

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides essential, step-by-step procedures for the safe disposal of N'-butyrylbutanohydrazide, grounded in established safety protocols and regulatory standards. While specific regulations for this compound are not widely documented, a conservative approach, treating it as a hazardous chemical waste, is paramount.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the known hazards associated with this compound. According to available safety data, this compound is classified as an irritant.

PropertyValueSource
Molecular Formula C8H16N2O2Matrix Scientific[1]
Molecular Weight 172.23 g/mol Matrix Scientific[1]
GHS Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.Matrix Scientific[1]

Given its classification as an irritant and its structural relation to hydrazide compounds, which are often toxic and potentially carcinogenic, this compound must be handled with care throughout its lifecycle, including disposal.[2][3]

Core Principles of Chemical Waste Management in the Laboratory

The disposal of any chemical, including this compound, is governed by a set of overarching principles designed to minimize risk. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] For academic laboratories, specific regulations under 40 CFR Part 262, Subpart K, may apply, offering some flexibility while maintaining stringent safety standards.[4][5]

Key tenets of compliant laboratory waste disposal include:

  • Prohibition of Sewer Disposal: Hazardous chemicals should never be poured down the drain.[6][7]

  • Proper Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[5][8]

  • Use of Appropriate Containers: Waste containers must be chemically compatible with the waste they hold, properly sealed, and clearly labeled.[5][8]

  • Point-of-Generation Management: Chemical waste should be managed at or near where it is generated, under the control of trained laboratory personnel.[5]

  • Documentation: All waste must be accurately identified and labeled to ensure proper handling by waste management professionals.[9]

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the disposal of this compound. It is essential to consult your institution's specific hazardous waste management plan and your Environmental Health and Safety (EHS) department, as local regulations may vary.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling, always review the SDS for this compound.

  • Wear Appropriate PPE: This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1] All handling of the solid material or its solutions should occur in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Part 2: Waste Collection and Segregation
  • Designate a Hazardous Waste Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.[5]

  • Label the Container: The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate concentration and date of accumulation.

  • Segregate the Waste:

    • Solid Waste: Collect pure this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas) in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.[10]

    • Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[9]

Part 3: Chemical Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization can be a viable option to render the waste less hazardous. Hydrazine and its derivatives can be oxidized.[2] However, this process can be hazardous if not performed correctly.

Caution: This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

A potential, safer alternative for neutralizing hydrazine-based compounds is the use of alpha-ketoglutaric acid (AKGA).[11] This method has been shown to effectively neutralize hydrazine, converting it into a less hazardous substance that, in some approved cases, may be suitable for drain disposal after verification.[11]

It is imperative to consult with your institution's EHS department before attempting any chemical neutralization of this compound. They can provide guidance on the feasibility and safety of this approach within your facility.

Part 4: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[4]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup of the waste. Do not allow hazardous waste to accumulate in the lab for more than six months.[5][9]

  • Documentation: Complete any necessary paperwork required by your institution for waste pickup. This typically includes a detailed description of the waste and its hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->label consult_ehs Step 4: Consult with Institutional EHS label->consult_ehs neutralization Chemical Neutralization an Option? consult_ehs->neutralization EHS Approval perform_neutralization Perform Neutralization (Expert Use Only) neutralization->perform_neutralization Yes storage Step 5: Store in Satellite Accumulation Area neutralization->storage No perform_neutralization->storage pickup Step 6: Arrange for Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Minimizing Waste Generation: A Proactive Approach

A core principle of modern laboratory management is waste minimization.[9] Consider the following strategies to reduce the amount of this compound waste generated:

  • Scale Down Experiments: When possible, reduce the scale of your experiments to use smaller quantities of the chemical.[9]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to ensure that older stock is used first.[8]

  • Substitution: Where scientifically viable, consider substituting this compound with a less hazardous alternative.[9]

By adhering to these disposal procedures and adopting a proactive approach to waste minimization, researchers can ensure a safe and compliant laboratory environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Agency for Toxic Substances and Disease Registry. (1997, September). Toxicological Profile for Hydrazines.
  • BenchChem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Matrix Scientific. This compound Safety Data Sheet.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • Arxada. Performance Chemicals Hydrazine.
  • NASA Spinoff. Organic Compound Turns Toxic Waste into Harmless Byproducts.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

Comprehensive Safety and Handling Guide for N'-butyrylbutanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N'-butyrylbutanohydrazide (CAS 4853-66-1). As the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely with this chemical, minimizing exposure risks and ensuring a secure laboratory environment.

Understanding the Hazard Profile of this compound

This compound is classified as an irritant.[1][2] While comprehensive toxicological data is not yet available, the known hazards necessitate careful handling to avoid adverse health effects.[1] The primary risks associated with this compound are:

  • Eye Irritation: Causes serious eye irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Respiratory Tract Irritation: The material is irritating to mucous membranes and the upper respiratory tract.[1]

Given these hazards, the implementation of stringent engineering controls and the consistent use of appropriate personal protective equipment (PPE) are non-negotiable.

Engineering Controls: The First Line of Defense

Before any handling of this compound, ensure that the primary engineering controls are in place and fully functional. These measures are designed to minimize the release of and exposure to the chemical at the source.

  • Chemical Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is critical for preventing the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory to maintain low airborne concentrations of the chemical.[1]

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[1]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and correct use of PPE are crucial for safeguarding against direct contact with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse within a chemical fume hood
Preparing Solutions Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse within a chemical fume hood
Conducting Reactions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse within a chemical fume hood
Handling Waste Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse within a chemical fume hood
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For operations with a higher risk of splashing, such as transferring solutions or cleaning up spills, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn at all times to protect against skin contact. For larger-scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: While working in a fume hood is the primary method of respiratory protection, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with the appropriate cartridges may be required.

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End End Doff3->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spills: For small spills within a chemical fume hood, use an absorbent material to clean the area, wearing appropriate PPE. Place the contaminated absorbent material in a sealed container for proper disposal.

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.

  • Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[2]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: If ingested, do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of all hazardous waste through your institution's EHS-approved waste management program. Do not pour any waste containing this chemical down the drain.

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.